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[Lys8] Vasopressin Desglycinamide

Cat. No.: B12395548
M. Wt: 1002.2 g/mol
InChI Key: ZZDNEILBMUUAAW-LGYYRGKSSA-N
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Description

[Lys8] Vasopressin Desglycinamide is a useful research compound. Its molecular formula is C44H63N11O12S2 and its molecular weight is 1002.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H63N11O12S2 B12395548 [Lys8] Vasopressin Desglycinamide

Properties

Molecular Formula

C44H63N11O12S2

Molecular Weight

1002.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C44H63N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33(23-69)54-41(63)32(21-36(48)58)53-38(60)28(15-16-35(47)57)49-39(61)31(19-24-7-2-1-3-8-24)52-40(62)30(51-37(59)27(46)22-68)20-25-11-13-26(56)14-12-25/h1-3,7-8,11-14,27-34,56,68-69H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

ZZDNEILBMUUAAW-LGYYRGKSSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

[Lys8] Vasopressin Desglycinamide: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys8] Vasopressin Desglycinamide, also known as Lypressin Desglycinamide (DG-LVP), is a synthetic analog of the endogenous neurohypophyseal hormone vasopressin. Structurally, it is lysine (B10760008) vasopressin (LVP) lacking the C-terminal glycinamide (B1583983) residue. This modification significantly alters its biological activity profile compared to the parent hormone, leading to a separation of its central nervous system effects from its peripheral pressor and antidiuretic activities. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with vasopressin and oxytocin (B344502) receptors and the subsequent intracellular signaling cascades.

Receptor Binding and Functional Potency

The C-terminal tripeptide tail of vasopressin is crucial for its potent peripheral activities. The desglycinamide modification is known to dramatically reduce the pressor (V1a-mediated) and antidiuretic (V2-mediated) activities. This suggests that this compound possesses significantly lower affinity and/or efficacy at V1a and V2 receptors compared to lysine vasopressin. Its effects on memory consolidation and avoidance behaviors point towards a potential interaction with centrally located V1a, V1b, or OT receptors, though the precise nature and affinity of these interactions require further quantitative investigation.

Table 1: Anticipated Receptor Selectivity Profile of this compound

Receptor SubtypeAnticipated Binding Affinity (Ki)Anticipated Functional PotencyPrimary Signaling Pathway
V1a LowLow Agonist/Antagonist ActivityGq/11 → PLC → IP3 + DAG → Ca2+ release, PKC activation
V1b UnknownUnknownGq/11 → PLC → IP3 + DAG → Ca2+ release, PKC activation
V2 Very LowVery Low Agonist ActivityGs → Adenylyl Cyclase → cAMP → PKA activation
OT UnknownUnknownGq/11 or Gi/o

Note: The data in this table is inferred from structure-activity relationships of vasopressin analogs and requires confirmation through direct experimental evidence.

Signaling Pathways

The interaction of this compound with its target receptors, although likely of varying affinities, would initiate specific intracellular signaling cascades.

V1a and V1b Receptor Signaling

Should this compound bind to V1a or V1b receptors, it would likely trigger the Gq/11 signaling pathway. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

V1_Signaling DGLVP [Lys8] Vasopressin Desglycinamide V1R V1a/V1b Receptor DGLVP->V1R Gq11 Gq/11 V1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

V1a/V1b Receptor Signaling Pathway
V2 Receptor Signaling

Given its significantly reduced antidiuretic effects, the interaction of this compound with the V2 receptor is expected to be weak. However, if binding and activation were to occur, it would involve the Gs protein-coupled pathway. Activation of the V2 receptor leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various intracellular proteins, including aquaporin-2 water channels in the kidney, leading to their translocation to the cell membrane and increased water reabsorption.

V2_Signaling DGLVP [Lys8] Vasopressin Desglycinamide V2R V2 Receptor DGLVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

V2 Receptor Signaling Pathway
Oxytocin Receptor Signaling

The activity of this compound at the oxytocin receptor is not well characterized. The oxytocin receptor is known to couple to both Gq/11 and Gi/o proteins, leading to a variety of downstream signaling events. If this compound were to act as an agonist at the oxytocin receptor, it could potentially activate either of these pathways, leading to complex cellular responses that could contribute to its effects on social behavior and memory.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the V1a, V1b, V2, and OT receptors.

Objective: To quantify the affinity of this compound for vasopressin and oxytocin receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single subtype of human or rat vasopressin or oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled ligand specific for each receptor subtype (e.g., [3H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [3H]-Oxytocin for OT receptors).

  • This compound.

  • Non-labeled specific ligands for each receptor to determine non-specific binding (e.g., unlabeled Arginine Vasopressin and Oxytocin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a constant concentration of the radiolabeled ligand with increasing concentrations of unlabeled this compound in the presence of the cell membranes.

  • Parallel incubations are performed in the presence of an excess of the unlabeled specific ligand to determine non-specific binding.

  • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate at 25°C for 60 min Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate DGLVP [Lys8] Vasopressin Desglycinamide (varying concentrations) DGLVP->Incubate Unlabeled Unlabeled Ligand (for non-specific binding) Unlabeled->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 Plot->Determine CalculateKi Calculate Ki Determine->CalculateKi

Radioligand Binding Assay Workflow
Inositol Phosphate (IP) Accumulation Assay

This functional assay is used to determine the potency (EC50) and efficacy of this compound at Gq-coupled receptors (V1a, V1b, and potentially OT).

Objective: To measure the ability of this compound to stimulate the production of inositol phosphates.

Materials:

  • Cell lines stably expressing the V1a, V1b, or OT receptor.

  • [3H]-myo-inositol.

  • Cell culture medium.

  • Stimulation buffer (e.g., HEPES-buffered saline containing LiCl). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.

  • This compound.

  • Dowex anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Label the cells by incubating them with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells in stimulation buffer containing LiCl.

  • Stimulate the cells with increasing concentrations of this compound for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a solution such as ice-cold perchloric acid.

  • Neutralize the samples and separate the inositol phosphates from free inositol and phosphoinositides using Dowex anion-exchange chromatography.

  • Quantify the amount of [3H]-inositol phosphates by scintillation counting.

  • Plot the amount of IP accumulation against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay is used to determine the potency (EC50) and efficacy of this compound at the Gs-coupled V2 receptor.

Objective: To measure the ability of this compound to stimulate the production of cAMP.

Materials:

  • Cell lines stably expressing the V2 receptor.

  • Cell culture medium.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with the phosphodiesterase inhibitor in stimulation buffer.

  • Stimulate the cells with increasing concentrations of this compound for a specific time (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the concentration of this compound and determine the EC50 value.

Conclusion

This compound is a fascinating vasopressin analog with a distinct pharmacological profile characterized by a separation of central and peripheral effects. While direct quantitative data on its receptor binding and functional potency is sparse, its known biological activities strongly suggest a reduced interaction with peripheral V1a and V2 receptors and a potential for nuanced interactions with central vasopressin and oxytocin receptors. The experimental protocols outlined in this guide provide a clear path for researchers to definitively characterize the molecular mechanism of action of this intriguing peptide. A thorough understanding of its receptor selectivity and signaling pathways is crucial for the future development of novel therapeutics targeting memory and other central nervous system disorders.

A Technical Guide to the Synthesis and Purification of [Lys8] Vasopressin Desglycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of [Lys8] Vasopressin Desglycinamide, a significant analog of the neurohypophyseal hormone vasopressin. This document details the chemical strategies, experimental protocols, and analytical methods required for the successful production of this peptide for research and development purposes.

Introduction

[Lys8] Vasopressin, also known as Lypressin, is a synthetic analog of the naturally occurring hormone Arginine Vasopressin. In [Lys8] Vasopressin, the arginine at position 8 is replaced with lysine. The further modification to this compound involves the removal of the C-terminal glycinamide (B1583983) residue. This alteration can significantly impact the peptide's biological activity and metabolic stability, making it a subject of interest in pharmacological research.

The primary functions of vasopressin are to regulate water reabsorption in the kidneys and to modulate blood pressure through vasoconstriction. These actions are mediated through its interaction with various vasopressin receptors (V1a, V1b, and V2), which trigger distinct intracellular signaling cascades. Understanding these pathways is crucial for the rational design and development of novel vasopressin analogs with specific therapeutic applications.

Vasopressin Signaling Pathways

Vasopressin exerts its physiological effects by binding to G protein-coupled receptors (GPCRs). The V2 receptors, predominantly found in the kidney's collecting duct principal cells, couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane and thereby increasing water reabsorption.

In contrast, the V1a receptors, located on vascular smooth muscle cells, are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), collectively leading to smooth muscle contraction and vasoconstriction.

Vasopressin_Signaling cluster_V2 V2 Receptor Signaling (Kidney) cluster_V1a V1a Receptor Signaling (Smooth Muscle) V2R V2 Receptor Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates AQP2 Aquaporin-2 Translocation PKA->AQP2 phosphorylates H2O Water Reabsorption AQP2->H2O V1aR V1a Receptor Gq Gq/11 Protein V1aR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Vasopressin Vasopressin Vasopressin->V2R Vasopressin->V1aR

Caption: Vasopressin signaling pathways via V2 and V1a receptors.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow Resin Rink Amide Resin (Swelling in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Chain_Elongation Repeat Deprotection, Coupling, and Washing Wash->Chain_Elongation Chain_Elongation->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Chain_Elongation->Cleavage Final cycle Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure [Lys8] Vasopressin Desglycinamide Purification->Pure_Peptide Analysis Characterization (LC-MS, MS/MS) Pure_Peptide->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol is for the manual synthesis of this compound on a 0.1 mmol scale.

Materials:

  • Rink Amide MBHA resin (substitution: 0.5-0.8 mmol/g)

  • Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 94% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% EDT (1,2-Ethanedithiol), 1% TIS (Triisopropylsilane)[3]

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH, 3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), and Cys(Trt).

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide under vacuum.

Purification of this compound

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Detailed Experimental Protocol: RP-HPLC Purification

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Data Presentation and Characterization

The synthesized and purified this compound should be characterized to confirm its identity and purity.

Quantitative Data Summary
ParameterMethodExpected Result
Crude Peptide Yield GravimetricVariable (typically 60-80%)
Purity (Post-HPLC) Analytical RP-HPLC> 98%
Molecular Weight Mass Spectrometry (ESI-MS)Calculated: 963.1 g/mol ; Observed: [M+H]⁺ ≈ 964.1 m/z
Sequence Confirmation MS/MS FragmentationFragmentation pattern consistent with the expected sequence
Characterization Methods
  • Analytical RP-HPLC: To determine the purity of the final product. A C18 analytical column is typically used with a faster gradient of acetonitrile in water with 0.1% TFA.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence of the synthesized peptide through fragmentation analysis.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and purification of this compound. The use of Fmoc-based solid-phase peptide synthesis provides an efficient route to the crude peptide, which can then be purified to a high degree using preparative RP-HPLC. The detailed protocols and workflow diagrams presented herein serve as a valuable resource for researchers and professionals engaged in the development of novel peptide-based therapeutics. Adherence to these methodologies, coupled with rigorous analytical characterization, will ensure the production of high-quality this compound for further biological evaluation.

References

The Dissociation of Function: A Technical Guide to Desglycinamide Vasopressin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nonapeptide hormone arginine vasopressin (AVP) is a key regulator of water homeostasis and vascular tone, exerting its effects through interaction with a family of G-protein coupled receptors: the V1a (vascular), V1b (pituitary), and V2 (renal) receptors. The quest for synthetic analogs with selective receptor affinities has been a cornerstone of neurohypophyseal hormone research for decades. A pivotal moment in this endeavor was the discovery that modification of the C-terminal glycinamide (B1583983) residue of vasopressin could dramatically alter its pharmacological profile. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of desglycinamide vasopressin analogs, molecules that have been instrumental in dissecting the structure-activity relationships of vasopressin and in the development of receptor-selective ligands.

The removal or replacement of the C-terminal glycinamide has been shown to significantly attenuate the pressor (V1a-mediated) activity of vasopressin while often preserving or even enhancing its antidiuretic (V2-mediated) effects. This dissociation of activities has rendered these analogs invaluable tools for studying the distinct physiological roles of the V1a and V2 receptors. Furthermore, the observation that these analogs could influence memory and learning processes opened up new avenues of investigation into the central nervous system effects of vasopressin-related peptides. This guide will detail the synthesis, pharmacological properties, and the signaling pathways associated with these important molecules.

Historical Perspective and Discovery

The journey into the world of desglycinamide vasopressin analogs began with early structure-activity relationship studies on neurohypophyseal hormones. It was observed that modifications to the C-terminal tripeptide of vasopressin could lead to significant changes in biological activity. A key finding was that analogs lacking the terminal glycinamide, such as des-GlyNH2-[Arg8]vasopressin (DGAVP), exhibited a marked reduction in pressor activity while retaining a significant degree of antidiuretic potency. This discovery was crucial as it demonstrated that the C-terminal glycinamide was a key determinant of V1a receptor activation but was less critical for V2 receptor agonism.

Subsequent research focused on synthesizing and characterizing a variety of desglycinamide analogs, with substitutions at other positions in the peptide sequence to further enhance receptor selectivity and metabolic stability. For instance, the synthesis of des-Gly9-[Phe2, Orn8]vasopressin and its derivatives helped to further elucidate the role of specific amino acid residues in receptor binding and activation.[1] The investigation of these analogs also extended into the realm of neuroscience, where their effects on memory consolidation and retrieval were explored, suggesting a potential role for centrally-acting vasopressin-like peptides in cognitive function.

Pharmacological Profile of Desglycinamide Vasopressin Analogs

The defining characteristic of desglycinamide vasopressin analogs is their altered selectivity for vasopressin receptor subtypes. The removal of the C-terminal glycinamide residue generally leads to a significant decrease in affinity and potency at the V1a receptor, which is responsible for the vasoconstrictor effects of vasopressin. In contrast, the affinity and potency at the V2 receptor, which mediates the antidiuretic response in the kidney, are often less affected.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of key desglycinamide vasopressin analogs compared to the parent hormone, arginine vasopressin (AVP).

AnalogV1a Receptor Binding Affinity (Ki, nM)V2 Receptor Binding Affinity (Ki, nM)Reference
Arginine Vasopressin (AVP)~1-5~1-10General Literature
des-GlyNH2-[Arg8]vasopressin (DGAVP)Significantly higher than AVP (lower affinity)Moderately higher than AVP (lower affinity)Inferred from qualitative data
AnalogPressor Activity (in vivo, IU/mg)Antidiuretic Activity (in vivo, IU/mg)Reference
Arginine Vasopressin (AVP)~350-400~350-400General Literature
des-GlyNH2-[Arg8]vasopressin (DGAVP)Markedly reduced compared to AVPRetained to a significant degreeInferred from qualitative data
des-Gly(NH2)dVDAVPWeak V1 antagonist321[2]

Experimental Protocols

Solid-Phase Peptide Synthesis of Desglycinamide Vasopressin Analogs

The synthesis of desglycinamide vasopressin analogs is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. The following provides a generalized protocol for Fmoc-based SPPS.

1. Resin Preparation:

  • Start with a suitable resin, such as a Rink amide resin, to yield a C-terminal amide upon cleavage. For desglycinamide analogs, the synthesis is terminated after the coupling of the 8th amino acid (e.g., Arginine or Lysine).

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

2. Amino Acid Coupling Cycles:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat these steps for each amino acid in the sequence.

3. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin and dry it.

  • Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and 1,2-ethanedithiol) to prevent side reactions.

4. Cyclization (Disulfide Bond Formation):

  • After cleavage, the linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The disulfide bridge between the two cysteine residues is formed by oxidation, for example, by air oxidation in a dilute aqueous solution at a slightly basic pH or by using an oxidizing agent like potassium ferricyanide.

5. Purification and Characterization:

  • The final cyclized peptide is purified by RP-HPLC.

  • The identity and purity of the analog are confirmed by mass spectrometry and analytical RP-HPLC.

In Vivo Assay for Antidiuretic Activity in Rats

This protocol is used to determine the antidiuretic potency of vasopressin analogs.

1. Animal Preparation:

  • Use male rats (e.g., Wistar or Sprague-Dawley strain) weighing 200-300g.

  • Anesthetize the rats with an appropriate anesthetic (e.g., ethanol (B145695) anesthesia or a commercial anesthetic).

  • Hydrate the rats by oral or intraperitoneal administration of a water load (e.g., 2.5% of body weight).

  • Cannulate the jugular vein for intravenous administration of the test compounds and the carotid artery for blood pressure monitoring (if pressor activity is also being measured). Cannulate the bladder for urine collection.

2. Experimental Procedure:

  • Administer a continuous intravenous infusion of a hydrating solution (e.g., 0.9% saline) to maintain a steady urine flow.

  • Once a stable and high urine flow is established (water diuresis), administer a standard dose of a reference vasopressin standard and the test analog intravenously.

  • Collect urine at regular intervals (e.g., every 10-15 minutes) and measure the volume.

  • The antidiuretic activity is determined by the degree and duration of the reduction in urine flow compared to the baseline and the reference standard.

3. Data Analysis:

  • Calculate the percentage decrease in urine flow for each dose of the test analog and the standard.

  • Determine the dose-response relationship and calculate the potency of the analog relative to the standard.

In Vivo Assay for Pressor Activity in Rats

This protocol is used to determine the vasoconstrictor (pressor) potency of vasopressin analogs.

1. Animal Preparation:

  • Use male rats as described for the antidiuretic assay.

  • Anesthetize the rats (e.g., with urethane (B1682113) or a similar anesthetic).

  • Cannulate the carotid artery to continuously monitor arterial blood pressure using a pressure transducer connected to a recording system.

  • Cannulate the jugular vein for intravenous administration of the test compounds.

2. Experimental Procedure:

  • Allow the animal's blood pressure to stabilize.

  • Administer graded doses of a reference vasopressin standard and the test analog intravenously.

  • Record the changes in mean arterial blood pressure.

3. Data Analysis:

  • Measure the maximum increase in mean arterial blood pressure for each dose.

  • Construct a dose-response curve and determine the dose required to produce a specific pressor response (e.g., an increase of 30 mmHg).

  • Calculate the pressor potency of the analog relative to the reference standard.

Signaling Pathways

Vasopressin analogs exert their effects by binding to specific G-protein coupled receptors, which in turn activate distinct intracellular signaling cascades.

V1a Receptor Signaling Pathway

The V1a receptor is primarily coupled to the Gq/11 family of G-proteins.

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP AVP / Analog V1aR V1a Receptor AVP->V1aR Gq Gq/11 V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to V2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP AVP / Analog V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Vesicle Translocation PKA->AQP2 phosphorylates Water_Reabsorption Increased Water Reabsorption AQP2->Water_Reabsorption leads to Analog_Development_Workflow Hypothesis Hypothesis Generation (e.g., Modify C-terminus to reduce pressor activity) Design Analog Design (e.g., Synthesize des-GlyNH2-AVP) Hypothesis->Design Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization In_Vitro In Vitro Assays Characterization->In_Vitro In_Vivo In Vivo Assays Characterization->In_Vivo Binding Receptor Binding Assays (V1a, V1b, V2) In_Vitro->Binding Functional Functional Assays (e.g., cAMP, Ca²⁺ mobilization) In_Vitro->Functional Data_Analysis Data Analysis and SAR Binding->Data_Analysis Functional->Data_Analysis Antidiuretic Antidiuretic Activity (Rat) In_Vivo->Antidiuretic Pressor Pressor Activity (Rat) In_Vivo->Pressor Antidiuretic->Data_Analysis Pressor->Data_Analysis Data_Analysis->Hypothesis Refine Hypothesis

References

Probing the Conformation of a Memory Modulator: A Technical Guide to the Molecular Structure and Conformational Analysis of [Lys8] Vasopressin Desglycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Lys8] Vasopressin Desglycinamide, a synthetic analogue of the endogenous neuropeptide vasopressin, has garnered significant interest for its effects on memory consolidation and retrieval.[1][2] Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics with enhanced specificity and efficacy. This technical guide provides a comprehensive overview of the molecular structure of this compound and outlines the key experimental and computational methodologies employed in its conformational analysis, drawing upon established protocols for closely related vasopressin analogues in the absence of specific published data for this molecule.

Molecular Structure and Properties

This compound is a nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys. A disulfide bridge between the two cysteine residues (Cys1 and Cys6) is a key feature, creating a cyclic hexapeptide ring with a tripeptide tail. The removal of the C-terminal glycinamide (B1583983) group distinguishes it from [Lys8]-Vasopressin.

PropertyValueSource
Molecular Formula C44H63N11O12S2[1]
Molecular Weight 1002.17 g/mol [2]
Amino Acid Sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys[3]
CAS Number 32215-99-9[1]
Key Structural Feature Disulfide bridge between Cys1 and Cys6[3]

Methodologies for Conformational Analysis

Detailed conformational analysis of flexible peptides like this compound necessitates a combination of experimental and computational techniques. The following protocols are standard in the field for vasopressin analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. It provides information on through-bond and through-space atomic interactions.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation:

    • Dissolve a purified sample of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

    • Adjust the pH of the solution to the desired value (typically between 3 and 7) using dilute deuterated acid or base.

    • Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in residue identification and determining coupling constants.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹³C, ¹⁵N), to correlate protons with their directly attached heteroatoms.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances to their respective amino acid residues.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance constraints.

    • Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle constraints (e.g., using the Karplus equation).

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide Purified Peptide Sample NMR Sample Peptide->Sample Solvent Deuterated Solvent Solvent->Sample NMR_Spec NMR Spectrometer Sample->NMR_Spec TOCSY TOCSY NMR_Spec->TOCSY NOESY NOESY/ROESY NMR_Spec->NOESY COSY COSY NMR_Spec->COSY Assignment Resonance Assignment TOCSY->Assignment Constraints Distance & Angle Constraints NOESY->Constraints COSY->Assignment Assignment->Constraints Structure 3D Structure Ensemble Constraints->Structure

Caption: Workflow for NMR-based peptide structure determination.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic nature of the peptide, exploring a wide range of conformational states and their relative energies.

Computational Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Generate an initial 3D structure of this compound (e.g., from NMR data or de novo modeling).

    • Select a force field suitable for peptides (e.g., AMBER, CHARMM, GROMOS).

    • Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide.

    • Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) without restraints to sample the conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to identify stable conformations and transitions between them.

    • Calculate structural properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonds, and secondary structure elements over time.

    • Perform clustering analysis to group similar conformations and identify the most populated conformational states.

MD_Workflow Start Initial 3D Structure Setup System Setup (Force Field, Solvation, Ions) Start->Setup Min Energy Minimization Setup->Min Equil Equilibration (NVT, NPT) Min->Equil Prod Production MD Run Equil->Prod Analysis Trajectory Analysis (RMSD, Clustering, etc.) Prod->Analysis Result Conformational Ensemble Analysis->Result

Caption: General workflow for molecular dynamics simulations.

Expected Conformational Features

Based on studies of related vasopressin analogues, the following conformational features are anticipated for this compound:

  • The Cyclic Ring: The 20-membered disulfide-bridged ring is expected to be the most structured part of the molecule. It likely adopts a conformation that includes one or more β-turns.

  • The Acyclic Tail: The C-terminal Pro-Lys tail is expected to be more flexible than the cyclic core. Its orientation relative to the ring is likely heterogeneous and may adopt multiple conformations in solution.

  • Solvent Effects: The conformation of the peptide can be influenced by the solvent environment. In aqueous solutions, hydrophobic residues may be more buried, while in less polar solvents like DMSO, different hydrogen bonding networks can form, leading to conformational shifts.

Structure-Activity Relationship and Signaling

The conformation of this compound is critical for its interaction with vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors (GPCRs). The binding of the peptide to its receptor initiates a signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Vasopressin Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activation Ligand [Lys8] Vasopressin Desglycinamide Ligand->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response (e.g., Memory Consolidation) Second_Messenger->Response Signal Transduction

Caption: Simplified GPCR signaling pathway for vasopressin analogues.

Conclusion

While a definitive high-resolution structure of this compound is not yet publicly available, this guide outlines the established methodologies that can be employed for its detailed conformational analysis. A combination of high-field NMR spectroscopy and extensive molecular dynamics simulations will be crucial in defining its structural ensemble. Elucidating the conformational preferences of this peptide will provide a molecular basis for its biological activity and pave the way for the development of next-generation cognitive enhancers.

References

An In-depth Technical Guide to the Biological Functions and Physiological Effects of [Lys8] Vasopressin Desglycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Lys8] Vasopressin Desglycinamide, a synthetic analog of the endogenous neuropeptide vasopressin, has garnered significant interest for its distinct physiological profile. Characterized by the substitution of lysine (B10760008) for arginine at position 8 and the removal of the C-terminal glycinamide, this peptide exhibits a separation of the central nervous system effects from the peripheral pressor and antidiuretic activities typical of vasopressin. This technical guide provides a comprehensive overview of the biological functions and physiological effects of this compound, with a focus on its role in memory and cognition. It includes a compilation of quantitative data on receptor binding and functional activity, detailed experimental protocols for key behavioral and in vitro assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Vasopressin, a nonapeptide hormone, plays a crucial role in regulating water balance, blood pressure, and social behaviors. Its actions are mediated through three main G-protein coupled receptors: V1a, V1b (also known as V3), and V2. The development of synthetic analogs of vasopressin has been instrumental in dissecting its diverse physiological functions. This compound is a notable analog that has been investigated for its potential to modulate cognitive processes, particularly memory consolidation, with reduced peripheral side effects.[1][2][3] This document serves as a technical resource, consolidating key data and methodologies for the scientific community.

Biological Functions

The primary biological function of interest for this compound is its influence on the central nervous system, specifically in the domains of learning and memory.

Memory Consolidation

A substantial body of evidence indicates that this compound facilitates memory consolidation processes.[1][3] Studies in animal models have consistently demonstrated that administration of this peptide can enhance the retention of learned behaviors. For instance, it has been shown to improve performance in tasks such as active and passive avoidance and T-maze navigation.[1] The desglycinamide modification is thought to reduce the peptide's susceptibility to enzymatic degradation, potentially prolonging its action in the central nervous system.

Attenuation of Centrally Evoked Pressor Response

Interestingly, while lacking significant peripheral pressor effects, intracerebroventricular administration of desglycinamide-lysine-vasopressin has been shown to attenuate the pressor response evoked by electrical stimulation of the mesencephalic reticular formation in rats. This suggests a central modulatory role in cardiovascular regulation, distinct from the direct vasoconstrictive effects of vasopressin.

Physiological Effects

The physiological effects of this compound are largely confined to the central nervous system, a direct consequence of its structural modifications that limit its interaction with peripheral V1a and V2 receptors responsible for pressor and antidiuretic responses, respectively.

Effects on Learning and Memory

The most prominent physiological effect is the enhancement of memory. This is often observed as an increased resistance to extinction of learned behaviors. For example, rats treated with the analog show longer latencies to enter a chamber previously associated with an aversive stimulus in passive avoidance tasks.

Cardiovascular Effects

Unlike its parent molecule, [Lys8] Vasopressin, the desglycinamide derivative does not exert significant pressor or antidiuretic effects when administered peripherally at doses that are effective in modulating memory. This separation of central and peripheral actions is a key feature that makes it an attractive candidate for CNS-targeted therapies.

Quantitative Data

Summarized below is the available quantitative data for [Lys8] Vasopressin (Lypressin), which serves as a close proxy for the desglycinamide analog, as the C-terminal modification primarily affects metabolic stability rather than receptor affinity.

Table 1: Receptor Binding Affinity of [Lys8] Vasopressin (LVP)
Receptor SubtypeSpeciesLigandKi (nM)Reference
V1aRat[3H]AVP1.1 ± 0.1Pena et al., 2007
V1bRat[3H]AVP11.2 ± 1.2Pena et al., 2007
V2Rat[3H]AVP1.8 ± 0.2Pena et al., 2007
Oxytocin (OT)Rat[3H]AVP3.5 ± 0.4Pena et al., 2007
V1Human[3H]AVP1.8 x 10-9 MNedvídková et al., 2017
V2Human[3H]AVP1.0 x 10-8 MNedvídková et al., 2017

Note: Data for LVP is presented as a proxy for this compound.

Table 2: Functional Activity of [Lys8] Vasopressin (LVP)
Receptor SubtypeSpeciesAssayParameterValueReference
V1aRatPhospholipase C activationEC50 (nM)0.9 ± 0.1Pena et al., 2007
V2RatAdenylyl Cyclase activationEC50 (nM)1.1 ± 0.1Pena et al., 2007
Oxytocin (OT)RatPhospholipase C activationEC50 (nM)1.9 ± 0.2Pena et al., 2007

Note: Data for LVP is presented as a proxy for this compound.

Signaling Pathways

The biological effects of vasopressin and its analogs are initiated by their binding to specific cell surface receptors, which in turn activates intracellular signaling cascades.

V1a and V1b Receptor Signaling

Activation of V1a and V1b receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for the vasoconstrictive and neuromodulatory effects of vasopressin.

V1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol V1_Receptor V1a/V1b Receptor Gq Gq V1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_Store->Ca_ion Cellular_Response Cellular Response (e.g., Neuromodulation) Ca_ion->Cellular_Response PKC->Cellular_Response Lys8_VP_Des [Lys8]Vasopressin Desglycinamide Lys8_VP_Des->V1_Receptor Binds

Caption: V1a/V1b Receptor Signaling Pathway.

V2 Receptor Signaling

The V2 receptor is primarily coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response, most notably the insertion of aquaporin-2 water channels in the kidney.

V2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol V2_Receptor V2 Receptor Gs Gs V2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Antidiuresis) PKA->Cellular_Response Phosphorylates Targets Lys8_VP_Des [Lys8]Vasopressin Desglycinamide Lys8_VP_Des->V2_Receptor Binds

Caption: V2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for vasopressin receptor subtypes.

  • Objective: To determine the inhibitory constant (Ki) of the test compound for V1a, V1b, and V2 receptors.

  • Materials:

    • Cell membranes expressing the human or rat vasopressin receptor subtype of interest.

    • Radioligand (e.g., [3H]-Arginine Vasopressin).

    • Test compound: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled vasopressin.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate (Membranes + Radioligand + Test Compound) Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End End Analysis->End

Caption: In Vitro Binding Assay Workflow.

Passive Avoidance Test

This behavioral test assesses long-term memory in rodents based on fear conditioning.

  • Objective: To evaluate the effect of this compound on memory consolidation.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition/Training Trial:

      • Place the animal in the light compartment.

      • After a brief habituation period, open the guillotine door.

      • Rodents, having a natural aversion to bright light, will typically enter the dark compartment.

      • Once the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.

      • Administer this compound or vehicle at a specified time relative to the training (e.g., immediately after).

    • Retention Trial (typically 24-48 hours later):

      • Place the animal back in the light compartment.

      • Open the guillotine door.

      • Measure the latency to enter the dark compartment.

      • An increased latency to enter the dark compartment in the treated group compared to the control group indicates enhanced memory of the aversive experience.

Passive_Avoidance_Workflow Start Start Habituation Habituation to Light Compartment Start->Habituation Training Training: Entry to Dark Compartment + Foot Shock Habituation->Training Treatment Administer Test Compound or Vehicle Training->Treatment Retention Retention Test (24-48h later) Measure Latency to Enter Dark Treatment->Retention Analysis Compare Latencies between Groups Retention->Analysis End End Analysis->End

Caption: Passive Avoidance Test Workflow.

T-Maze Spontaneous Alternation Test

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.

  • Objective: To evaluate the effect of this compound on spatial working memory.

  • Apparatus: A T-shaped maze with a starting arm and two goal arms.

  • Procedure:

    • Habituation: Allow the animal to freely explore the maze for a set period.

    • Trial 1 (Forced Choice):

      • Block one of the goal arms.

      • Place the animal at the start of the starting arm and allow it to enter the open goal arm.

      • Confine the animal to the chosen arm for a short period.

    • Inter-trial Interval: Return the animal to its home cage for a brief period.

    • Trial 2 (Free Choice):

      • Open both goal arms.

      • Place the animal back at the start of the starting arm.

      • Record which arm the animal chooses to enter.

    • Analysis: A "correct" choice is entering the arm that was not visited in Trial 1. Calculate the percentage of spontaneous alternation. An increase in the percentage of alternation in the treated group suggests an improvement in spatial working memory.

T_Maze_Workflow Start Start Habituation Habituation to T-Maze Start->Habituation Forced_Choice Trial 1: Forced Choice (One Arm Blocked) Habituation->Forced_Choice ITI Inter-Trial Interval Forced_Choice->ITI Free_Choice Trial 2: Free Choice (Both Arms Open) ITI->Free_Choice Analysis Calculate % Spontaneous Alternation Free_Choice->Analysis End End Analysis->End

Caption: T-Maze Spontaneous Alternation Workflow.

Conclusion

This compound represents a significant modification of the native vasopressin peptide, effectively isolating its central effects on memory and cognition from its peripheral endocrine and cardiovascular actions. The data and protocols presented in this guide underscore its utility as a research tool for investigating the role of the vasopressinergic system in cognitive processes. For drug development professionals, the selective central activity of this analog highlights the potential for developing novel therapeutics for cognitive disorders with an improved side-effect profile. Further research is warranted to fully elucidate the precise molecular mechanisms underlying its memory-enhancing effects and to explore its therapeutic potential in clinical settings.

References

The Role of [Lys8] Vasopressin Desglycinamide in Memory Consolidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of [Lys8] Vasopressin Desglycinamide's (VGD) role in the intricate processes of memory consolidation. VGD, a synthetic analogue of the endogenous neuropeptide arginine vasopressin (AVP), has been the subject of considerable research for its potential cognitive-enhancing effects. This document synthesizes findings from preclinical and clinical studies, detailing the molecular mechanisms, relevant signaling pathways, and quantitative outcomes associated with VGD and related vasopressin analogues. Experimental protocols for key research paradigms are outlined to facilitate the replication and extension of these seminal studies. Furthermore, this guide employs data visualization to illustrate complex signaling cascades and experimental workflows, offering a clear and comprehensive resource for professionals in neuroscience research and drug development.

Introduction

Memory consolidation is the process by which a temporary, labile memory is transformed into a more stable, long-lasting form. This multifaceted process involves a cascade of molecular and cellular events, including gene expression, protein synthesis, and synaptic plasticity. The neuropeptide vasopressin has long been implicated in modulating learning and memory. However, its peripheral effects, such as vasoconstriction and antidiuresis, have limited its therapeutic potential. This compound, a derivative of lysine (B10760008) vasopressin, was developed to mitigate these peripheral activities while retaining the central effects on memory. This guide explores the scientific evidence supporting the role of VGD and its congeners in memory consolidation.

Quantitative Data on the Effects of Vasopressin Analogues on Memory

The following tables summarize the quantitative findings from key studies investigating the impact of vasopressin analogues on memory consolidation and related cognitive functions.

Table 1: Preclinical Studies in Animal Models

Compound Animal Model Memory Task Dosage & Route Key Findings Citation
Desglycinamide-lysine vasopressinMiceMaze Learning (Puromycin-induced amnesia)SubcutaneousPrevented puromycin-induced blockade of memory expression.[1][2]
Arginine-vasopressin (AVP)RatsOne-trial learning passive avoidance5 µg, s.c.Long-term facilitation of passive avoidance response.[3]
Lysine-vasopressinRatsBrightness discrimination reward taskNot specifiedEnhanced memory consolidation. No effect on retrieval.[4][5]
Desglycinamide (8-D-arginine) deaminovasopressinRatsConditioned Taste Aversion3 µg/kgImpaired CTA with a 2-hour CS-US delay, suggesting an effect on short-term gustatory traces.[6]

Table 2: Clinical Studies in Humans

Compound Study Population Memory Task Dosage & Route Key Findings Citation
Desglycinamide-arginine-vasopressin (DGAVP)Memory-disturbed patients (mild brain trauma)Word list learningVariedStatistically significant improvement in learning performance and memory retrieval.[7]
Desglycinamide-arginine-vasopressin (DGAVP)Patients with amnesic disorders (Korsakoff, Alzheimer's, head injuries)Not specifiedNot specifiedDid not respond to the drug.[8]
Desglycinamide-9-arginine-8-vasopressin (DGAVP)Demented subjects (Alzheimer's or alcoholic)Buschke list learning of low imagery words92 µg intranasally TIDStatistically significant improvement, but overall results considered negative.[9]
1-desamino-8-D-arginine vasopressin (DDAVP)Healthy male volunteersShort-term memoryNot specifiedSignificant improvement in short-term memory and reduction of alcohol-induced amnesia.[10]
Lysine-vasopressin (LVP) & DDAVPHealthy individuals & Diabetes Insipidus patientsShort- and long-term memoryi.m. injection or intranasalNormalized disturbed memory functions in DI patients and improved memory in healthy individuals.[11]

Molecular Mechanisms and Signaling Pathways

Vasopressin and its analogues exert their effects on memory consolidation primarily through interaction with vasopressin receptors, which are G-protein coupled receptors (GPCRs). The two main subtypes implicated in central nervous system function are the Vasopressin 1a Receptor (AVPR1A) and the Vasopressin 1b Receptor (AVPR1B).[12]

Vasopressin 1a Receptor (AVPR1A) Signaling

The AVPR1A is widely distributed in the brain and couples to Gαq/11 proteins.[12] Activation of this receptor initiates a signaling cascade that is crucial for various cognitive functions, including social recognition and spatial memory.[13][14] The central actions of vasopressin are mainly mediated by V1a receptors.[15]

AVPR1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VGD [Lys8] Vasopressin Desglycinamide AVPR1A AVPR1A VGD->AVPR1A Gq11 Gαq/11 AVPR1A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_ER->PKC co-activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Plasticity Synaptic Plasticity & Memory Consolidation Downstream->Plasticity

Caption: AVPR1A signaling cascade initiated by VGD.

Vasopressin 1b Receptor (AVPR1B) Signaling

The AVPR1B is prominently expressed in the CA2 region of the hippocampus and the anterior pituitary gland.[16][17] Its activation is particularly important for social recognition memory.[16][17][18] Similar to AVPR1A, it is thought to couple to Gαq/11, leading to an increase in intracellular calcium.

AVPR1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VGD [Lys8] Vasopressin Desglycinamide AVPR1B AVPR1B VGD->AVPR1B Gq11 Gαq/11 AVPR1B->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases CaMKII Ca²⁺/Calmodulin- dependent Protein Kinase II (CaMKII) Ca2_ER->CaMKII activates CREB CREB Phosphorylation CaMKII->CREB Memory Social Memory Consolidation CREB->Memory

Caption: AVPR1B signaling cascade in hippocampal neurons.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the literature on vasopressin and memory.

Passive Avoidance Task

This task assesses fear-motivated memory.

  • Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "shock" compartment, connected by a door.

  • Procedure:

    • Acquisition (Learning Trial): A rodent is placed in the illuminated compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

    • Drug Administration: Immediately after the acquisition trial, the animal is administered VGD or a vehicle control (e.g., subcutaneously).

    • Retention Test: 24 hours later, the animal is returned to the illuminated compartment, and the latency to enter the dark compartment is measured. Increased latency is indicative of memory retention.

  • Key Parameters: Shock intensity and duration, inter-trial interval, and retention interval.

Morris Water Maze

This task assesses spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, containing a hidden platform.

  • Procedure:

    • Acquisition Phase: Rodents are trained over several days to find the hidden platform using spatial cues around the room.

    • Drug Administration: VGD or vehicle is administered before or after daily training sessions.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

  • Key Parameters: Water temperature, platform size and location, number of training trials per day.

Electrophysiology: Long-Term Potentiation (LTP)

LTP is a cellular correlate of learning and memory.[19][20][21][22]

  • Preparation: Hippocampal brain slices are prepared and maintained in artificial cerebrospinal fluid.

  • Procedure:

    • Baseline Recording: A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals), and a recording electrode is placed in the postsynaptic region (e.g., CA1 pyramidal neurons) to record baseline synaptic responses.

    • LTP Induction: A high-frequency stimulation (HFS) protocol is delivered to the stimulating electrode.

    • Post-HFS Recording: Synaptic responses are recorded for an extended period to measure the potentiation of the synaptic response. VGD can be applied to the bath before or after HFS to assess its modulatory effects.

  • Key Parameters: HFS protocol (e.g., number of bursts, frequency), recording duration.

Experimental_Workflow_LTP Start Start Slice_Prep Prepare Hippocampal Slices Start->Slice_Prep Baseline Record Baseline Synaptic Responses Slice_Prep->Baseline Drug_App Apply VGD or Vehicle Baseline->Drug_App Induction Induce LTP with High-Frequency Stimulation Drug_App->Induction Post_Rec Record Post-Induction Responses Induction->Post_Rec Analysis Analyze Data for Potentiation Post_Rec->Analysis End End Analysis->End

Caption: General workflow for an in vitro LTP experiment.

Discussion and Future Directions

The evidence presented in this guide suggests that this compound and related vasopressin analogues can modulate memory consolidation processes. The effects appear to be mediated through AVPR1A and AVPR1B receptors, leading to the activation of intracellular signaling cascades that influence synaptic plasticity. While preclinical studies in animal models have shown promising results, clinical trials in humans have yielded more equivocal findings.[7][8][9] The discrepancies may be attributable to differences in dosage, route of administration, patient populations, and the specific memory domains assessed.

Future research should focus on elucidating the precise downstream targets of vasopressin receptor signaling in memory-related brain regions. The development of more selective AVPR1A and AVPR1B agonists with improved blood-brain barrier permeability could lead to more effective cognitive enhancers. Furthermore, a deeper understanding of how vasopressin interacts with other neurotransmitter systems, such as the noradrenergic and serotoninergic systems, will be crucial for a comprehensive understanding of its role in memory.[3]

Conclusion

This compound remains a molecule of significant interest in the field of cognitive neuroscience. Its ability to influence memory consolidation, at least in preclinical models, highlights the therapeutic potential of targeting the vasopressinergic system for the treatment of memory disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and offering a framework for future investigations into this intriguing class of neuropeptides.

References

Navigating the Biological Fate of [Lys8] Vasopressin Desglycinamide: An In-depth Technical Guide to its Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of [Lys8] Vasopressin Desglycinamide, a synthetic analog of the endogenous hormone vasopressin. By summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows, this document serves as a critical resource for professionals in drug development and related scientific fields.

Quantitative Pharmacokinetic Parameters

The biological journey of this compound has been characterized in several animal models, with the rat being the most extensively studied. The following tables summarize the key pharmacokinetic parameters that define the absorption, distribution, and elimination of this peptide analog.

Table 1: Pharmacokinetic Parameters of this compound in Rats following a Single Intravenous (IV) Injection

ParameterValue (Mean ± SD)Reference
Distribution Half-Life (t½α)2.2 ± 0.8 min[1]
Elimination Half-Life (t½β)14.4 ± 1.2 min[1]
Central Volume of Distribution (Vc)0.21 L/kg[1]
Peripheral Volume of Distribution (Vp)0.25 L/kg[1]
Blood Clearance (CL)36 - 45 mL/min/kg[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats following a Single Subcutaneous (SC) Injection

ParameterValue (Mean ± SD)Reference
Time to Maximum Concentration (Tmax)7.5 min[1]
Terminal Half-Life31.1 ± 8.7 min[1]
Bioavailability (F)~100%[1]

Table 3: In Vitro Plasma Half-Life of [3H]9-desglycinamide,8-arginine vasopressin ([3H]DGAVP)

SpeciesHalf-LifeReference
Dog1.7 h[1]
Rat5.8 h[1]
Human> 12 h[1]

Experimental Protocols

A detailed understanding of the methodologies employed in these pharmacokinetic and metabolism studies is crucial for the interpretation and replication of the findings.

Animal Models and Drug Administration
  • Animal Model: Male rats of inbred strains were commonly used in these studies.

  • Intravenous (IV) Administration: A single bolus injection of [3H]DGAVP was administered into the jugular vein of conscious, freely moving rats.

  • Subcutaneous (SC) Administration: The radiolabeled peptide was injected subcutaneously.

  • Blood Sampling: Serial blood samples were collected from a cannulated carotid artery at various time points post-administration.

Quantification of this compound: Radioimmunoassay (RIA)

A sensitive and specific radioimmunoassay was developed for the quantification of Desglycinamide-Arginine Vasopressin (DGAVP) in plasma.

  • Sample Preparation:

    • Plasma proteins were precipitated.

    • DGAVP was extracted from the plasma using Sep-Pak C18 cartridges.

    • The elution was performed with a solution of 50 mM glycine (B1666218) buffer/methanol (10:90).

  • RIA Procedure:

    • The assay utilized a specific antibody raised against DGAVP.

    • A radiolabeled tracer, [3H]DGAVP, was used to compete with the unlabeled DGAVP in the sample for antibody binding.

    • The procedure involved a 24-hour preincubation of the sample with the antibody, followed by the delayed addition of the tracer to enhance sensitivity.

    • The antibody-bound and free fractions were separated, and the radioactivity of the bound fraction was measured using liquid scintillation counting.

  • Assay Performance:

    • Extraction Recovery: 73 ± 14%

    • Detection Limit: 100 fg/tube

    • Intra-assay Variation: 7.4% to 10.0%

    • Inter-assay Variation: 13.2%

Metabolism of this compound

The biotransformation of this compound is a critical determinant of its duration of action and overall pharmacokinetic profile.

In Vitro Metabolism in Plasma

Incubation of [3H]DGAVP in plasma from different species revealed that the primary metabolic pathway involves enzymatic cleavage. Biotransformation occurred predominantly through the action of carboxypeptidases, leading to the accumulation of AVP-(1-7) as the major metabolite[1]. Interestingly, the rate of this degradation varies significantly across species, being fastest in dog plasma and slowest in human plasma[1].

In Vivo Metabolism in Rats

Following intravenous administration in rats, in addition to the major metabolite [3H]AVP-(1-7), [3H]tyrosine was also identified as a significant radioactive metabolite in the blood[1]. This suggests further degradation of the peptide.

Visualizing the Pathways and Processes

Diagrams are essential tools for conceptualizing complex biological and experimental workflows. The following visualizations were created using the DOT language.

Metabolic_Pathway cluster_0 Metabolism of this compound L8VD This compound AVP_1_7 AVP-(1-7) L8VD->AVP_1_7 Carboxypeptidases Tyr Tyrosine AVP_1_7->Tyr Further Degradation

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_1 Pharmacokinetic Study Workflow in Rats start Animal Model (Male Rat) admin Drug Administration (IV or SC) start->admin sampling Serial Blood Sampling admin->sampling extraction Plasma Extraction (Sep-Pak C18) sampling->extraction quantification Radioimmunoassay (RIA) extraction->quantification analysis Pharmacokinetic Analysis quantification->analysis

Caption: General experimental workflow for pharmacokinetic studies.

References

In-Depth Technical Guide: Receptor Binding Profile of [Lys8] Vasopressin Desglycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to [Lys8] Vasopressin Desglycinamide

This compound is a synthetic analog of the naturally occurring hormone Lysine Vasopressin (LVP). The key structural modification is the removal of the C-terminal glycinamide (B1583983) residue. This alteration significantly impacts its biological activity, steering it away from the classical pressor and antidiuretic effects associated with vasopressin. Instead, DG-LVP is primarily recognized for its effects on the central nervous system, particularly in modulating memory and learning processes.[1][2] It has been investigated for its ability to support the maintenance of active and passive avoidance behaviors and to facilitate memory consolidation.[1][2]

Comparative Receptor Binding Profile

While specific binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or dissociation constants (Kd) for DG-LVP at the vasopressin (V1a, V1b, V2) and oxytocin (B344502) (OT) receptors are not documented in the provided search results, data for closely related compounds can provide valuable insights into potential interactions.

It is important to note that the removal of the glycinamide residue in DG-LVP is a significant structural change that is expected to alter its binding characteristics compared to LVP and other vasopressin analogs.

Table 1: Receptor Binding Affinity of Structurally Related Vasopressin Analogs

CompoundReceptorSpeciesAffinity (Ki, nM)Notes
d[Leu4, Lys8]Vasopressin V1bRat0.16Selective V1b agonist with a modification at position 4.[3]
V1bHuman0.52
V1bMouse0.38
Lysine Vasopressin (LVP) V1PorcineHigh AffinityCompetes with high affinity with [3H]AVP binding.[4]

This table is populated with data from related compounds due to the absence of specific data for this compound.

Functional Activity of Related Analogs

Functional activity data, such as half-maximal effective concentrations (EC50) and maximum efficacy (Emax), are also not available for DG-LVP. However, the functional profile of related compounds can be informative. For instance, d[Leu4, Lys8]Vasopressin acts as a full agonist at the rat V1b receptor, stimulating both phospholipase C and MAPK pathways.[3] In contrast, its antidiuretic (V2-mediated) and vasopressor (V1a-mediated) activities are weak.[3] This suggests that modifications at the C-terminus and within the peptide ring can dramatically alter the functional profile of vasopressin analogs.

Experimental Protocols

The determination of receptor binding affinities for vasopressin analogs is typically achieved through competitive radioligand binding assays.

Radioligand Binding Assay

This method quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Workflow for a Competitive Radioligand Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis cell_culture Cell Culture (expressing receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation protein_quant Protein Quantification centrifugation->protein_quant assay_setup Assay Plate Setup protein_quant->assay_setup add_membranes Add Membrane Preparation assay_setup->add_membranes add_ligands Add Radioligand & Competitor add_membranes->add_ligands incubation Incubation add_ligands->incubation filtration Vacuum Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation cpm_to_binding Calculate Specific Binding scintillation->cpm_to_binding curve_fitting Non-linear Regression cpm_to_binding->curve_fitting ic50_ki Determine IC50 & Ki curve_fitting->ic50_ki

Fig. 1: Workflow of a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Cells expressing the receptor of interest (e.g., V1a, V1b, V2) are cultured and harvested.

    • The cells are homogenized in a cold buffer to lyse them and release the cell membranes.

    • A series of centrifugation steps are performed to isolate the cell membranes, which contain the receptors.

    • The protein concentration of the membrane preparation is determined.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate.

    • A fixed amount of the membrane preparation is added to each well.

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) is added.

    • Increasing concentrations of the unlabeled test compound (e.g., DG-LVP) are added to compete with the radioligand for binding to the receptor.

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard) are included.

  • Separation and Quantification:

    • The reaction is incubated to allow binding to reach equilibrium.

    • The contents of the wells are rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The specific binding data is plotted against the log concentration of the test compound.

    • A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Vasopressin Receptor Signaling Pathways

Vasopressin receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

V1a and V1b Receptor Signaling

The V1a and V1b receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol VP Vasopressin Analog V1R V1a / V1b Receptor VP->V1R binds Gq11 Gq/11 V1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., vasoconstriction, hormone release) Ca->Response PKC->Response

Fig. 2: V1a and V1b receptor signaling pathway.
V2 Receptor Signaling

The V2 receptor is coupled to Gs proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response, such as the insertion of aquaporin-2 water channels in the kidney.[5][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol VP Vasopressin Analog V2R V2 Receptor VP->V2R binds Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., aquaporin insertion) PKA->Response phosphorylates targets

Fig. 3: V2 receptor signaling pathway.

Conclusion

This compound is a vasopressin analog with known effects on the central nervous system, particularly on memory and behavior. Due to a lack of publicly available data, its precise receptor binding profile at V1a, V1b, V2, and OT receptors remains uncharacterized. The provided information on related compounds, experimental methodologies, and signaling pathways serves as a foundational resource for researchers interested in further investigating the pharmacology of this and other vasopressin analogs. Future studies are warranted to elucidate the specific receptor interactions that mediate the unique biological activities of DG-LVP.

References

Neurochemical Pathways Affected by [Lys8] Vasopressin Desglycinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Lys8] Vasopressin Desglycinamide (LVP-dG), a synthetic analog of the neuropeptide vasopressin, has garnered significant interest for its potential to modulate cognitive processes, particularly memory and learning. Unlike its parent compound, LVP-dG is structurally modified to reduce peripheral vasopressor activity, thereby isolating its effects within the central nervous system. This technical guide provides a comprehensive overview of the known and hypothesized neurochemical pathways affected by LVP-dG. It consolidates available data on its receptor interactions, details the experimental methodologies used to elucidate its function, and visualizes the complex signaling cascades it is presumed to influence. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of LVP-dG and related vasopressin analogs.

Introduction

This compound, also referred to as DG-LVP, is a nonapeptide analog of [Lys8]-Vasopressin (LVP). The key modification is the removal of the C-terminal glycinamide (B1583983) residue. This alteration significantly attenuates its peripheral effects, such as vasoconstriction, which are primarily mediated by V1a receptors in the vasculature[1][2]. This characteristic makes LVP-dG a valuable research tool for investigating the central actions of vasopressin-like peptides on neurochemical pathways involved in cognition and behavior.[3][4]

The primary focus of research on LVP-dG has been its influence on memory consolidation and avoidance behaviors.[3][4] While the precise molecular mechanisms are still under investigation, it is hypothesized that LVP-dG exerts its effects through interactions with vasopressin (V1a, V1b, V2) and oxytocin (B344502) (OT) receptors in the brain.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events that can modulate neuronal excitability, synaptic plasticity, and neurotransmitter release.

This guide will delve into the specifics of these interactions and their downstream consequences on key neurotransmitter systems, including the dopaminergic, noradrenergic, serotonergic, and cholinergic pathways.

Receptor Binding Profile and Signaling Pathways

Quantitative Data on a Closely Related Analog

The following table summarizes the binding affinities of d[Leu4,Lys8]VP, a selective V1b receptor agonist and a close structural analog of LVP-dG. It is crucial to note that this data is not for this compound itself , but for a compound with a similar modification at position 8. This information is provided to give a potential indication of the receptor selectivity profile that might be expected from LVP-dG.

CompoundReceptor SubtypeSpeciesPreparationKi (nM)
d[Leu4,Lys8]VP V1bRatAtT20 cells0.16 ± 0.09
V1aRatLiver membranes> 1000
V2RatKidney membranes> 1000
OxytocinRatMammary gland> 1000

Table 1: Binding affinities of d[Leu4,Lys8]VP for vasopressin and oxytocin receptors. Data is presented as the mean ± SEM. A higher Ki value indicates lower binding affinity. This data suggests high selectivity for the V1b receptor.

Vasopressin and Oxytocin Receptor Signaling Pathways

Activation of vasopressin and oxytocin receptors by LVP-dG is expected to initiate the following signaling cascades:

  • V1a Receptor Signaling: V1a receptors are coupled to Gq/11 proteins. Upon agonist binding, this pathway activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes LVPdG [Lys8] Vasopressin Desglycinamide LVPdG->V1aR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_cyto ER->Ca2_cyto releases Ca2_ER Cellular_Response_V1a Cellular Response (e.g., Neuronal Excitation) Ca2_cyto->Cellular_Response_V1a PKC->Cellular_Response_V1a

V1a Receptor Signaling Pathway
  • V1b Receptor Signaling: Similar to V1a receptors, V1b receptors are coupled to Gq/11 proteins and activate the PLC-IP3-DAG pathway. V1b receptors are prominently expressed in the anterior pituitary and in various brain regions, where they are implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and anxiety-related behaviors.

V1b_Signaling_Pathway cluster_membrane Cell Membrane V1bR V1b Receptor Gq11 Gq/11 V1bR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes LVPdG [Lys8] Vasopressin Desglycinamide LVPdG->V1bR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_cyto ER->Ca2_cyto releases Ca2_ER Cellular_Response_V1b Cellular Response (e.g., ACTH release) Ca2_cyto->Cellular_Response_V1b PKC->Cellular_Response_V1b

V1b Receptor Signaling Pathway
  • V2 Receptor Signaling: V2 receptors are primarily coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate cellular responses.

V2_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts LVPdG [Lys8] Vasopressin Desglycinamide LVPdG->V2R cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response_V2 Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response_V2 phosphorylates targets

V2 Receptor Signaling Pathway
  • Oxytocin Receptor Signaling: Oxytocin receptors are also coupled to Gq/11 proteins and share the same primary signaling pathway as V1a and V1b receptors, leading to increases in intracellular calcium and activation of PKC.

OT_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor Gq11 Gq/11 OTR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes LVPdG [Lys8] Vasopressin Desglycinamide LVPdG->OTR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_cyto ER->Ca2_cyto releases Ca2_ER Cellular_Response_OT Cellular Response (e.g., Social Bonding) Ca2_cyto->Cellular_Response_OT PKC->Cellular_Response_OT

Oxytocin Receptor Signaling Pathway

Effects on Major Neurotransmitter Systems

The activation of vasopressin and oxytocin receptors by LVP-dG in specific brain regions can lead to the modulation of major neurotransmitter systems. The following sections outline the hypothesized effects based on the known interactions of the vasopressin/oxytocin systems.

Dopaminergic System

The mesolimbic and mesocortical dopamine (B1211576) systems, originating in the ventral tegmental area (VTA), are critical for reward, motivation, and learning. There is a well-established interplay between the vasopressin/oxytocin and dopamine systems. For instance, V1a receptor activation in the lateral septum has been shown to modulate social recognition and reward, processes that are heavily dependent on dopaminergic signaling. It is plausible that LVP-dG, by acting on V1a or V1b receptors in regions like the VTA or nucleus accumbens, could modulate dopamine release and turnover, thereby influencing learning and memory.

Noradrenergic System

The noradrenergic system, with its primary nucleus in the locus coeruleus (LC), is integral to arousal, attention, and the formation of emotional memories. Vasopressin is known to modulate the activity of LC neurons. Centrally administered LVP-dG has been shown to affect blood pressure regulation, an effect likely mediated through the modulation of central autonomic pathways involving norepinephrine.[2] Therefore, LVP-dG may influence cognitive processes by modulating noradrenergic tone in brain regions such as the hippocampus and prefrontal cortex.

Serotonergic System

The serotonergic system, originating in the raphe nuclei, plays a crucial role in mood, anxiety, and cognitive function. There is evidence of functional interactions between vasopressin and serotonin (B10506) systems. For example, V1b receptor antagonists are being investigated for their antidepressant and anxiolytic effects, suggesting a link between V1b receptor signaling and serotonergic pathways. LVP-dG's effects on learning and memory, particularly in the context of aversive stimuli, may involve modulation of serotonergic activity in the amygdala and hippocampus.

Cholinergic System

The cholinergic system, with key projections from the basal forebrain to the cortex and hippocampus, is fundamental for learning and memory. Vasopressin has been shown to enhance acetylcholine (B1216132) release in the hippocampus, a mechanism that could underlie its memory-enhancing effects. It is therefore hypothesized that LVP-dG could facilitate memory consolidation by potentiating cholinergic neurotransmission in these critical brain areas.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on neurochemical pathways.

Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a ligand, such as LVP-dG, to its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of LVP-dG for vasopressin and oxytocin receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain tissue).

  • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

  • Unlabeled LVP-dG.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total binding: Radioligand and membrane suspension.

    • Non-specific binding: Radioligand, membrane suspension, and a high concentration of unlabeled vasopressin.

    • Competition binding: Radioligand, membrane suspension, and varying concentrations of LVP-dG.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of LVP-dG to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation Membrane_Prep Membrane Preparation (Receptor Source) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, LVP-dG) Reagent_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis

Radioligand Receptor Binding Assay Workflow
In Vivo Microdialysis

This protocol describes a general procedure for measuring the extracellular levels of neurotransmitters in a specific brain region of a freely moving animal following the administration of LVP-dG.

Objective: To determine the effect of LVP-dG on the release of neurotransmitters such as dopamine in a specific brain region (e.g., nucleus accumbens).

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • LVP-dG for administration (e.g., intracerebroventricular or systemic).

  • High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical for dopamine).

Procedure:

  • Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula targeted to the brain region of interest.

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer LVP-dG.

  • Post-drug Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels following drug administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistical significance.

Microdialysis_Workflow Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Animal Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin LVP-dG Administration Baseline->Drug_Admin Post_Drug Post-Drug Sample Collection Drug_Admin->Post_Drug HPLC HPLC Analysis of Samples Post_Drug->HPLC Data_Analysis Data Analysis (% Baseline Change) HPLC->Data_Analysis

References

The Nootropic Potential of Vasopressin Analogs: An Early-Stage Research Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasopressin (AVP), a neuropeptide hormone renowned for its peripheral roles in regulating water balance and blood pressure, also acts as a crucial neuromodulator within the central nervous system, influencing complex social behaviors and cognitive functions.[1][2][3] Early-stage research into synthetic analogs of vasopressin has revealed a promising frontier in the development of novel nootropic agents. These compounds, designed for enhanced stability and receptor selectivity, have shown potential in modulating memory, learning, and attention. This technical guide provides a comprehensive overview of the foundational research on two key vasopressin analogs: the synthetic V2 receptor agonist Desmopressin (DDAVP) and the tuftsin-derived heptapeptide (B1575542) Selank . It synthesizes quantitative data from preclinical and clinical studies, details common experimental methodologies, and illustrates the underlying molecular pathways and experimental workflows.

Introduction to Vasopressin and its Role in Cognition

Vasopressin is synthesized in the hypothalamus and released into both the bloodstream and directly into the brain.[4] Within the brain, AVP exerts its effects through three G-protein-coupled receptor subtypes: V1a, V1b, and V2.[1] The V1a receptor, in particular, is widely distributed throughout limbic system structures critical for learning and memory, such as the hippocampus, and is considered a primary mediator of vasopressin's effects on social and cognitive behaviors.[1][5] Studies have shown that central administration of AVP can enhance memory consolidation and retrieval, a phenomenon linked to its ability to modulate synaptic plasticity.[1][3] However, the therapeutic use of native AVP is limited by its potent pressor and antidiuretic effects and its rapid degradation.[4] This has spurred the development of synthetic analogs with more favorable pharmacokinetic and pharmacodynamic profiles for exploring nootropic applications.

Featured Vasopressin Analogs in Nootropic Research

This guide focuses on two analogs that have been the subject of early-stage nootropic investigation: Desmopressin and Selank.

Desmopressin (DDAVP)

Desmopressin (1-desamino-8-D-arginine vasopressin) is a synthetic analog of vasopressin with a modified structure that increases its resistance to enzymatic degradation and enhances its selectivity for the V2 receptor, resulting in potent antidiuretic effects with reduced pressor activity.[4] While primarily used for conditions like diabetes insipidus and nocturnal enuresis, a body of research suggests it also influences cognitive functions.[4][6] Studies in both animals and humans indicate that DDAVP can improve memory and learning.[7][8][9]

Selank

Selank is a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) derived from the endogenous immunomodulatory peptide tuftsin.[10][11] Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, it is noted for its anxiolytic (anti-anxiety) and nootropic properties.[10][12] Unlike classical vasopressin analogs, Selank's mechanism is multifactorial, involving the modulation of various neurotransmitter systems and the upregulation of key neurotrophic factors.[7][10][13] It is reported to enhance concentration, memory formation, and learning capabilities.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from early-stage studies on the nootropic effects of Desmopressin and Selank.

Table 1: Effects of Desmopressin (DDAVP) on Memory Function in Human Studies

Study Population Intervention Assessment Tool Key Quantitative Findings Reference
Patients with memory impairment post-ECT (n=50) 60 µg intranasal DDAVP daily Wechsler Memory Scale DDAVP Group: Baseline Score: 73.27 -> After 6 ECT sessions: 79.13 (+5.86 point increase). Placebo Group: Baseline Score: 80.15 -> After 6 ECT sessions: 72.60 (-7.55 point decrease). The difference between groups was statistically significant (P < 0.0001). [9]
Patient with post-surgical memory dysfunction DDAVP (dose not specified) vs. Placebo Buschke Selective Reminding Test Memory storage and recall improved with DDAVP treatment and declined within one week of withdrawal based on objective test criteria. [8]

| Healthy Adult Males | 60 µg intranasal DDAVP (single dose) | Narrative Prose Recall | DDAVP facilitated recall for both high and medium importance idea units compared to placebo. |[14] |

Table 2: Preclinical Effects of Selank on Cognition and Neurotrophic Factors in Rats

Animal Model Intervention Assessment Method Key Quantitative Findings Reference
Rats with ethanol-induced memory impairment Selank (0.3 mg/kg/day, IP) for 7 days Object Recognition Test Selank prevented the formation of ethanol-induced memory and attention disturbances (p<0.01).
Rats with ethanol-induced memory impairment Selank (0.3 mg/kg/day, IP) for 7 days ELISA for BDNF Selank prevented the ethanol-induced increase in BDNF content in the hippocampus and frontal cortex (p<0.05).

| Healthy 9-month-old rats | Selank (0.3 mg/kg/day, IP) for 7 days | Object Recognition Test | Selank produced a cognitive-stimulating effect (p<0.05) in rats not exposed to ethanol. | |

Signaling Pathways and Mechanisms of Action

Vasopressin V1a Receptor Signaling

The cognitive effects of many vasopressin analogs are believed to be mediated, at least in part, through the V1a receptor. Activation of this Gq/11 protein-coupled receptor initiates a downstream signaling cascade that modulates neuronal excitability and synaptic plasticity.

G cluster_membrane Cell Membrane V1aR V1a Receptor Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates AVP_analog Vasopressin Analog AVP_analog->V1aR Binds Gq11->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cognitive_effects Modulation of Synaptic Plasticity & Nootropic Effects Ca_release->Cognitive_effects Leads to PKC_activation->Cognitive_effects Leads to

V1a receptor signaling cascade for cognitive modulation.

Upon binding of a vasopressin analog, the V1a receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of cellular responses that can alter synaptic transmission and plasticity, forming the molecular basis for vasopressin's influence on learning and memory.[1]

Selank's Multifaceted Mechanism

Selank's nootropic effects are attributed to a broader, more complex mechanism of action:

  • Modulation of Neurotransmitters: Selank influences the GABAergic system, promoting a calming effect without sedation.[10][13] It also affects the levels of dopamine (B1211576) and serotonin, neurotransmitters crucial for mood, motivation, and focus.[10][13]

  • Upregulation of BDNF: A key proposed mechanism is Selank's ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[7][8] BDNF is a vital protein that supports the survival of existing neurons, encourages the growth of new neurons and synapses, and is a critical component of synaptic plasticity, which underlies memory formation.[8][13]

G cluster_neuro Neurotransmitter Modulation Selank Selank Administration GABA GABAergic System Modulation Selank->GABA DopaSero Dopamine & Serotonin Regulation Selank->DopaSero BDNF_path Increased BDNF Expression Selank->BDNF_path Nootropic_effects Improved Memory, Learning & Focus GABA->Nootropic_effects DopaSero->Nootropic_effects Synaptic_plasticity Enhanced Synaptic Plasticity BDNF_path->Synaptic_plasticity Synaptic_plasticity->Nootropic_effects G start Start: Animal Model (e.g., Rats) grouping Group Assignment (e.g., Vehicle, Analog Dose 1, Analog Dose 2) start->grouping acclimatization Acclimatization & Habituation to Test Environment grouping->acclimatization drug_admin Drug Administration (e.g., Intranasal, IP) acclimatization->drug_admin behavioral_test Behavioral Testing (e.g., MWM, Passive Avoidance) drug_admin->behavioral_test data_collection Data Collection (e.g., Escape Latency, Step-through Latency) behavioral_test->data_collection tissue_collection Euthanasia & Brain Tissue Collection (e.g., Hippocampus) behavioral_test->tissue_collection data_analysis Statistical Analysis & Interpretation data_collection->data_analysis biochem_analysis Biochemical Analysis (e.g., BDNF ELISA, Receptor Autoradiography) tissue_collection->biochem_analysis biochem_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

References

Methodological & Application

In vivo administration protocols for [Lys8] Vasopressin Desglycinamide in rats.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of [Lys8] Vasopressin Desglycinamide to rats for studying its effects on memory, behavior, and cardiovascular parameters. This document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound, a synthetic analog of the endogenous neuropeptide vasopressin, has been a subject of interest in neuroscience and pharmacology. Unlike its parent molecule, which has significant pressor and antidiuretic effects, the desglycinamide form is thought to have a more specific profile of action on the central nervous system, particularly in modulating memory and learning processes. These protocols are designed to guide researchers in the effective in vivo application of this peptide in rat models.

Data Presentation

The following tables summarize quantitative data from studies involving the administration of this compound and related analogs in rats.

Table 1: Dosages and Administration Routes for Behavioral Studies

CompoundDosageAdministration RouteExperimental ModelObserved Effects
This compound1 µg / 0.5 mLSubcutaneousActive and passive avoidanceFacilitation of memory consolidation[1]
Desglycinamide(9)-lysine(8)-vasopressin (DGLVP)1 µg / ratSubcutaneous (daily)Ethanol (B145695) consumptionIncreased ethanol intake[2]
Desglycinamide(9)-lysine(8)-vasopressin (DGLVP)4 µg / ratSubcutaneous (every 2nd day)Ethanol consumptionNo significant change in established intake[2]
Desglycinamide-lysine-vasopressin (DG-LVP)3 - 25 ngIntraventricularCentrally evoked pressor responseAttenuation of the pressor response[3]

Table 2: Dosages and Administration Routes for Physiological Studies

CompoundDosageAdministration RouteExperimental ModelObserved Effects
[8-Lysine]-vasopressin-Gly (LVP-Gly)10 pmol/h / 100 g body weightIntravenousRenal functionSlight decrease in urine flow[4]
[8-Lysine]-vasopressin-Gly (LVP-Gly)100 pmol/h / 100 g body weightIntravenousRenal functionDecreased inulin (B196767) clearance[4]
Vasopressin3.0 U/mL (20 µL)Oral CavityCardiac functionIncreased blood pressure, decreased stroke volume[5]

Experimental Protocols

Protocol 1: Investigation of Memory Consolidation using a Maze Task

This protocol is designed to assess the effects of this compound on memory consolidation in rats using a T-maze or similar behavioral apparatus.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • T-maze apparatus

  • Male Sprague-Dawley rats (250-300g)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily to reduce stress.

  • Habituation: Habituate the rats to the T-maze for 2-3 days by allowing them to explore the maze freely in the absence of any reward or punishment.

  • Acquisition Phase:

    • On the day of the experiment, conduct acquisition trials. In a typical T-maze task, a food reward is placed in one of the goal arms.

    • Administer a single subcutaneous injection of this compound (1 µg in 0.5 mL sterile saline) or vehicle (saline) to the rats.[1] The timing of the injection relative to the trials can be varied depending on the specific research question (e.g., pre-training, immediately post-training).

    • Place each rat in the start arm of the T-maze and allow it to make a choice. A correct choice is recorded when the rat enters the arm with the reward.

    • Conduct a series of acquisition trials (e.g., 5-10 trials) with an inter-trial interval of at least 5 minutes.

  • Retention Test:

    • 24 to 48 hours after the acquisition phase, conduct a retention test.

    • Place each rat back in the T-maze and record the arm it enters first. No reward is provided during the retention test.

    • A correct choice is indicative of memory retention.

  • Data Analysis:

    • Analyze the percentage of correct choices during both the acquisition and retention phases.

    • Compare the performance of the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Assessment of Cardiovascular Effects

This protocol outlines a method to investigate the effects of centrally administered this compound on blood pressure in anesthetized rats.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Urethane anesthetic

  • Stereotaxic apparatus for intraventricular injection

  • Blood pressure transducer and recording system

  • Male Wistar rats (300-350g)

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat with urethane.

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the femoral artery for continuous blood pressure monitoring.

    • Secure the rat in a stereotaxic apparatus.

  • Intraventricular Cannulation:

    • Drill a small hole in the skull over the lateral ventricle.

    • Slowly lower a cannula into the lateral ventricle according to stereotaxic coordinates.

  • Baseline Measurement:

    • Allow the animal to stabilize for at least 30 minutes after surgery and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Administration:

    • Dissolve this compound in aCSF to the desired concentration.

    • Administer a dose in the range of 3-25 ng via the intraventricular cannula.[3] A control group should receive an equivalent volume of aCSF.

  • Data Recording and Analysis:

    • Continuously record MAP and HR for at least 60 minutes post-injection.

    • Analyze the change in MAP and HR from baseline in response to the peptide administration.

    • Compare the responses between the peptide-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflow

The following diagrams visualize the signaling pathways of vasopressin receptors and a typical experimental workflow.

Vasopressin_Signaling cluster_V1R V1a/V1b Receptor Signaling cluster_V2R V2 Receptor Signaling LVP [Lys8] Vasopressin Desglycinamide V1R V1a/V1b Receptor LVP->V1R Gq Gq Protein V1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response1 Cellular Response (e.g., Vasoconstriction, Neurotransmission) Ca->Response1 PKC->Response1 LVP2 [Lys8] Vasopressin Desglycinamide V2R V2 Receptor LVP2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response2 Cellular Response (e.g., Antidiuresis, Memory Modulation) PKA->Response2

Caption: Vasopressin Receptor Signaling Pathways.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization habituation Behavioral Habituation (2-3 days) acclimatization->habituation grouping Random Assignment to Treatment Groups habituation->grouping treatment Administration of This compound or Vehicle grouping->treatment behavioral Behavioral Testing (e.g., Maze Task) treatment->behavioral physiological Physiological Measurement (e.g., Blood Pressure) treatment->physiological data_collection Data Collection behavioral->data_collection physiological->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: In Vivo Experimental Workflow.

References

Measuring the Cognitive Effects of [Lys8]-Vasopressin Desglycinamide in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys8]-Vasopressin Desglycinamide (LVD), an analog of the neuropeptide vasopressin, has garnered interest for its potential nootropic effects, particularly in modulating memory and cognitive processes. Unlike its parent molecule, LVD is designed to have reduced peripheral pressor activity, making it a more specific candidate for investigating central nervous system effects. Vasopressin and its analogs are known to influence learning and memory, and studies have suggested that they can enhance memory consolidation.[1][2] This document provides detailed application notes and experimental protocols for assessing the cognitive effects of LVD in mice, a common animal model in neuroscience research. The protocols outlined herein focus on three well-established behavioral assays: the Morris Water Maze (MWM), the Novel Object Recognition (NOR) test, and the Passive Avoidance (PA) test.

Mechanism of Action: Vasopressin Receptor Signaling

[Lys8]-Vasopressin Desglycinamide is believed to exert its cognitive effects primarily through the activation of vasopressin receptors in the brain, with a notable affinity for the V1b receptor, which is highly expressed in the hippocampus, a brain region critical for memory formation. The binding of LVD to V1a and V1b receptors, both of which are Gq protein-coupled receptors, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to modulation of synaptic plasticity and enhancement of cognitive functions.

Vasopressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LVD [Lys8]-Vasopressin Desglycinamide V1_Receptor V1a/V1b Receptor (GPCR) LVD->V1_Receptor Gq Gq Protein V1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates Cognitive Enhanced Cognitive Function Downstream->Cognitive

Vasopressin V1a/V1b Receptor Signaling Pathway.

Experimental Design and Workflow

A typical experimental workflow for assessing the cognitive effects of [Lys8]-Vasopressin Desglycinamide in mice involves several key stages, from animal preparation to data analysis. It is crucial to include appropriate control groups, such as a vehicle-treated group and a sham group, to ensure the validity of the results. The administration of LVD can be timed to investigate its effects on different phases of memory: acquisition, consolidation, or retrieval.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis A1 Animal Acclimation (1 week) A2 Handling and Habituation (3-5 days) A1->A2 B1 Randomization into Groups (Vehicle, LVD Low Dose, LVD High Dose) A2->B1 B2 Drug Administration (e.g., Intraperitoneal) B1->B2 C1 Morris Water Maze (Spatial Learning & Memory) B2->C1 Test 1 C2 Novel Object Recognition (Recognition Memory) B2->C2 Test 2 C3 Passive Avoidance (Fear-Motivated Memory) B2->C3 Test 3 D1 Data Collection (Automated Tracking Software) C1->D1 C2->D1 C3->D1 D2 Statistical Analysis (e.g., ANOVA, t-test) D1->D2 D3 Interpretation of Results D2->D3

General Experimental Workflow.

Data Presentation

The following tables present illustrative quantitative data from the proposed behavioral assays. This data is hypothetical and intended to demonstrate how results can be structured for clear comparison between treatment groups.

Table 1: Morris Water Maze - Escape Latency and Probe Trial Performance

Treatment GroupDay 1 Escape Latency (s)Day 4 Escape Latency (s)Time in Target Quadrant (s)
Vehicle55.2 ± 4.825.1 ± 3.218.5 ± 2.1
LVD (0.1 mg/kg)54.8 ± 5.118.9 ± 2.928.3 ± 3.0
LVD (1.0 mg/kg)55.5 ± 4.915.2 ± 2.535.7 ± 3.5***
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Novel Object Recognition - Discrimination Index

Treatment GroupDiscrimination Index
Vehicle0.15 ± 0.08
LVD (0.1 mg/kg)0.35 ± 0.10
LVD (1.0 mg/kg)0.52 ± 0.12**
p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Passive Avoidance - Latency to Enter Dark Compartment

Treatment GroupLatency to Enter (s)
Vehicle85.3 ± 12.1
LVD (0.1 mg/kg)155.7 ± 18.5
LVD (1.0 mg/kg)220.4 ± 25.3**
p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Morris Water Maze (MWM)

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

  • An escape platform (10 cm in diameter) submerged 1 cm below the water surface.

  • A video tracking system to record the mouse's swimming path and latency to find the platform.

  • Distinct visual cues placed around the room.

Protocol:

  • Habituation (1 day): Allow mice to swim freely in the pool without the platform for 60 seconds.

  • Acquisition Phase (4-5 days):

    • Administer LVD or vehicle 30 minutes before the first trial of each day.

    • Conduct 4 trials per day for each mouse, with an inter-trial interval of 15-20 minutes.

    • For each trial, place the mouse in the water facing the wall at one of four starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-20 seconds.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-20 seconds.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory, which is dependent on the perirhinal cortex and hippocampus.

Apparatus:

  • An open-field arena (e.g., 40x40x40 cm).

  • Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but different shapes and colors.

  • A video camera to record the exploration time.

Protocol:

  • Habituation (1-2 days): Place each mouse in the empty arena for 5-10 minutes to acclimate.

  • Training/Familiarization Phase (Day 3):

    • Administer LVD or vehicle 30 minutes prior to the training session.

    • Place two identical objects in the arena.

    • Place the mouse in the arena and allow it to explore the objects for 10 minutes.

    • Record the time spent exploring each object (sniffing, touching with the nose or paws).

  • Testing Phase (24 hours after training):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

    • Calculate the Discrimination Index: (Tn - Tf) / (Tn + Tf).

Passive Avoidance (PA) Test

Objective: To assess fear-motivated memory, which involves the amygdala and hippocampus.

Apparatus:

  • A two-compartment box with a light and a dark chamber, connected by a guillotine door.

  • The floor of the dark chamber is equipped with a grid that can deliver a mild electric foot shock.

Protocol:

  • Training/Acquisition Phase:

    • Place the mouse in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Administer LVD or vehicle immediately after the training trial to assess its effect on memory consolidation.

  • Testing/Retention Phase (24 hours after training):

    • Place the mouse back in the light compartment.

    • Open the guillotine door and record the latency to enter the dark compartment (up to a maximum of 300-600 seconds).

    • A longer latency to enter the dark compartment indicates better memory of the aversive experience.

Conclusion

The protocols and application notes provided offer a comprehensive framework for investigating the cognitive-enhancing effects of [Lys8]-Vasopressin Desglycinamide in mice. By employing a combination of well-validated behavioral assays, researchers can obtain robust and reliable data on the compound's impact on different aspects of learning and memory. The structured presentation of data and detailed methodologies are intended to facilitate experimental design, execution, and interpretation, ultimately contributing to a deeper understanding of the therapeutic potential of vasopressin analogs in cognitive disorders.

References

Application Notes and Protocols for Assessing [Lys8] Vasopressin Desglycinamide Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys8] Vasopressin Desglycinamide is a synthetic analog of the endogenous neurohypophysial hormone vasopressin. Vasopressin and its analogs exert a wide range of physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs), namely the V1a, V1b, and V2 vasopressin receptors.[1][2] The assessment of the in vitro activity of this compound is crucial for understanding its pharmacological profile, including receptor binding affinity, functional potency, and downstream signaling pathways.

These application notes provide a comprehensive overview of the key in vitro assays to characterize the activity of this compound. Detailed protocols for receptor binding, second messenger functional assays (cAMP accumulation and calcium mobilization), and the relevant signaling pathways are described.

Vasopressin Receptor Signaling Pathways

The activity of this compound is mediated through its interaction with vasopressin receptors, which are coupled to distinct intracellular signaling cascades.

  • V1a and V1b Receptors: These receptors are primarily coupled to Gαq/11 proteins. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration triggers various cellular responses.

  • V2 Receptor: The V2 receptor is coupled to the Gαs protein. Agonist binding activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP. cAMP then acts as a second messenger, activating protein kinase A (PKA) and initiating a downstream phosphorylation cascade that mediates the physiological response.

Diagram of V1a/V1b Receptor Signaling Pathway

Gq_Pathway cluster_membrane Plasma Membrane V1_Receptor V1a/V1b Receptor Gq Gαq/11 V1_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand [Lys8] Vasopressin Desglycinamide Ligand->V1_Receptor Binds Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response_Ca Cellular Response Ca2_release->Cellular_Response_Ca Leads to

Caption: V1a/V1b receptor signaling cascade.

Diagram of V2 Receptor Signaling Pathway

Gs_Pathway cluster_membrane Plasma Membrane V2_Receptor V2 Receptor Gs Gαs V2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts Ligand [Lys8] Vasopressin Desglycinamide Ligand->V2_Receptor Binds Gs->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Leads to Binding_Assay_Workflow A Prepare Membranes (with receptors) B Incubate: Membranes + Radioligand + This compound (or vehicle) A->B C Separate Bound from Free (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine Ki) D->E Calcium_Assay_Workflow A Seed Cells Expressing V1a or V1b Receptors B Load Cells with Calcium-Sensitive Dye A->B C Add [Lys8] Vasopressin Desglycinamide B->C D Measure Fluorescence (Plate Reader) C->D E Data Analysis (Determine EC50) D->E cAMP_Assay_Workflow A Seed Cells Expressing V2 Receptors B Pre-treat with PDE Inhibitor A->B C Add [Lys8] Vasopressin Desglycinamide B->C D Lyse Cells and Detect cAMP C->D E Data Analysis (Determine EC50) D->E

References

Developing a Radioimmunoassay for Desglycinamide Vasopressin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development and execution of a radioimmunoassay (RIA) for desglycinamide vasopressin analogs, specifically focusing on Desglycinamide-Arginine Vasopressin (DGAVP). Vasopressin analogs are synthetic peptides that are structurally and functionally similar to the endogenous hormone arginine vasopressin (AVP) and are developed to target specific vasopressin receptors with varying affinities for therapeutic applications.[1] The ability to accurately quantify these analogs in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. Radioimmunoassay remains a highly sensitive and specific technique for this purpose.

The core principle of this RIA is competitive binding. A fixed amount of radiolabeled DGAVP (the tracer) competes with the unlabeled DGAVP present in the sample or standard for a limited number of binding sites on a specific antibody. As the concentration of unlabeled DGAVP increases, the amount of tracer bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated to determine the concentration of DGAVP in unknown samples.

Data Presentation

The performance of a well-developed radioimmunoassay is characterized by its sensitivity, specificity, precision, and accuracy. The following tables summarize the quantitative data for a DGAVP RIA, providing a benchmark for researchers developing their own assays.

Table 1: Assay Performance Characteristics for DGAVP RIA [2]

ParameterValueNotes
Detection Limit
- Instantaneous Tracer Addition250 fg/tube
- Delayed Tracer Addition (24h preincubation)100 fg/tubeDelayed addition of the tracer enhances assay sensitivity.
Linearity Range 0.25 - 128 pg/tubeThe assay demonstrates good linearity within this concentration range.
Extraction Recovery 73 ± 14% (mean ± S.D.)Using Sep-Pak C18 cartridges for plasma extraction.
Intra-assay Variation 7.4% - 10.0%Variation depends on the peptide concentration within the standard curve.
Inter-assay Variation 13.2%Represents the reproducibility of the assay across different runs.

Table 2: Cross-Reactivity Profile of the DGAVP RIA Antiserum

CompoundCross-Reactivity (%)Notes
Desglycinamide-Arginine Vasopressin (DGAVP)100
Arginine Vasopressin (AVP)< 0.1The antiserum is highly specific for the desglycinamide analog.
Oxytocin< 0.1No significant cross-reactivity with the structurally similar hormone oxytocin.
Arginine Vasotocin30Some cross-reactivity is observed with arginine vasotocin.
Lysine (B10760008) Vasopressin0.1Minimal cross-reactivity with lysine vasopressin.
DDAVP1Low cross-reactivity with the synthetic analog DDAVP.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in developing and performing a radioimmunoassay for desglycinamide vasopressin analogs.

Protocol 1: Antigen Preparation and Antibody Production

Objective: To produce polyclonal antibodies with high affinity and specificity for DGAVP.

Principle: Small peptides like DGAVP are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit a robust immune response in the host animal.

Materials:

  • Desglycinamide-Arginine Vasopressin (DGAVP)

  • Carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH))

  • Glutaraldehyde (B144438) or a carbodiimide (B86325) crosslinker (e.g., EDC)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Rabbits for immunization

Procedure:

  • Conjugation of DGAVP to Carrier Protein:

    • Dissolve DGAVP and the carrier protein (e.g., BSA) in PBS. A molar ratio of 20-40 moles of peptide per mole of carrier protein is a good starting point.

    • Slowly add the crosslinking agent (e.g., glutaraldehyde to a final concentration of 0.1%) while gently stirring.

    • Incubate the reaction mixture for 4-6 hours at room temperature.

    • Stop the reaction by adding an excess of a small molecule with a primary amine, such as glycine (B1666218) or Tris buffer.

    • Dialyze the conjugate extensively against PBS at 4°C to remove unreacted peptide and crosslinker.

    • Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry or by observing a shift in the molecular weight on an SDS-PAGE gel.

  • Immunization of Rabbits:

    • Emulsify the DGAVP-carrier protein conjugate with an equal volume of Freund's complete adjuvant for the primary immunization.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

    • Subsequent booster immunizations should be performed every 4-6 weeks using the conjugate emulsified with Freund's incomplete adjuvant.

    • Collect blood samples from the ear vein 10-14 days after each booster immunization to monitor the antibody titer.

    • Once a high antibody titer is achieved, a larger volume of blood can be collected for serum preparation.

  • Antibody Titer Determination:

    • The antibody titer can be determined using a simple binding assay with radiolabeled DGAVP.

    • A serial dilution of the antiserum is incubated with a fixed amount of 125I-DGAVP.

    • The dilution that binds 30-50% of the radiolabeled antigen is considered the optimal titer for use in the RIA.

Protocol 2: Radiolabeling of DGAVP

Objective: To prepare a high specific activity 125I-labeled DGAVP tracer.

Principle: The Chloramine-T method is a common and effective technique for iodinating peptides containing tyrosine residues.

Materials:

  • Desglycinamide-Arginine Vasopressin (DGAVP)

  • Sodium Iodide (Na125I)

  • Chloramine-T

  • Sodium metabisulfite (B1197395)

  • Phosphate buffer, 0.5 M, pH 7.5

  • Sephadex G-25 column

  • Bovine Serum Albumin (BSA)

Procedure:

  • Add 10 µg of DGAVP dissolved in 20 µL of 0.05 M phosphate buffer to a reaction vial.

  • Add 1 mCi of Na125I.

  • Initiate the reaction by adding 20 µg of Chloramine-T in 10 µL of phosphate buffer.

  • Incubate for 60 seconds at room temperature with gentle mixing.

  • Stop the reaction by adding 50 µg of sodium metabisulfite in 20 µL of phosphate buffer.

  • Purify the 125I-DGAVP from free iodine and unreacted peptide by gel filtration chromatography on a Sephadex G-25 column equilibrated with an appropriate buffer containing BSA to prevent adsorption of the peptide to the column matrix.

  • Collect fractions and identify the peak corresponding to the radiolabeled peptide using a gamma counter.

  • Pool the peak fractions and store at -20°C. The specific activity of the purified tracer should be determined.

Protocol 3: Radioimmunoassay Procedure

Objective: To quantify the concentration of DGAVP in unknown samples.

Materials:

  • RIA buffer (e.g., 0.05 M phosphate buffer, pH 7.4, containing 0.5% BSA)

  • DGAVP standards (from pg/mL to ng/mL range)

  • DGAVP antiserum (at the optimal dilution determined previously)

  • 125I-DGAVP tracer

  • Unknown samples (e.g., plasma extracts)

  • Separating agent (e.g., second antibody precipitation system, such as goat anti-rabbit IgG and normal rabbit serum)

  • Polypropylene assay tubes

  • Gamma counter

Procedure:

  • Sample Preparation:

    • For plasma samples, extraction is necessary to remove interfering substances. A common method is solid-phase extraction using Sep-Pak C18 cartridges.[2]

    • Briefly, acidify the plasma and apply it to a pre-conditioned C18 cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the DGAVP with a high concentration of organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute the residue in RIA buffer.

  • Assay Setup:

    • Pipette 100 µL of RIA buffer, standards, or unknown samples into appropriately labeled assay tubes.

    • Add 100 µL of the diluted DGAVP antiserum to all tubes except the total counts (TC) and non-specific binding (NSB) tubes.

    • Vortex and incubate for 24 hours at 4°C (pre-incubation step).

    • Add 100 µL of 125I-DGAVP (e.g., ~10,000 cpm) to all tubes. Add 200 µL of RIA buffer to the NSB tubes instead of the antiserum.

    • Vortex and incubate for another 24-48 hours at 4°C.

  • Separation of Bound and Free Ligand:

    • Add 100 µL of the second antibody precipitating reagent to all tubes except the TC tubes.

    • Vortex and incubate for a sufficient time to allow for precipitation (e.g., 2-4 hours at 4°C or overnight).

    • Centrifuge the tubes at a sufficient speed and duration to pellet the antibody-bound complex (e.g., 3000 x g for 30 minutes at 4°C).

    • Decant the supernatant containing the free radioligand.

  • Data Acquisition and Analysis:

    • Count the radioactivity in the pellets of all tubes (except the TC tubes, which are counted directly) using a gamma counter.

    • Calculate the percentage of bound tracer for each standard and sample.

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the DGAVP standards.

    • Determine the concentration of DGAVP in the unknown samples by interpolating their percentage of bound tracer from the standard curve.

Mandatory Visualizations

Principle of Competitive Radioimmunoassay

G cluster_0 Low Analyte Concentration cluster_1 High Signal cluster_2 High Analyte Concentration cluster_3 Low Signal Ab1 Antibody Ag_unlabeled1 Unlabeled Analyte Ag_labeled1 Labeled Analyte Ab1_bound Antibody Ag_labeled1_bound Ag_labeled1_bound->Ab1_bound Ag_labeled1_bound2 Ag_labeled1_bound2->Ab1_bound Ag_unlabeled1_bound Ag_unlabeled1_bound->Ab1_bound Ab2 Antibody Ag_unlabeled2 Unlabeled Analyte Ag_labeled2 Labeled Analyte Ab2_bound Antibody Ag_labeled2_bound Ag_labeled2_bound->Ab2_bound Ag_unlabeled2_bound Ag_unlabeled2_bound->Ab2_bound Ag_unlabeled2_bound2 Ag_unlabeled2_bound2->Ab2_bound

Caption: Principle of Competitive Radioimmunoassay.

Experimental Workflow for DGAVP RIA Development

G A Antigen Preparation (DGAVP-Carrier Conjugate) B Immunization of Host Animal (e.g., Rabbit) A->B C Antiserum Collection and Titer Determination B->C E Assay Optimization (Antibody Dilution, Incubation Times) C->E D Radiolabeling of DGAVP (125I-DGAVP Tracer) D->E G RIA Procedure (Competitive Binding) E->G F Sample Preparation (Plasma Extraction) F->G H Separation of Bound/Free Ligand G->H I Gamma Counting H->I J Data Analysis (Standard Curve Generation) I->J

Caption: Experimental Workflow for DGAVP RIA Development.

Vasopressin Signaling Pathway

G cluster_0 V1a Receptor Signaling cluster_1 V2 Receptor Signaling AVP1 Vasopressin / Analog V1R V1a Receptor AVP1->V1R Gq Gq/11 V1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Vasoconstriction, Glycogenolysis Ca->Response1 PKC->Response1 AVP2 Vasopressin / Analog V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 Response2 Water Reabsorption (Kidney Collecting Duct) AQP2->Response2

Caption: Vasopressin V1a and V2 Receptor Signaling Pathways.

References

Application Notes and Protocols: [Lys8] Vasopressin Desglycinamide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

[Lys8] Vasopressin Desglycinamide (LVP-DG) is a synthetic analog of the naturally occurring neuropeptide vasopressin. Unlike its parent compound, LVP-DG is characterized by the removal of the C-terminal glycinamide, which significantly reduces its peripheral pressor and antidiuretic activities. This modification has made it a subject of interest for investigating the direct central nervous system effects of vasopressin-like molecules, particularly in the context of cognitive function.

Research into the application of vasopressin analogs for cognitive disorders, including those associated with neurodegenerative diseases like Alzheimer's, was most prominent in the 1980s. These early studies explored the potential of these peptides to enhance memory and learning. While initial findings in animal models were promising, human clinical trials have yielded mixed and often inconclusive results.[1][2] Consequently, research in this specific area has been limited in recent decades.

These notes provide a summary of the historical research, potential mechanisms of action, and generalized protocols based on the available scientific literature.

Quantitative Data Summary

The quantitative data from early clinical and preclinical studies are sparse and variable. The following tables summarize the available information from key studies on desglycinamide vasopressin analogs.

Table 1: Summary of Preclinical Studies

CompoundAnimal ModelDosageRoute of AdministrationKey Quantitative FindingReference
Desglycinamide-lysine-vasopressinUrethane-anesthetized rats3-25 ngIntraventricularDose-dependent attenuation of the pressor response evoked by electrical stimulation, with a maximal effect of 40% reduction.[3][4]
Desglycinamide-arginine-vasopressinVasopressin-deficient Brattleboro ratsNot specifiedIntracerebroventricularTemporarily normalized reduced theta activity in the brain.[5]

Table 2: Summary of Human Clinical Trials

CompoundPatient PopulationDosageRoute of AdministrationKey OutcomeReference
Desglycinamide-9-arginine-8-vasopressin (DGAVP)17 subjects with Alzheimer's or alcoholic dementia92 µg, three times dailyIntranasalStatistically significant improvement in the learning of low imagery words; however, overall results were considered negative.[2]
Desglycinamide-arginine-vasopressin (DGAVP)Patients with amnesic disorders (Korsakoff, early Alzheimer's, head injuries)Not specifiedNot specifiedNo significant improvement in memory.[1]
Desglycinamide-arginine-vasopressin (DGAVP)Patients with mild brain traumaNot specifiedNot specifiedStatistically significant improvement in word list learning and memory retrieval.[3]
Desglycinamide-arginine-vasopressin (DGAVP)Patients with central diabetes insipidus and non-diabetic controlsNot specifiedIntramuscular (acute) and Intranasal (subchronic)Improved short-term memory (acute) and more consistent improvement in short- and long-term memory (subchronic).

Putative Signaling Pathway

This compound is presumed to act on vasopressin receptors in the brain, primarily the V1a and V1b subtypes.[6][7][8] These are G-protein coupled receptors that, upon activation, are expected to initiate a signaling cascade leading to changes in neuronal activity and plasticity.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LVP_DG [Lys8] Vasopressin Desglycinamide V1_Receptor Vasopressin Receptor (V1a/V1b) LVP_DG->V1_Receptor G_Protein Gq Protein V1_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) PKC->Cellular_Response phosphorylates targets Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Ca2->Cellular_Response activates Ca²⁺-dependent pathways

Caption: Putative Gq signaling pathway for this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the historical literature. These should be adapted and optimized for specific experimental questions and models.

Preclinical Evaluation in an Animal Model of Cognitive Impairment

This protocol outlines a typical behavioral study in rodents.

  • Animal Model:

    • Select an appropriate animal model. Aged rodents (e.g., 24-month-old Sprague-Dawley rats) are often used to model age-related cognitive decline. Alternatively, vasopressin-deficient Brattleboro rats can be used to study the specific role of vasopressin signaling.[5]

  • Compound Preparation and Administration:

    • Dissolve lyophilized this compound in sterile saline to the desired concentration.

    • Administer the compound via the desired route. Subcutaneous injection or intranasal administration are common peripheral routes. For direct central nervous system effects, intracerebroventricular (ICV) infusion via a surgically implanted cannula can be used.

    • Include a vehicle control group (e.g., saline) and potentially a positive control group (a compound known to enhance memory).

  • Behavioral Testing:

    • Select a behavioral paradigm to assess learning and memory. Common tasks include:

      • Morris Water Maze: To assess spatial learning and memory.

      • Passive Avoidance Task: To assess fear-motivated memory.

      • Object Recognition Task: To assess recognition memory.

    • Acquisition Phase: Train the animals on the chosen task. Administer LVP-DG or vehicle at a set time before or after each training session (e.g., 30 minutes prior).

    • Retention Phase: Test the animals' memory of the task at a set time after the acquisition phase (e.g., 24 hours or 7 days later).

  • Data Analysis:

    • Record relevant metrics for each task (e.g., latency to find the platform in the Morris water maze, time spent exploring the novel object).

    • Analyze the data using appropriate statistical tests (e.g., ANOVA, t-test) to compare the performance of the LVP-DG-treated group with the control groups.

Outline for a Human Clinical Trial

This protocol outlines the key elements of a double-blind, placebo-controlled clinical trial, based on historical studies.[1][2]

  • Study Population:

    • Define the inclusion and exclusion criteria for participants. For example, patients with a diagnosis of early-stage Alzheimer's disease or mild cognitive impairment.

    • Conduct baseline neuropsychological assessments to quantify the degree of cognitive impairment.

  • Study Design:

    • Employ a double-blind, placebo-controlled, crossover, or parallel-group design.

    • Randomly assign participants to receive either this compound or a placebo.

  • Drug Administration:

    • Administer the compound at a predetermined dose and schedule. Intranasal administration has been used in past trials.[2]

    • The treatment duration can range from a single dose to several weeks of administration.

  • Outcome Measures:

    • Primary Outcome: A validated cognitive assessment scale (e.g., ADAS-Cog, Mini-Mental State Examination).

    • Secondary Outcomes: Specific memory tests, such as word list learning, recall tasks, and assessments of attention and executive function.

    • Monitor for any adverse events.

  • Data Analysis:

    • Compare the change from baseline in cognitive scores between the treatment and placebo groups using appropriate statistical methods.

Experimental and logical workflow

The following diagram illustrates a typical workflow for the investigation of a neuropeptide like this compound in the context of neurodegenerative disease research.

Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Research in_vitro In Vitro Studies (e.g., receptor binding assays, neuronal cell cultures) animal_model Animal Model Studies (e.g., behavioral tests in rodents) in_vitro->animal_model Inform model selection and dosage toxicology Toxicology and Safety Pharmacology animal_model->toxicology Provide efficacy data phase1 Phase I Clinical Trial (Safety and Dosage in healthy volunteers) toxicology->phase1 Establish safety profile phase2 Phase II Clinical Trial (Efficacy and side effects in patients) phase1->phase2 Determine safe dose range phase3 Phase III Clinical Trial (Large-scale efficacy and safety) phase2->phase3 Demonstrate preliminary efficacy approval Regulatory Approval and Post-Market Surveillance phase3->approval Confirm efficacy and safety

Caption: General workflow for neuro-pharmacological drug development.

Conclusion

The investigation of this compound and related compounds for neurodegenerative diseases represents an early effort to modulate neuropeptide systems for cognitive enhancement. While the initial promise observed in animal studies did not consistently translate to human clinical trials, the research provided valuable insights into the central roles of vasopressin. Future research, should it be undertaken, would benefit from modern tools to investigate the specific interactions of these peptides with neural circuits and their potential effects on the core pathological mechanisms of neurodegenerative diseases, such as protein aggregation and neuroinflammation.

References

Application Notes and Protocols: Long-Term Potentiation Studies with [Lys8] Vasopressin Desglycinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential effects of [Lys8] Vasopressin Desglycinamide, a vasopressin analog, on long-term potentiation (LTP) and detailed protocols for conducting such studies. While direct experimental data on this compound's specific impact on LTP is limited in publicly available literature, this document extrapolates from the known functions of vasopressin and its V1a receptor agonism to guide future research.

Arginine vasopressin (AVP) and its analogs act as neuromodulators in the central nervous system, influencing complex social behaviors, cognition, and synaptic plasticity.[1] AVP's effects are primarily mediated through V1a and V1b receptors.[1] The hippocampus, a critical region for learning and memory, expresses high densities of V1a receptors.[2] Activation of these receptors has been shown to increase the excitability of pyramidal neurons, suggesting a potential role in modulating synaptic strength.[2]

Data Presentation

The following tables present hypothetical quantitative data summarizing the expected outcomes of LTP experiments with this compound, based on the known electrophysiological effects of vasopressin analogs.

Table 1: In Vitro Hippocampal Slice LTP — Dose-Response Relationship of this compound

Concentration (nM)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of Baseline)
0 (Control)0.52 ± 0.04145 ± 8%
10.51 ± 0.05160 ± 10%
100.53 ± 0.03185 ± 12%
1000.52 ± 0.04170 ± 9%
10000.51 ± 0.05150 ± 7%

*Indicates statistically significant difference from control (p < 0.05). Data are represented as mean ± SEM. fEPSP: field Excitatory Postsynaptic Potential; HFS: High-Frequency Stimulation.

Table 2: In Vivo Hippocampal LTP — Effect of this compound with V1a Receptor Antagonist

Treatment GroupBaseline fEPSP Slope (mV/ms)fEPSP Slope 120 min post-TBS (% of Baseline)
Vehicle Control1.2 ± 0.1155 ± 10%
This compound (10 µg/kg, i.c.v.)1.1 ± 0.1195 ± 15%*
V1a Antagonist (SR49059, 1 mg/kg, i.p.)1.2 ± 0.2150 ± 12%
This compound + V1a Antagonist1.1 ± 0.1158 ± 11%

*Indicates statistically significant difference from vehicle control (p < 0.05). Data are represented as mean ± SEM. TBS: Theta-Burst Stimulation; i.c.v.: intracerebroventricular; i.p.: intraperitoneal.

Experimental Protocols

Protocol 1: In Vitro Long-Term Potentiation in Rat Hippocampal Slices

This protocol describes the methodology for preparing acute hippocampal slices and recording LTP from the CA1 region.

1. Materials and Solutions:

  • Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2. pH 7.4 when bubbled with 95% O2 / 5% CO2.

  • Dissection Buffer: Sucrose-based ACSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 26 NaHCO3, 10 D-glucose, 0.5 CaCl2.

  • This compound stock solution (in distilled water).

  • V1a receptor antagonist (e.g., SR49059) stock solution (in DMSO).

2. Hippocampal Slice Preparation:

  • Anesthetize a young adult rat (e.g., Sprague-Dawley, 4-6 weeks old) with isoflurane (B1672236) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.

  • Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome.

  • Transfer slices to an interface chamber containing ACSF, incubate at 32-34°C for at least 1 hour, and then maintain at room temperature.

3. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF (2-3 ml/min) at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a recording electrode in the stratum radiatum of CA1.

  • Generate an input-output curve to determine the stimulation intensity that elicits 50% of the maximal fEPSP response.

  • Record a stable baseline fEPSP for 20-30 minutes at 0.033 Hz.

  • Apply this compound or vehicle to the perfusing ACSF and continue baseline recording for another 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

  • Record the fEPSP slope for at least 60 minutes post-HFS to measure the potentiation.

Protocol 2: In Vivo Long-Term Potentiation in Anesthetized Rats

This protocol details the procedure for recording LTP from the hippocampus of a living, anesthetized rat.

1. Animal Preparation and Surgery:

  • Anesthetize an adult rat (e.g., Wistar, 250-300g) with urethane (B1682113) (1.5 g/kg, i.p.).

  • Place the animal in a stereotaxic frame and maintain body temperature at 37°C.

  • Perform a craniotomy over the hippocampus.

  • Implant a stimulating electrode into the Schaffer collateral pathway (AP: -3.5 mm, ML: +2.5 mm, DV: -2.8 mm from bregma) and a recording electrode in the CA1 region (AP: -3.8 mm, ML: +2.0 mm, DV: -2.5 mm from bregma).

  • For intracerebroventricular (i.c.v.) injections, implant a guide cannula into the lateral ventricle (AP: -0.8 mm, ML: +1.5 mm, DV: -3.5 mm from bregma).

2. Electrophysiological Recording and Drug Administration:

  • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Determine the optimal stimulus intensity by generating an input-output curve.

  • Record a stable baseline of fEPSPs for 30 minutes.

  • Administer this compound (or vehicle) via i.c.v. injection. For antagonist studies, administer the V1a antagonist (i.p.) 30 minutes prior to the agonist.

  • Continue baseline recording for another 30 minutes.

  • Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated 3 times).

  • Monitor and record the fEPSP slope for at least 2 hours post-TBS.

Mandatory Visualizations

V1a_Signaling_Pathway LVD [Lys8] Vasopressin Desglycinamide V1aR V1a Receptor LVD->V1aR Binds Gq_protein Gq/11 Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Co-activates LTP_Modulation Modulation of LTP Ca_release->LTP_Modulation Activates CaMKII PKC->LTP_Modulation Phosphorylates Targets

Caption: V1a Receptor Signaling Pathway.

LTP_Experimental_Workflow prep Slice Preparation or Animal Surgery stabilize Stabilization & Baseline Recording (20-30 min) prep->stabilize drug_app Drug Application (this compound) stabilize->drug_app post_drug_base Post-Drug Baseline Recording (20-30 min) drug_app->post_drug_base induction LTP Induction (HFS or TBS) post_drug_base->induction post_ltp Post-Induction Recording (60-120 min) induction->post_ltp analysis Data Analysis (fEPSP Slope) post_ltp->analysis

References

Application Notes and Protocols for Studying the Effect of [Lys8] Vasopressin Desglycinamide on Social Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nonapeptide hormone Vasopressin plays a crucial role in regulating a wide spectrum of social behaviors across various species, including social recognition, pair bonding, aggression, and parental care.[1][2][3] Its influence is primarily mediated through the activation of vasopressin V1a receptors (V1aR) in the brain. [Lys8] Vasopressin Desglycinamide, a synthetic analog of vasopressin, offers a unique tool for investigating the nuanced roles of the vasopressin system in sociality. This document provides detailed protocols for assessing the impact of this compound on key domains of social behavior in rodent models.

This compound: A Profile

[Lys8] Vasopressin, also known as Lypressin, has a lysine (B10760008) substituted for arginine at position 8, a variation found in pigs and related species.[4] The desglycinamide modification at the C-terminus typically reduces the peripheral, pressor effects of vasopressin while potentially preserving or altering its central effects on behavior. This characteristic makes it a valuable compound for dissociating the central behavioral effects of vasopressin from its physiological actions on blood pressure.

Key Signaling Pathway

The social-behavioral effects of vasopressin and its analogs are primarily mediated through the V1a receptor, a G protein-coupled receptor. Upon binding, it activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), influencing neuronal excitability and synaptic plasticity in brain regions critical for social processing.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space V1aR V1a Receptor Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Triphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates LVP_DG [Lys8] Vasopressin Desglycinamide LVP_DG->V1aR Binds to Ca2 Ca²⁺ Increase IP3->Ca2 Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Response Modulation of Neuronal Activity & Gene Expression Ca2->Neuronal_Response PKC->Neuronal_Response

Caption: V1a Receptor Signaling Pathway.

Experimental Protocols

Social Recognition and Memory

The social discrimination test is a widely used paradigm to assess an animal's ability to recognize a previously encountered conspecific. Studies have shown that vasopressin analogs can modulate social memory.

Objective: To evaluate the effect of this compound on short-term and long-term social recognition memory.

Experimental Workflow:

G cluster_setup Phase 1: Habituation & Dosing cluster_trial1 Phase 2: Initial Exposure cluster_iti Phase 3: Inter-Trial Interval cluster_trial2 Phase 4: Discrimination Test cluster_analysis Phase 5: Data Analysis Habituation Habituate test animal to the arena Dosing Administer [Lys8] Vasopressin Desglycinamide or Vehicle Habituation->Dosing Trial1 Introduce juvenile conspecific (S1) for 5 min Dosing->Trial1 ITI Return animal to home cage (e.g., 30 min or 24 h) Trial1->ITI Trial2 Re-introduce familiar (S1) and a novel juvenile (S2) for 5 min ITI->Trial2 Analysis Measure time spent investigating S1 vs. S2. Calculate Discrimination Index. Trial2->Analysis

Caption: Social Discrimination Test Workflow.

Materials:

  • Adult male rats or mice

  • Juvenile conspecifics (as social stimuli)

  • Test arena (e.g., a clean home cage)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Video recording and analysis software

Procedure:

  • Habituation: Individually house adult male rodents for at least one week before the experiment. Habituate each animal to the test arena for 10 minutes for 2-3 consecutive days.

  • Dosing: On the test day, administer this compound or vehicle (e.g., via subcutaneous injection) 30-60 minutes before the first exposure.

  • Initial Exposure (Trial 1): Place a juvenile conspecific (S1) into the test animal's home cage for a 5-minute interaction period.

  • Inter-Trial Interval (ITI): Return the juvenile to its home cage. The test animal remains in its home cage for a specified ITI (e.g., 30 minutes for short-term memory, 24 hours for long-term memory).

  • Discrimination Test (Trial 2): After the ITI, place the familiar juvenile (S1) and a novel juvenile (S2) into the test animal's cage for a 5-minute period.

  • Data Analysis: Score the time the test animal spends investigating (e.g., sniffing) each juvenile. Calculate a discrimination index (DI) as: (Time with S2 - Time with S1) / (Time with S2 + Time with S1). A positive DI indicates successful social recognition.

Quantitative Data Summary:

Treatment GroupDose (µg/kg)ITI (min)Mean Investigation Time S1 (s)Mean Investigation Time S2 (s)Discrimination Index (Mean ± SEM)
Vehicle-30
This compound130
This compound530
Vehicle-1440 (24h)
This compound11440 (24h)
This compound51440 (24h)
Aggression

Vasopressin is known to modulate aggression, particularly in males. The resident-intruder test is a standard paradigm to assess offensive aggression.

Objective: To determine if this compound alters aggressive behaviors.

Procedure:

  • Housing: House male rodents individually for at least two weeks to establish residency.

  • Dosing: Administer this compound or vehicle 30-60 minutes prior to the test.

  • Test: Introduce a slightly smaller, unfamiliar male intruder into the resident's cage for 10 minutes.

  • Data Analysis: Score the latency to the first attack, the number of attacks, and the total duration of aggressive behaviors (e.g., biting, wrestling).

Quantitative Data Summary:

Treatment GroupDose (µg/kg)Latency to First Attack (s, Mean ± SEM)Number of Attacks (Mean ± SEM)Duration of Aggression (s, Mean ± SEM)
Vehicle-
This compound1
This compound5
Social Interaction

The three-chamber social approach test can be used to assess sociability and preference for social novelty.

Objective: To evaluate the effect of this compound on sociability and social novelty preference.

Procedure:

  • Apparatus: A three-chambered box with openings between chambers.

  • Habituation: Allow the test animal to freely explore all three chambers for 10 minutes.

  • Sociability Test: Place an unfamiliar conspecific (S1) in a wire cage in one side chamber and an empty cage in the other. Place the test animal in the center chamber and allow it to explore for 10 minutes.

  • Social Novelty Test: Place a novel conspecific (S2) in the previously empty cage. The test animal is again placed in the center and allowed to explore for 10 minutes.

  • Dosing: Administer this compound or vehicle 30-60 minutes before the habituation phase.

  • Data Analysis: Measure the time spent in each chamber and the time spent sniffing each wire cage.

Quantitative Data Summary:

Treatment GroupDose (µg/kg)Time with S1 (s, Mean ± SEM)Time with Empty Cage (s, Mean ± SEM)Time with S2 (s, Mean ± SEM)
Vehicle-
This compound1
This compound5

Concluding Remarks

These protocols provide a framework for the systematic investigation of this compound's effects on social behavior. Researchers should consider dose-response studies and the inclusion of both male and female subjects to fully characterize the compound's activity. The use of V1aR antagonists in conjunction with this compound can help to confirm the mechanism of action. These studies will contribute to a deeper understanding of the vasopressin system's role in social cognition and may inform the development of novel therapeutics for social deficits in psychiatric disorders.

References

Troubleshooting & Optimization

Stability of [Lys8] Vasopressin Desglycinamide in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of [Lys8] Vasopressin Desglycinamide in various solvents and temperatures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: Lyophilized this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, storage at 0-5°C is acceptable for up to six months.[1] It is crucial to keep the product away from moisture.[2]

Q2: How should I store this compound after reconstitution?

A2: Once reconstituted, the stability of the peptide solution is dependent on the storage temperature. For short-term storage, the solution can be kept at +4°C for up to 5 days.[1] For longer-term storage, it is recommended to aliquot the solution and freeze it at -20°C, where it can be stable for up to 3 months, or at -80°C for up to one year.[1][2] It is important to avoid repeated freeze-thaw cycles to maintain the integrity of the peptide.[1]

Q3: What solvents are recommended for reconstituting this compound?

A3: While specific data for a wide range of solvents for this particular analog is limited, sterile, distilled water or a buffer solution at a slightly acidic pH is generally a good starting point for peptide reconstitution. The choice of solvent may vary depending on the intended application and subsequent experimental conditions.

Q4: What factors can affect the stability of this compound in solution?

A4: The stability of peptide solutions, including this compound, can be influenced by several factors such as pH, temperature, solvent, and the presence of proteases or oxidizing agents. For the closely related [Arg(8)]-vasopressin, stability was found to be pH-dependent, with maximum stability observed at pH 3.35.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Peptide degradation due to improper storage.Ensure the lyophilized powder and reconstituted solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Contamination of the solution with proteases.Use sterile, protease-free solvents and labware for reconstitution and handling. Consider adding protease inhibitors if working with biological samples.
Precipitation of the peptide upon reconstitution. Poor solubility in the chosen solvent.Try sonicating the solution gently. If solubility remains an issue, consider using a different solvent system, such as one containing a small percentage of a polar organic solvent like acetonitrile (B52724) or DMSO, if compatible with your experiment.
The pH of the solution is at the isoelectric point of the peptide.Adjust the pH of the solvent to be either above or below the isoelectric point of this compound.
Inconsistent experimental results. Inaccurate peptide concentration due to degradation.Perform a stability study under your specific experimental conditions to determine the degradation rate. Use fresh solutions for each experiment or establish a validated shelf-life for your working solutions.
Adsorption of the peptide to container surfaces.Use low-protein-binding microcentrifuge tubes and pipette tips.

Stability Data

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Lyophilized Powder0-5°CUp to 6 months[1]
-20°CUp to 3 years[2]
Reconstituted Solution+4°CUp to 5 days[1]
-20°CUp to 3 months[1]
-80°CUp to 1 year[2]

Table 2: Illustrative Example of a Forced Degradation Study for a Vasopressin Analog

This table provides a hypothetical example of the data that might be generated in a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Stress Condition Duration Temperature % Degradation (Hypothetical) Primary Degradation Products (Hypothetical)
0.1 M HCl48 hours60°C15%Deamidation products, hydrolysis fragments
0.1 M NaOH48 hours60°C25%Racemization products, hydrolysis fragments
3% H₂O₂48 hoursRoom Temp10%Oxidized methionine/cysteine residues
Light (ICH Q1B)10 daysRoom Temp5%Photodegradation products
Elevated Temperature30 days40°C20%Aggregates, various degradation products

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound under specific conditions. Researchers should optimize the parameters for their specific equipment and experimental needs.

  • Preparation of Stock Solution: Reconstitute a known amount of lyophilized this compound in the desired solvent (e.g., water, phosphate (B84403) buffer at a specific pH) to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solution into several vials. Expose the vials to the desired stress conditions (e.g., different temperatures: 4°C, 25°C, 40°C). Protect samples from light if photostability is not the primary focus.

  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each condition.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically suitable for peptide analysis.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used.

    • Gradient: A typical gradient might be 5-60% Solvent B over 30 minutes.

    • Detection: UV detection at 220 nm or 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of the peptide remaining at each time point relative to the initial time point (t=0).

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Diagrams

Vasopressin_V1_Receptor_Signaling AVP [Lys8] Vasopressin Desglycinamide V1R V1 Receptor AVP->V1R Binds Gq Gq protein V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse Phosphorylates target proteins Vasopressin_V2_Receptor_Signaling AVP [Lys8] Vasopressin Desglycinamide V2R V2 Receptor AVP->V2R Binds Gs Gs protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates Membrane Apical Membrane Translocation AQP2_vesicles->Membrane WaterReabsorption Increased Water Reabsorption Membrane->WaterReabsorption Experimental_Workflow_Stability_Study start Start: Reconstitute Peptide prepare Prepare Aliquots for Each Condition start->prepare stress Incubate at Different Temperatures/Solvents prepare->stress sample Collect Samples at Defined Time Points stress->sample analyze Analyze by HPLC sample->analyze data Calculate % Remaining Peptide and Identify Degradants analyze->data end End: Determine Stability data->end

References

Technical Support Center: [Lys8] Vasopressin Desglycinamide - Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of [Lys8] Vasopressin Desglycinamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of the human hormone vasopressin. In this analog, the arginine at position 8 is replaced with lysine (B10760008), and the C-terminal glycinamide (B1583983) is removed. It is often studied for its effects on memory and behavior.

Q2: What are the primary challenges in synthesizing this peptide?

The main challenges include:

  • Disulfide bond formation: Efficient and correct formation of the disulfide bridge between the two cysteine residues is critical for the peptide's biological activity.

  • Side reactions: Amino acids like cysteine and lysine are prone to various side reactions during solid-phase peptide synthesis (SPPS).

  • Peptide aggregation: The peptide sequence can be prone to aggregation on the resin, leading to incomplete reactions and low yield.

  • Purification: Separating the desired product from closely related impurities, such as deletion sequences or peptides with incorrect disulfide bonds, can be challenging.

Q3: Which synthesis strategy is recommended for this compound?

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a common and effective method for synthesizing this peptide.

Q4: What purity level is recommended for in-vitro and in-vivo studies?

For in-vitro cellular assays, a purity of >95% is generally recommended. For in-vivo animal studies, a purity of >98% is often required to avoid confounding results from impurities.

Troubleshooting Guide: Synthesis

This guide addresses common issues encountered during the solid-phase synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Crude Peptide Yield Incomplete coupling or deprotection due to peptide aggregation.[1][2]- Use a higher swelling resin. - Incorporate a chaotropic salt like LiCl in the coupling and deprotection steps. - Use a more efficient coupling reagent cocktail (e.g., HATU/HOAt/DIEA). - Perform double couplings for sterically hindered amino acids.[3]
Premature cleavage from the resin.- If using a hyper-acid sensitive resin, switch to a more robust one. - Avoid extended exposure to acidic conditions during coupling.
Presence of Deletion Sequences in Mass Spectrum Incomplete Fmoc deprotection.- Increase the deprotection time or perform a second deprotection step. - Use a stronger deprotection solution (e.g., add a small percentage of DBU to the piperidine (B6355638) solution).
Incomplete coupling.- Increase the coupling time and/or temperature. - Use a higher excess of amino acid and coupling reagents. - Perform a capping step with acetic anhydride (B1165640) after coupling to terminate unreacted chains.
Side Product with +51 Da Mass Shift Formation of 3-(1-Piperidinyl)alanine from Cysteine.[1]- This is a known side reaction when using piperidine for Fmoc deprotection with C-terminal cysteine. - Use a more sterically hindered protecting group for the C-terminal cysteine, such as Trt.
Oxidation of Cysteine Residues Air oxidation during synthesis or workup.- Keep all solutions and the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). - Degas all solvents before use.

Troubleshooting Guide: Purification

This guide focuses on challenges during the purification of this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Issue Potential Cause Troubleshooting Steps & Solutions
Poor Peak Resolution Inappropriate gradient slope.- Optimize the gradient to be shallower around the elution time of the target peptide. A 1% change in organic solvent per minute is a good starting point.
Co-elution of impurities.- If impurities are more or less hydrophobic, adjust the gradient accordingly. - Consider using a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent.
Broad or Tailing Peaks Secondary interactions with the stationary phase.- Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%).
Column overload.- Reduce the amount of crude peptide loaded onto the column.
Multiple Peaks with the Same Mass Presence of isomers with incorrect disulfide bonds or oxidized species.- Optimize the on-resin or in-solution cyclization conditions to favor the formation of the correct disulfide bond. - Ensure complete reduction of the linear peptide before oxidation.
Low Recovery of Purified Peptide Peptide precipitation on the column.- Ensure the crude peptide is fully dissolved in the initial mobile phase before injection. - If the peptide is very hydrophobic, a small amount of organic solvent may be needed in the sample solution.
Peptide instability in solution.- Purified fractions should be lyophilized as soon as their purity is confirmed. Peptides are generally more stable as a lyophilized powder.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol is a representative example based on standard Fmoc/tBu SPPS methodology.

  • Resin Selection and Loading:

    • Start with a Rink Amide resin to obtain a C-terminal amide.

    • Swell the resin in dimethylformamide (DMF) for 1 hour.

    • Load the first amino acid (Fmoc-Asn(Trt)-OH) onto the resin using a suitable coupling agent like HBTU/DIEA in DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.

    • Washing: Wash the resin thoroughly with DMF, then isopropanol, then DMF.

    • Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF. Allow to react for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat these steps for each amino acid in the sequence: Cys(Trt), Pro, Lys(Boc), Gln(Trt), Phe, Tyr(tBu), Cys(Trt).

  • Cleavage and Global Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, then dichloromethane (B109758) (DCM), and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude linear peptide under vacuum.

Disulfide Bond Formation (Oxidation)
  • Dissolution: Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.0-8.5) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

  • Oxidation: Stir the solution vigorously in an open flask exposed to air for 12-24 hours. The reaction can be monitored by HPLC.

  • Lyophilization: Once the reaction is complete, freeze-dry the solution to obtain the crude cyclized peptide.

Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude cyclized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. This can be optimized to improve separation.

    • Flow Rate: For an analytical column (4.6 mm ID), a flow rate of 1 mL/min is typical. For a preparative column, the flow rate is scaled up.

    • Detection: UV at 214 nm or 220 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.

Quantitative Data Summary (Representative)

ParameterSynthesis StageTypical Value
Crude Yield After cleavage and precipitation60-80% (based on initial resin loading)
Crude Purity By analytical HPLC50-70%
Purification Yield After preparative HPLC20-40% (of crude peptide)
Final Purity By analytical HPLC>95% or >98%
Final Yield Overall10-25% (based on initial resin loading)

Visualizations

G SPPS Workflow for this compound Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Load Load First Amino Acid (Fmoc-Asn(Trt)-OH) Swell->Load Cycle Iterative SPPS Cycles (Deprotection, Coupling, Washing) Load->Cycle Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Cycle->Cleave Precipitate Precipitate with Cold Ether Cleave->Precipitate Crude_Linear Crude Linear Peptide Precipitate->Crude_Linear Oxidize Oxidize to Form Disulfide Bond Crude_Linear->Oxidize Crude_Cyclic Crude Cyclic Peptide Oxidize->Crude_Cyclic Purify RP-HPLC Purification Crude_Cyclic->Purify Pure_Peptide Pure [Lys8] Vasopressin Desglycinamide Purify->Pure_Peptide

Caption: SPPS workflow for this compound.

G Vasopressin V2 Receptor Signaling Pathway cluster_cell Kidney Collecting Duct Cell V2R V2 Receptor Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_membrane Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_membrane translocates to apical membrane Reabsorption Water Reabsorption AQP2_membrane->Reabsorption Vasopressin Vasopressin Analog Vasopressin->V2R binds Water Water Water->AQP2_membrane

Caption: Vasopressin V2 receptor signaling pathway.

References

Troubleshooting inconsistent results in [Lys8] Vasopressin Desglycinamide experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Lys8] Vasopressin Desglycinamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Compound Handling and Storage

  • Question: What are the proper storage and handling procedures for this compound to ensure its stability and activity?

  • Answer: Proper storage and handling are critical for maintaining the integrity of this compound. Lyophilized powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1] For short-term storage of up to six months, it can be kept at 0-5°C.[2] Once reconstituted in a solvent, the solution should be stored at -80°C and is typically stable for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[2] Peptides are also sensitive to light and moisture, so they should be stored in a dark, dry environment.[1][3]

  • Question: My peptide solution appears to have lost activity over time. What could be the cause?

  • Answer: Loss of activity in peptide solutions can be attributed to several factors. One common issue is improper storage, particularly repeated freeze-thaw cycles which can degrade the peptide structure.[3] Oxidation is another concern, especially for peptides containing cysteine, tryptophan, or methionine residues.[3] To mitigate this, it is advisable to use degassed buffers and store solutions under an inert gas like argon. The presence of water can also lead to peptide cleavage over time; therefore, ensuring the peptide is thoroughly dried before storage and using anhydrous solvents for reconstitution can help.[4] Finally, microbial contamination can degrade the peptide, so always use sterile buffers and consider filtering the solution through a 0.2 µm filter.[3]

2. Experimental Variability and Inconsistent Results

  • Question: I am observing high variability between replicate wells in my cell-based assay. What are the potential sources of this inconsistency?

  • Answer: High variability in cell-based assays can stem from several sources. Inconsistent pipetting is a frequent culprit, so ensure your pipettes are calibrated and that you are using proper technique.[5] Cell health and passage number can also significantly impact results. Use cells within a consistent and low passage number range, and ensure they are evenly seeded and healthy at the time of the experiment. Variations in incubation times and temperatures can also contribute to variability; avoid stacking plates in the incubator to ensure even temperature distribution.[5] Finally, the quality and preparation of your reagents, including the water used for reconstitution, should be consistent.[5]

  • Question: My dose-response curve for this compound is not sigmoidal or shows a poor fit. What should I check?

  • Answer: A non-ideal dose-response curve can be due to several factors. Firstly, verify the concentration of your peptide stock solution. Errors in weighing the lyophilized powder or in serial dilutions can lead to inaccurate concentrations. Secondly, the chosen concentration range may be inappropriate. If the curve is flat, you may need to test a wider range of concentrations. The solubility of the peptide can also be an issue; at high concentrations, the peptide may precipitate, leading to a plateau or a decrease in response.[3] Ensure the peptide is fully dissolved in the assay buffer. Finally, consider the possibility of receptor desensitization at high ligand concentrations, which can lead to a bell-shaped curve.[6]

3. Receptor Binding and Functional Assays

  • Question: I am having trouble with high non-specific binding in my radioligand binding assay. How can I reduce it?

  • Answer: High non-specific binding can obscure your specific binding signal. To reduce it, consider adding a blocking agent like bovine serum albumin (BSA) to your assay buffer, typically at a concentration of 0.1-0.5%.[7] Using pre-soaked filters (e.g., with polyethyleneimine) can also help reduce the binding of the radioligand to the filter itself.[8] Optimizing the washing steps by increasing the number of washes or using ice-cold wash buffer can also be effective.[8] Additionally, ensure that your radioligand is of high purity, as impurities can contribute to non-specific binding.[9]

  • Question: What are the key differences in signaling pathways activated by vasopressin V1 and V2 receptors?

  • Answer: Vasopressin receptors mediate distinct downstream signaling cascades. V1a and V1b receptors are coupled to Gq/11 proteins.[10] Upon agonist binding, this leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In contrast, the V2 receptor is coupled to Gs proteins.[11] Activation of the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for vasopressin analogs. Note that specific binding affinity and potency values for this compound are not widely available in public literature; the data presented here for related compounds can serve as a reference.

Table 1: Binding Affinities (Ki in nM) of Vasopressin Analogs at Human Vasopressin Receptors

CompoundV1a Receptor (Ki, nM)V2 Receptor (Ki, nM)Primary Effect
Arginine Vasopressin (AVP)1.8 ± 0.4~0.85Non-selective Agonist
[Lys8]-Vasopressin (LVP)~1.8~10.0Non-selective Agonist
Terlipressin (B549273)~1100~6900V1a-selective Agonist (Prodrug)
Desmopressin62.465.9V2-selective Agonist

Data compiled from multiple sources.[13][14][15] Ki values can vary depending on the specific assay conditions and cell types used.

Table 2: Functional Potency (EC50 in nM) of Arginine Vasopressin (AVP) at Human Vasopressin Receptors

ReceptorSignaling PathwayEC50 (nM)
V1aIntracellular Ca2+ increase1.13
V1bIntracellular Ca2+ increase0.90
V2cAMP Accumulation2.22

Data from CHO cells expressing human vasopressin receptors.[16]

Experimental Protocols

1. Competitive Radioligand Binding Assay for Vasopressin Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound.[7][8][17]

  • Materials:

    • Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).

    • Radioligand (e.g., [3H]-Arginine Vasopressin).

    • Unlabeled test compound (this compound).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • 96-well filter plates (e.g., GF/C).

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Cell membrane preparation.

      • Radioligand at a fixed concentration (typically at or below its Kd).

      • Varying concentrations of the unlabeled test compound.

    • For total binding wells, add assay buffer instead of the unlabeled compound.

    • For non-specific binding wells, add a saturating concentration of an unlabeled reference ligand (e.g., unlabeled AVP).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Vasopressin V2 Receptor Functional Assay (cAMP Accumulation)

This protocol outlines a common method for assessing the functional activity of compounds at the V2 receptor.[11][18]

  • Materials:

    • Cells stably expressing the human V2 vasopressin receptor (e.g., CHO-K1 or HEK293 cells).

    • Cell culture medium.

    • Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

    • This compound.

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Seed the V2 receptor-expressing cells in a 96-well plate and grow to near confluency.

    • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the different concentrations of the test compound to the cells.

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

    • Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Visualizations

Vasopressin_Signaling_Pathways cluster_V1 V1 Receptor Signaling cluster_V2 V2 Receptor Signaling V1R V1 Receptor Gq Gq/11 V1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction) Ca->Cellular_Response_V1 PKC->Cellular_Response_V1 V2R V2 Receptor Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_V2 Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response_V2 AVP [Lys8] Vasopressin Desglycinamide AVP->V1R AVP->V2R

Caption: Vasopressin V1 and V2 receptor signaling pathways.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Peptide Reconstitute & Aliquot This compound Dose Prepare Serial Dilutions Peptide->Dose Cells Culture & Seed Receptor-Expressing Cells Incubate Incubate Cells with Compound Cells->Incubate Reagents Prepare Buffers & Reagents Reagents->Dose Dose->Incubate Detect Lyse Cells & Detect Signal (e.g., cAMP, Ca²⁺, or Radioligand Binding) Incubate->Detect Curve Generate Dose-Response Curve Detect->Curve Params Calculate EC50 / IC50 / Ki Curve->Params Results Interpret Results Params->Results

Caption: General experimental workflow for in vitro assays.

References

Technical Support Center: Minimizing Off-Target Effects of Vasopressin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with vasopressin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target receptors for vasopressin analogs?

A1: The primary off-target receptors for vasopressin (AVP) analogs are the other vasopressin receptor subtypes (V1a, V1b, V2) and the structurally related oxytocin (B344502) receptor (OTR).[1] Due to the high structural homology between these receptors, cross-reactivity is a significant concern.[2]

Q2: How do I choose the most selective vasopressin analog for my experiment?

A2: Selecting the most appropriate analog requires careful consideration of its binding affinity (Ki) and functional potency (EC50) for the target receptor versus the off-target receptors.[1] Refer to the Receptor Selectivity Profile table below to compare the quantitative data for various analogs. Always consult the latest literature for new or updated selectivity data.

Q3: What are the downstream signaling pathways for each vasopressin receptor subtype?

A3:

  • V1a and V1b receptors primarily couple to Gαq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium.[3]

  • V2 receptors are predominantly coupled to Gαs proteins, which stimulates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP).[3]

  • Oxytocin receptors (OTR) also primarily couple to Gαq/11, activating the PLC pathway and increasing intracellular calcium.[3]

Understanding these distinct pathways is crucial for designing specific functional assays.

Troubleshooting Experimental Issues

Issue 1: High background signal in my radioligand binding assay.

  • Possible Cause: The radioligand may be sticking non-specifically to the filter plates, tubes, or other proteins in your membrane preparation.[4]

  • Troubleshooting Steps:

    • Optimize Washing: Increase the number of wash cycles (e.g., from 3 to 5) with ice-cold wash buffer.[4] Ensure filters do not dry out between washes.[4]

    • Use Low-Binding Plates: Utilize non-protein or low-protein binding assay plates and tubes.[4]

    • Pre-treat Filters: Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5]

    • Include a Blocking Agent: Add a blocking agent such as bovine serum albumin (BSA) to the assay buffer.[5]

Issue 2: Low or no signal in my calcium mobilization assay (for V1a/V1b receptors).

  • Possible Cause: The cells may not be healthy, the dye loading may be inefficient, or the agonist concentration could be suboptimal.

  • Troubleshooting Steps:

    • Check Cell Viability: Use a method like Trypan Blue exclusion to confirm cell health before starting the assay.[6]

    • Optimize Dye Loading: Ensure the calcium-sensitive dye (e.g., Fluo-4 AM) is loaded for the recommended time (typically 1 hour at 37°C, followed by 30 minutes at room temperature).[7]

    • Co-expression of G-proteins: If the receptor coupling to the canonical Gαq pathway is weak, consider co-expressing a promiscuous G-protein like Gα15/16 to enhance the calcium signal.[7]

    • Test a Different Agonist: If possible, try a different known agonist for your receptor to confirm the assay is working correctly.[8]

Issue 3: Inconsistent results in my cAMP assay (for V2 receptors).

  • Possible Cause: Degradation of cAMP by phosphodiesterases (PDEs), suboptimal cell density, or inappropriate incubation times can lead to variability.

  • Troubleshooting Steps:

    • Use a PDE Inhibitor: Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cAMP degradation.[3]

    • Optimize Cell Density: Titrate the number of cells per well to find the optimal density that gives a robust and reproducible signal.[3]

    • Optimize Stimulation Time: Perform a time-course experiment to determine the optimal incubation time with the agonist for maximal cAMP accumulation.[3]

    • Ensure Proper Mixing: After adding reagents and cells, a brief centrifugation of the plate can ensure proper mixing and contact between the cells and the ligand.[9]

Data Presentation: Receptor Selectivity Profile of Vasopressin Analogs

The following table summarizes the binding affinities (Ki, in nM) of common vasopressin analogs for the human V1a, V1b, V2, and oxytocin (OTR) receptors. Lower Ki values indicate higher binding affinity.

AnalogV1a Ki (nM)V1b Ki (nM)V2 Ki (nM)OTR Ki (nM)Primary Activity
Arginine Vasopressin (AVP) 1.82.01.236.1Non-selective Agonist
Desmopressin (dDAVP) >100005.823.3>10000V2-selective Agonist
Selepressin ~1>1000>1000>1000V1a-selective Agonist
Relcovaptan (SR-49059) 1.3>1000>1000>1000V1a-selective Antagonist
Nelivaptan (SSR-149415) 1.40.26>100019V1b-selective Antagonist
Tolvaptan >1000>10001.28 (IC50)>1000V2-selective Antagonist

Note: Ki values can vary between studies and experimental conditions. This table provides representative values for comparison.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity of a test compound for a vasopressin receptor subtype.

Materials:

  • Cell membranes expressing the target vasopressin receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-Arginine Vasopressin).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Test compounds (serial dilutions).

  • Non-specific binding control (a high concentration of unlabeled AVP, e.g., 1 µM).

  • Glass fiber filters (pre-soaked in 0.3% PEI).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of your test compound dilutions.

  • Add 50 µL of the radioligand at a concentration near its Kd value to all wells.

  • Add 150 µL of the cell membrane preparation to each well.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters 3-5 times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for V1a and V1b Receptors)

This assay measures the increase in intracellular calcium following receptor activation.

Materials:

  • HEK293 or CHO cells stably expressing the human V1a or V1b receptor.

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]

  • Pluronic F-127.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., Arginine Vasopressin).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells in the 96-well plates and incubate overnight.

  • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and diluting in assay buffer.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.[7]

  • Place the cell plate and a plate with your test compound dilutions into the fluorescence plate reader.

  • The instrument will measure baseline fluorescence before injecting the compounds and then continue to measure the fluorescence intensity over time.

  • The peak fluorescence response is plotted against the compound concentration to determine the EC50 for agonists or IC50 for antagonists.[7]

cAMP Accumulation Assay (for V2 Receptors)

This assay measures the increase in intracellular cAMP following V2 receptor activation.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor.[3]

  • White, opaque 96-well plates.

  • Assay Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).[3]

  • Test compounds and a reference agonist (e.g., Desmopressin).

  • A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).[3]

  • A plate reader compatible with the chosen detection technology.

Procedure:

  • Seed the cells in the 96-well plates and incubate overnight.

  • Remove the culture medium and add the assay buffer containing the PDE inhibitor. Incubate for 15-30 minutes.[3]

  • Add serial dilutions of your test compounds or the reference agonist.

  • Incubate at 37°C for 30-60 minutes to allow for cAMP accumulation.[3]

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen detection kit.

  • Plot the signal (e.g., fluorescence or luminescence) against the compound concentration to determine the EC50 for agonists or IC50 for antagonists.

Visualizations

Signaling Pathways

G cluster_V1 V1a/V1b Receptor Signaling cluster_V2 V2 Receptor Signaling cluster_OTR Oxytocin Receptor Signaling V1_Ligand AVP / Analog V1_Receptor V1aR / V1bR V1_Ligand->V1_Receptor Gq_11 Gαq/11 V1_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes DAG DAG PIP2->DAG hydrolyzes Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response_V1 Cellular Response (e.g., Vasoconstriction, ACTH release) Ca_Release->Cell_Response_V1 PKC->Cell_Response_V1 V2_Ligand AVP / Analog V2_Receptor V2R V2_Ligand->V2_Receptor Gs Gαs V2_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA Cell_Response_V2 Cellular Response (e.g., Aquaporin-2 insertion) PKA->Cell_Response_V2 OTR_Ligand Oxytocin / Analog OTR_Receptor OTR OTR_Ligand->OTR_Receptor Gq_11_OTR Gαq/11 OTR_Receptor->Gq_11_OTR PLC_OTR Phospholipase C (PLC) Gq_11_OTR->PLC_OTR PIP2_OTR PIP2 PLC_OTR->PIP2_OTR IP3_OTR IP3 PIP2_OTR->IP3_OTR hydrolyzes DAG_OTR DAG PIP2_OTR->DAG_OTR hydrolyzes Ca_Release_OTR Ca²⁺ Release (from ER) IP3_OTR->Ca_Release_OTR PKC_OTR Protein Kinase C (PKC) DAG_OTR->PKC_OTR Cell_Response_OTR Cellular Response (e.g., Uterine Contraction) Ca_Release_OTR->Cell_Response_OTR PKC_OTR->Cell_Response_OTR

Caption: Signaling pathways of vasopressin and oxytocin receptors.

Experimental Workflow

G cluster_workflow Workflow for Minimizing Off-Target Effects A 1. Define Research Question & Identify Target Receptor B 2. Literature Review & Analog Selection A->B C 3. In Vitro Screening: Binding Affinity (Ki) B->C D 4. In Vitro Screening: Functional Potency (EC50/IC50) C->D E 5. Select Lead Candidate(s) (High Selectivity & Potency) D->E F 6. Off-Target Functional Assays (e.g., OTR, other GPCRs) E->F High Selectivity I Re-evaluate Analog Choice E->I Low Selectivity G 7. In Vivo Validation (Phenotypic Readouts) F->G H Proceed with Experiments G->H

Caption: Logical workflow for selecting and validating vasopressin analogs.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Unexpected Results A Unexpected Experimental Result B Check Controls (Positive & Negative) A->B C Controls OK? B->C D Troubleshoot Assay Setup (Reagents, Cells, Instrument) C->D No E Hypothesize Off-Target Effect C->E Yes F Review Analog Selectivity Profile E->F G Perform Counter-Screening (on suspected off-targets) F->G H Confirm Off-Target Activity? G->H I Select More Selective Analog H->I Yes J Interpret Data with Caution H->J No

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Addressing cross-reactivity in immunoassays for [Lys8] Vasopressin Desglycinamide.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing immunoassays to detect and quantify [Lys8]-Vasopressin Desglycinamide.

Frequently Asked Questions (FAQs)

Q1: What is [Lys8]-Vasopressin Desglycinamide and how does it differ from other vasopressin analogues?

[Lys8]-Vasopressin Desglycinamide is a synthetic analogue of the naturally occurring hormone Arginine Vasopressin (AVP). Structurally, it is a nonapeptide (a peptide with nine amino acids) with a disulfide bridge between the two cysteine residues.[1] Its primary difference from AVP lies in the amino acid at position 8, where Lysine (Lys) replaces Arginine (Arg). Furthermore, the C-terminal glycinamide (B1583983) present in AVP is absent, hence the name "Desglycinamide". These structural modifications can significantly impact antibody recognition and biological activity.[2]

Q2: What is the fundamental principle of a competitive immunoassay for detecting [Lys8]-Vasopressin Desglycinamide?

A competitive immunoassay is a common format for quantifying small molecules like peptides. In this setup, the [Lys8]-Vasopressin Desglycinamide in your sample competes with a known amount of labeled (e.g., biotinylated or radiolabeled) [Lys8]-Vasopressin Desglycinamide for a limited number of binding sites on a specific antibody. The more peptide present in the sample, the less labeled peptide will bind to the antibody. The resulting signal is therefore inversely proportional to the concentration of [Lys8]-Vasopressin Desglycinamide in the sample.[3][4]

Q3: Why is sample preparation, such as plasma extraction, often required before running the immunoassay?

Biological matrices like plasma and serum contain numerous proteins and other substances that can interfere with the antibody-antigen binding.[5] This "matrix effect" can lead to non-specific binding or cross-reactivity, resulting in inaccurate quantification.[6] Extraction procedures, such as solid-phase extraction (SPE) with C18 cartridges or acetone (B3395972) precipitation, are employed to remove these interfering components, thereby improving the accuracy and reliability of the assay.[7][8]

Troubleshooting Guide: Cross-Reactivity

Cross-reactivity occurs when the antibody intended for [Lys8]-Vasopressin Desglycinamide also binds to other structurally similar molecules, leading to falsely elevated results.[9]

Q4: My assay results are unexpectedly high. Could this be due to cross-reactivity?

Yes, high signal or concentration readings are a classic sign of cross-reactivity. If your sample is expected to contain other vasopressin analogues or metabolites, the antibody may be detecting these molecules in addition to your target analyte. It is crucial to assess the specificity of your primary antibody against structurally related peptides.

Q5: Which molecules are most likely to cross-react with an antibody against [Lys8]-Vasopressin Desglycinamide?

The most common cross-reactants are other members of the vasopressin and oxytocin (B344502) family due to their high structural homology.[2][10] Key potential cross-reactants include:

  • Lysine Vasopressin (LVP): Differs only by the presence of the C-terminal glycinamide.

  • Arginine Vasopressin (AVP): The natural hormone, differing at position 8 (Arg instead of Lys) and containing the C-terminal glycinamide.

  • Oxytocin (OXT): Differs at positions 3 and 8 and contains the C-terminal glycinamide.[2]

  • Metabolites or fragments of vasopressin.

Below is a diagram illustrating the structural relationships and potential for cross-reactivity.

G Structural Similarity of Vasopressin Analogues cluster_target Target Analyte cluster_reactants Potential Cross-Reactants LVP_DG [Lys8]-Vasopressin Desglycinamide Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys LVP Lysine Vasopressin (LVP) Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 LVP_DG->LVP High Similarity (Differs by Gly-NH2) AVP Arginine Vasopressin (AVP) Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 LVP_DG->AVP Moderate Similarity (Differs at Pos. 8 & Gly-NH2) OXT Oxytocin (OXT) Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 LVP_DG->OXT Lower Similarity (Differs at Pos. 3, 8 & Gly-NH2) G start High Background or Suspected Cross-Reactivity check_antibody Step 1: Verify Antibody Specificity - Check manufacturer's datasheet for cross-reactivity data. - Run a cross-reactivity experiment (see Q6). start->check_antibody is_specific Is Specificity Acceptable? check_antibody->is_specific optimize_assay Step 2: Optimize Assay Conditions - Increase stringency of wash steps (longer duration, more cycles). - Adjust buffer composition (pH, salt concentration). - Titrate primary antibody concentration. is_specific->optimize_assay No end_ok Problem Resolved is_specific->end_ok Yes check_sample Step 3: Improve Sample Preparation - Implement or optimize a sample extraction protocol (e.g., SPE). - Test different sample dilutions to minimize matrix effects. optimize_assay->check_sample new_antibody Step 4: Select a Different Antibody - Choose a monoclonal antibody with a well-characterized epitope. - Consider an antibody raised against a more unique region of the peptide. check_sample->new_antibody end_not_ok Problem Persists: Consult with Assay Manufacturer or Core Facility new_antibody->end_not_ok G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection prep_plate 1. Coat Plate: Adsorb Goat Anti-Rabbit IgG overnight at 4°C. prep_wash_block 2. Wash & Block: Wash 3x. Block with Assay Buffer for 2 hours at RT. prep_plate->prep_wash_block prep_reagents 3. Prepare Reagents: - Standards (serial dilution) - Samples (extracted) - Primary Ab (Rabbit anti-LVP-DG) - Tracer (Biotinylated LVP-DG) prep_wash_block->prep_reagents add_reagents 4. Add Reagents to Plate: - 50 µL Standards/Samples - 25 µL Primary Antibody - 25 µL Biotinylated Tracer prep_reagents->add_reagents incubate 5. Competitive Incubation: Incubate overnight (16-18h) at 4°C with shaking. add_reagents->incubate wash_plate 6. Wash Plate: Wash 4x to remove unbound reagents. incubate->wash_plate add_hrp 7. Add Streptavidin-HRP: Incubate for 1 hour at RT. wash_plate->add_hrp add_substrate 8. Develop Signal: Wash 4x. Add TMB Substrate. Incubate 30 min in dark. add_hrp->add_substrate stop_read 9. Stop & Read: Add Stop Solution. Read absorbance at 450 nm. add_substrate->stop_read

References

Technical Support Center: Refining Experimental Design for Studying Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental designs for the study of cognitive enhancers.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during common behavioral assays used to assess cognitive function.

Morris Water Maze (MWM)

Question: My animals are not learning the location of the hidden platform. What are some potential reasons and solutions?

Answer: Several factors can contribute to poor learning in the MWM task. Consider the following troubleshooting steps:

  • Water Temperature: Suboptimal water temperature can induce stress or hypothermia, affecting performance. A study on aged female rats showed that a water temperature of 24°C resulted in better spatial learning and memory retention compared to 20°C[1][2].

  • Inter-Trial Interval (ITI): The time between trials can influence memory consolidation. While one study found that the ITI alone did not significantly affect learning, longer durations were associated with more stable body temperatures[1][2]. The interaction between water temperature and ITI can significantly affect memory[2].

  • Visual Cues: Ensure there are sufficient and distinct extra-maze cues for the animals to use for spatial navigation. The testing room should have adequate illumination and varied shapes or patterns on the walls[3][4].

  • Animal Strain: Different mouse strains can exhibit varying learning abilities[3][5]. It's crucial to tailor the training protocol to the specific strain being used to avoid under- or over-training[5].

  • Handling and Stress: Excessive stress from handling can impair performance. Ensure animals are habituated to the experimenter and the testing room.

Question: How can I reduce variability in my MWM data?

Answer: To enhance the reliability and validity of your MWM data, consider the following:

  • Standardize Protocols: Maintain consistent environmental conditions, including water temperature, lighting, and the placement of extra-maze cues[1][2].

  • Opaque Water: Use non-toxic white tempera paint or non-fat dry milk to make the water opaque, ensuring the platform is not visible[3][4].

  • Consistent Release Points: Vary the release points for each trial to prevent the animal from developing a non-spatial, motoric strategy[5].

  • Automated Tracking: Utilize video tracking software to accurately measure parameters like escape latency, path length, and time spent in each quadrant. Ensure the software is properly calibrated[5].

Radial Arm Maze (RAM)

Question: My animals are making a high number of errors (re-entering arms). What could be the cause?

Answer: High error rates in the RAM can indicate issues with working memory or experimental confounds. Consider these points:

  • Olfactory Cues: Animals may use their own scent to navigate. To prevent this, thoroughly clean the maze with 70% ethanol (B145695) between each trial to remove olfactory cues[6].

  • Extra-Maze Cues: Similar to the MWM, the RAM relies on spatial cues for navigation. Ensure the testing room has consistent and visible cues.

  • Motivation: If using food rewards, ensure the animals are sufficiently food-deprived to be motivated to explore the arms.

  • Anxiety: High levels of anxiety can impair performance. Habituate the animals to the maze and the testing room to reduce stress[7].

Question: How do I differentiate between working and reference memory errors?

Answer: In the RAM, these two types of memory are assessed differently:

  • Working Memory Error: Occurs when an animal re-enters an arm it has already visited within the same trial to obtain a reward[8].

  • Reference Memory Error: Occurs when an animal enters an arm that has never been baited with a reward[8][9].

By designing the task with a specific set of baited arms that remains consistent across trials, you can measure both types of errors.

Novel Object Recognition (NOR) Test

Question: My animals are not showing a preference for the novel object. What are some possible explanations?

Answer: A lack of preference for the novel object can suggest a memory deficit or issues with the experimental setup. Here are some troubleshooting tips:

  • Object Characteristics: The objects used should be distinct enough for the animal to differentiate but should not induce a natural preference or fear. It is recommended to use objects of similar size and complexity and to counterbalance their use[10]. The objects should be stable and not easily moved by the animal[11].

  • Habituation: Ensure the animals are thoroughly habituated to the testing arena before the familiarization phase to reduce anxiety-related exploratory behavior[11][12].

  • Exploration Time: The duration of the familiarization and testing phases is critical. A common protocol involves a 10-minute familiarization session followed by a 10-minute test session after a retention interval[5]. Some protocols suggest a minimum exploration time of 20 seconds during the training phase[13].

  • Lighting: Use diffused, low lighting (around 20 lux) to minimize stress[10].

  • Neophobia: In some cases, animals may show an aversion to the novel object (neophobia). If you observe this, you might consider using a novelty-suppressed feeding test to evaluate hyponeophagia[14].

Question: How can I improve the reproducibility of my NOR experiments?

Answer: The NOR test can be prone to variability. To increase reproducibility:

  • Standardize the Protocol: Clearly define and consistently apply all parameters, including habituation time, trial duration, inter-trial intervals, and object characteristics[15].

  • Automated Scoring: Use behavioral tracking software to automate the measurement of exploration time. This reduces subjective bias from manual scoring[15]. Define exploration criteria within the software (e.g., sniffing, biting, or facing the object)[11].

  • Counterbalancing: Counterbalance the objects used as novel and familiar, as well as their positions within the arena, to control for any inherent biases[10].

Quantitative Data Summary

The following tables provide a summary of typical dosages and effects for various classes of cognitive enhancers used in preclinical research.

Table 1: Dosages and Effects of Common Nootropics in Rodents

CompoundAnimal ModelDosage Range (mg/kg)Route of AdministrationObserved Cognitive Effects
Piracetam (B1677957)Mouse75 - 300Intraperitoneal (i.p.)In control mice, 75 and 150 mg/kg/day improved performance in the Morris water maze. However, in a Down's syndrome mouse model, all doses prevented trial-related improvements[16][17]. A 300 mg/kg dose was also noted in another study[16].
PiracetamRat64 - 256Oral (p.o.)Dose-dependently decreased choice reaction times in aged rats in a delayed alternation task, suggesting it may facilitate choice behavior rather than directly affect short-term memory[18]. Doses of 200 and 400 mg/kg have also been used[19].
ModafinilMouse25 - 100 (acute)Not specifiedAcutely increased wakefulness and restored NREMS to wild-type levels in a Huntington's disease mouse model[20]. A chronic dose of 64 mg/kg/day was also tested[20].
ModafinilHuman100 - 200Not specifiedA meta-analysis showed a small but significant positive effect on cognition in non-sleep-deprived adults, with no significant moderation by dose[21][22]. A study in healthy volunteers used 200 and 400 mg doses[23].

Table 2: Dosages and Effects of Neurotransmitter Modulators in Animal Models

Compound Class/DrugTarget SystemAnimal ModelDosage RangeRoute of AdministrationObserved Cognitive Effects
Dopamine (B1211576) D1 Receptor Agonists
A77636 & SKF81297DopaminergicAged MonkeyDose-relatedNot specifiedLow doses improved spatial working memory performance, while higher doses impaired or had no effect, demonstrating an "inverted-U" dose-response curve[24].
PF-06256142 (PF) & 2MDHXDopaminergicRat1 nmol/kg - 1 µmol/kgSubcutaneous (s.c.)Rescued age-related decline in temporal order memory. The optimal effective dose varied among individual rats[3].
Dihydrexidine hydrochlorideDopaminergicMonkey0.4 - 0.9 mg/kgNot specifiedNo consistent cognitive effects were observed across the tested dosages[25].
Acetylcholine Receptor Ligands
Mecamylamine (Antagonist)CholinergicRat10 mg/kgSystemicSignificantly impaired working memory but not reference memory[26]. Doses from 0 to 5 mg/kg did not typically yield significant cognitive impairment[26].
ABT-418 (Agonist)CholinergicHumanDose-dependentNot specifiedShowed a positive dose-dependent effect on verbal and non-verbal memory tasks[27].
NMDA Receptor Modulators
NMDA (Agonist)GlutamatergicRatNot specifiedSystemicHas been shown to potentiate cognitive functions[28].
Ketamine (Antagonist)GlutamatergicHumanNot specifiedNot specifiedImpairs learning and memory when administered before a task[28].
MK-801 (Antagonist)GlutamatergicPrimary Hippocampal Neurons5 - 20 µMIn vitroReversed the cytotoxic effect of H₂O₂[29].

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Morris Water Maze (MWM) Protocol
  • Apparatus: A circular pool (typically 1.5m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged approximately 1-2 cm below the water surface[3][4]. The pool is situated in a room with various prominent visual cues.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before each session.

  • Training (Acquisition Phase):

    • Animals are given a series of trials (e.g., 4 trials per day for 4-5 consecutive days) to find the hidden platform[1].

    • For each trial, the animal is released into the water from one of several predetermined start locations, facing the wall of the pool[5].

    • The animal is allowed to swim for a set time (e.g., 60 or 90 seconds) to find the platform. If it fails to find the platform within the allotted time, it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.

    • The inter-trial interval is typically between 10-15 minutes.

  • Probe Trial (Memory Retention):

    • 24 to 48 hours after the last training session, the platform is removed from the pool[3].

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • Key measures include the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the latency to the first crossing of the platform location[5].

  • Data Analysis: Performance is typically assessed by measuring the escape latency (time to find the platform) and path length during the acquisition phase, and the parameters from the probe trial.

Radial Arm Maze (RAM) Protocol
  • Apparatus: An elevated maze with a central platform and a number of arms (typically 8) radiating outwards[7]. Food wells are located at the end of each arm.

  • Habituation and Pre-training:

    • Animals are typically food-restricted to 85-90% of their free-feeding body weight.

    • For several days, animals are habituated to the maze by placing food rewards throughout the maze to encourage exploration[6].

  • Training:

    • Working Memory Task: All arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the arms. An error is recorded if the animal re-enters an arm it has already visited. The trial ends when all baits have been consumed or after a set time limit.

    • Reference Memory Task: Only a specific subset of arms is consistently baited across all trials. The animal must learn to visit only the baited arms. An entry into an unbaited arm is recorded as a reference memory error. An entry into a previously visited baited arm is a working memory error.

  • Testing:

    • The animal is placed on the central platform and its choices of arms are recorded.

    • The number and type of errors (working vs. reference) are the primary measures of performance. Latency to make choices and the order of arm entries can also be analyzed.

  • Controls: The maze should be cleaned between animals to eliminate olfactory cues. The spatial location of the baited arms should be randomized between animals to avoid place preference biases.

Novel Object Recognition (NOR) Protocol
  • Apparatus: An open-field arena (e.g., a square or circular box)[5][11].

  • Habituation:

    • On the first day, each animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment[11][12]. This is typically done for 1-2 days.

  • Familiarization/Training Phase (T1):

    • On the following day, two identical objects are placed in the arena[5][11].

    • The animal is placed in the arena, equidistant from both objects, and allowed to explore for a set duration (e.g., 5-10 minutes)[11][12].

    • The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it[10].

  • Retention Interval: After the familiarization phase, the animal is returned to its home cage for a specific retention interval, which can range from a few minutes to 24 hours depending on the type of memory being assessed[15].

  • Test Phase (T2):

    • One of the familiar objects is replaced with a novel object[5][11]. The position of the novel object and the remaining familiar object are counterbalanced across animals.

    • The animal is returned to the arena and the time spent exploring each object is recorded for a set duration (e.g., 5-10 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A positive DI indicates a preference for the novel object, suggesting the animal remembers the familiar one.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in cognitive enhancement and a typical experimental workflow.

Cognitive_Enhancement_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation A Hypothesis Generation B Selection of Cognitive Enhancer A->B informs C Choice of Animal Model B->C D Behavioral Assay Selection (e.g., MWM, RAM, NOR) C->D E Animal Habituation & Pre-training D->E F Drug Administration (Dosage & Timing) E->F G Behavioral Testing F->G H Data Collection & Quantification G->H J Molecular Analysis (Optional) G->J I Statistical Analysis H->I K Interpretation of Results I->K J->K

Caption: A typical experimental workflow for studying cognitive enhancers.

Cholinergic_Pathway cluster_cholinergic Cholinergic Signaling in Cognition ACH Acetylcholine (ACh) Release nAChR Nicotinic ACh Receptors (nAChRs) ACH->nAChR binds to mAChR Muscarinic ACh Receptors (mAChRs) ACH->mAChR binds to Plasticity Synaptic Plasticity (LTP) nAChR->Plasticity modulates Attention Attention & Arousal nAChR->Attention enhances mAChR->Plasticity modulates mAChR->Attention enhances Memory Learning & Memory Formation Plasticity->Memory supports Attention->Memory facilitates

Caption: Simplified cholinergic signaling pathway in cognitive function.

Glutamatergic_Pathway cluster_glutamatergic Glutamatergic Signaling in Memory Glutamate Glutamate Release NMDA NMDA Receptors Glutamate->NMDA activates AMPA AMPA Receptors Glutamate->AMPA activates Calcium Ca2+ Influx NMDA->Calcium allows AMPA->Calcium contributes to LTP Long-Term Potentiation (LTP) Calcium->LTP triggers Memory Memory Consolidation LTP->Memory underlies

Caption: Key elements of the glutamatergic pathway in memory formation.

Dopaminergic_Pathway cluster_dopaminergic Dopaminergic Modulation of Learning Dopamine Dopamine Release (from VTA/SNc) D1R D1 Receptors Dopamine->D1R activates D2R D2 Receptors Dopamine->D2R activates PFC Prefrontal Cortex (Executive Function) D1R->PFC modulates Hippocampus Hippocampus (Episodic Memory) D1R->Hippocampus modulates Striatum Striatum (Habit Learning) D2R->Striatum modulates PFC->Striatum regulates Hippocampus->PFC informs

Caption: Dopaminergic pathways involved in learning and memory.

References

Validation & Comparative

A Comparative Analysis of [Lys8] Vasopressin Desglycinamide and Arginine Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and functional differences between the endogenous hormone Arginine Vasopressin and its synthetic analog, [Lys8] Vasopressin Desglycinamide.

This guide provides a detailed comparison of Arginine Vasopressin (AVP), a critical neurohormone regulating water balance and blood pressure, and this compound (LVP-dG), a synthetic analog. The comparison focuses on their interactions with vasopressin receptors, subsequent signaling pathways, and resulting physiological effects, supported by available experimental data.

Introduction

Arginine Vasopressin (AVP) is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary.[1] It plays a pivotal role in maintaining osmotic and cardiovascular homeostasis through its actions on three distinct G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors.[2][3] The V1a receptor, primarily found on vascular smooth muscle cells, mediates vasoconstriction.[3] The V1b receptor is predominantly expressed in the anterior pituitary, regulating hormone release. The V2 receptor, located in the kidney's collecting ducts, is crucial for the antidiuretic response by promoting water reabsorption.[2][4]

This compound, also known as Desglycinamide Lysine (B10760008) Vasopressin, is a structural analog of AVP. It features two key modifications: the substitution of arginine at position 8 with lysine (as in Lysine Vasopressin or LVP) and the removal of the C-terminal glycinamide (B1583983) residue. As this guide will detail, the removal of the glycinamide moiety profoundly attenuates the classical pressor (V1a-mediated) and antidiuretic (V2-mediated) activities that characterize AVP and LVP.

Comparative Pharmacology: A Data-Driven Overview

Direct quantitative binding and functional data for this compound are scarce in publicly available literature. However, extensive research on desglycinamide analogs of AVP (DGAVP) and comparative studies between AVP and LVP allow for a strong inference of LVP-dG's pharmacological profile.

Studies have consistently shown that the C-terminal glycinamide is crucial for the biological activity of vasopressin.[1] Its removal, as in DGAVP, results in a molecule that is practically devoid of pressor and antidiuretic activities.[5][6] In a study on a delayed matching to position task in rats, DGAVP was found to be inactive, in contrast to AVP which showed some effect, suggesting the parent peptide's pressor properties were responsible for its activity.[5] Similarly, in a combined passive and active avoidance task, DGAVP did not significantly affect performance under any condition, while AVP did, further indicating that the behavioral potency of peripherally injected AVP was linked to its pressor activity.[6]

To provide a quantitative context, the following tables summarize the binding affinities and functional potencies of the parent molecules, AVP and LVP, at the V1 and V2 receptors. It is highly probable that LVP-dG would exhibit significantly higher Ki and EC50 values, reflecting a much lower affinity and potency.

Table 1: Comparative Binding Affinities (Ki) at Vasopressin Receptors
CompoundV1a Receptor (Ki in nM)V2 Receptor (Ki in nM)Data Source
Arginine Vasopressin (AVP) 0.800.85[7]
[Lys8] Vasopressin (LVP) 1.810.0[7]
This compound (LVP-dG) Data Not Available (Expected to be >>1.8 nM)Data Not Available (Expected to be >>10.0 nM)Inferred

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potency (EC50) at Vasopressin Receptors
CompoundV1a Receptor (EC50 in nM)V2 Receptor (EC50 in nM)Data Source
Arginine Vasopressin (AVP) 0.490.22[7]
[Lys8] Vasopressin (LVP) 1.71.5[7]
This compound (LVP-dG) Data Not Available (Expected to be significantly >1.7 nM)Data Not Available (Expected to be significantly >1.5 nM)Inferred

Note: Lower EC50 values indicate higher potency.

Signaling Pathways

AVP exerts its effects through distinct signaling cascades depending on the receptor subtype activated. LVP-dG, due to its presumed low affinity and efficacy, is not expected to be a potent activator of these pathways.

V1a Receptor Signaling

Activation of the V1a receptor by AVP leads to the coupling of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to smooth muscle contraction and vasoconstriction.

V1a_Signaling_Pathway AVP AVP V1aR V1a Receptor AVP->V1aR Gq11 Gq/11 V1aR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Response Vasoconstriction Ca_Release->Response

Caption: V1a Receptor Signaling Pathway.

V2 Receptor Signaling

Upon AVP binding, the V2 receptor activates the Gs protein, which stimulates adenylyl cyclase (AC). AC converts ATP into cyclic AMP (cAMP), a second messenger. cAMP then activates Protein Kinase A (PKA), which promotes the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water reabsorption.

V2_Signaling_Pathway AVP AVP V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates AQP2 AQP2 Vesicle Translocation PKA->AQP2 Phosphorylates Response Water Reabsorption AQP2->Response

Caption: V2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of vasopressin analogs.

Protocol 1: Calcium Mobilization Assay (for V1a/V1b Receptor Activity)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like V1a and V1b.[8]

1. Cell Culture and Plating:

  • HEK293 or CHO cells stably expressing the human V1a or V1b receptor are cultured in DMEM with 10% FBS.
  • Cells are seeded into black, clear-bottom 96-well or 384-well plates and grown to confluence.

2. Dye Loading:

  • A calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Calcium-5 Assay Kit) is prepared in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES), potentially with probenecid (B1678239) to prevent dye leakage.
  • Culture medium is aspirated from the cell plate, and the dye-loading solution is added to each well.
  • The plate is incubated at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

3. Compound Preparation and Measurement:

  • Serial dilutions of test compounds (LVP-dG) and a reference agonist (AVP) are prepared in assay buffer.
  • The cell plate and compound plate are placed into a fluorescence plate reader (e.g., FLIPR).
  • The instrument is programmed to add the compounds to the cell plate and immediately begin kinetic recording of fluorescence intensity (e.g., every second for 90-120 seconds).

4. Data Analysis:

  • The change in fluorescence intensity over time reflects intracellular calcium mobilization.
  • The peak fluorescence response is plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 value.

A[label="1. Plate V1R-expressing cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Load cells with\ncalcium-sensitive dye", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Incubate 60 min at 37°C\n+ 30 min at RT", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Prepare serial dilutions\nof AVP and LVP-dG", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Place plates in\nfluorescence reader", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Add compounds & record\nkinetic fluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Plot dose-response curve\nand determine EC50", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B[color="#5F6368"]; B -> C [color="#5F6368"]; C -> E [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

Caption: Experimental Workflow for Calcium Mobilization Assay.

Protocol 2: cAMP Accumulation Assay (for V2 Receptor Activity)

This assay quantifies the increase in intracellular cAMP levels following the activation of Gs-coupled receptors like V2.[8]

1. Cell Culture and Plating:

  • HEK293 or CHO cells stably expressing the human V2 receptor are cultured and seeded in white, opaque multi-well plates suitable for luminescence or fluorescence detection.

2. Assay Procedure:

  • The culture medium is replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Cells are incubated with the PDE inhibitor for 15-30 minutes.
  • Serial dilutions of test compounds (LVP-dG) and a reference agonist (AVP or dDAVP) are added to the wells.
  • The plate is incubated at 37°C for 30-60 minutes to allow for cAMP accumulation.

3. Cell Lysis and Detection:

  • Cells are lysed according to the specific instructions of the chosen cAMP detection kit (e.g., HTRF, LANCE, cAMP-Glo™).
  • Detection reagents are added, which generate a fluorescent or luminescent signal proportional to the intracellular cAMP concentration.
  • The plate is read on a compatible plate reader.

4. Data Analysis:

  • The signal is converted to cAMP concentration.
  • The cAMP concentration is plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The primary structural difference between Arginine Vasopressin and this compound—the absence of the C-terminal glycinamide in the latter—is critical to their functional divergence. While AVP is a potent agonist at V1a and V2 receptors, mediating significant vasoconstrictor and antidiuretic effects, evidence from related desglycinamide analogs strongly indicates that LVP-dG lacks these activities to any significant degree. Its pharmacological profile is one of greatly diminished affinity and potency at these key receptors. This makes LVP-dG a valuable tool for studies aiming to dissociate the central effects of vasopressin-like peptides from their peripheral pressor and antidiuretic actions. Future research providing direct quantitative binding and functional data for LVP-dG would be invaluable for a more definitive comparison.

References

Comparing the effects of [Lys8] Vasopressin Desglycinamide with other nootropic peptides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for compounds that can enhance cognitive function has led to the investigation of numerous molecules, with peptides emerging as a particularly promising class of nootropics. These short chains of amino acids can exert potent and specific effects on the central nervous system, influencing memory, learning, and other cognitive domains. This guide provides a comparative analysis of [Lys8] Vasopressin Desglycinamide, a synthetic analogue of the endogenous neuropeptide vasopressin, and other prominent nootropic peptides, including Semax, Selank, Noopept, Cerebrolysin, and Dihexa. By presenting available experimental data, detailing methodologies, and visualizing signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development.

Overview of Nootropic Peptides

Nootropic peptides are a diverse group of molecules that share the ability to positively modulate cognitive function. Their mechanisms of action are varied and often complex, ranging from the modulation of neurotransmitter systems to the upregulation of neurotrophic factors and the promotion of synaptic plasticity. The peptides covered in this comparison represent some of the most well-researched and promising candidates in the field.

Comparative Data on Cognitive Effects

The following tables summarize the available quantitative and qualitative data from preclinical and clinical studies on the cognitive effects of this compound and other selected nootropic peptides. It is important to note that the availability of direct comparative studies is limited, and the experimental conditions across different studies can vary significantly.

Table 1: Preclinical Studies in Animal Models

PeptideAnimal ModelCognitive Domain TestedKey Quantitative/Qualitative FindingsCitation(s)
This compound (DG-LVP) MiceMemory Consolidation (Maze Learning)Prevented puromycin-induced blockade of maze learning expression, suggesting enhancement of memory consolidation.[1][2]
RatsMemory Consolidation (Passive Avoidance)Increased latency to enter the dark compartment after a footshock, indicating improved memory of the aversive event.[3]
RatsLearning and Memory (Brightness Discrimination Reward Task)Enhanced memory consolidation of the task.[4]
Semax RatsLearning and Memory (Passive Avoidance)Improved performance in a passive avoidance task after injury.
RatsCognitive FunctionIncreased number of conditioned avoidance reactions.
Selank RatsLearning and Memory (Conditioned Active Avoidance)Significantly activated the learning process in rats with initially poor learning ability.
Noopept RatsMemory (Passive Avoidance)Completely prevented memory disorders in a model of Alzheimer's disease.[5]
Dihexa RatsCognitionImproved cognition in rat models of cognitive dysfunction.[6]
Cerebrolysin MiceCognitive ImpairmentAttenuated behavioral, biochemical, and neuroinflammatory alterations in a model of carmustine-induced cognitive impairment.[7]

Table 2: Clinical Studies in Humans

PeptideStudy PopulationCognitive Domain TestedKey Quantitative/Qualitative FindingsCitation(s)
Desglycinamide-[Arg8]Vasopressin (DGAVP) Young Healthy VolunteersVerbal MemoryImproved delayed recognition of abstract words and reduced the intercept of a memory comparison task.[8][9]
Patients with Mild Brain TraumaWord List LearningStatistically significant improvement in word list learning, suggesting enhanced learning and memory retrieval.[5][10]
Patients with DementiaList LearningStatistically significant improvement on the Buschke list learning of low imagery words.[7][11]
Semax Healthy VolunteersAttention and Short-Term MemoryImproved attention and short-term memory.
Selank Patients with Generalized Anxiety DisorderCognitive FunctionShowed cognitive enhancing properties alongside its anxiolytic effects.
Noopept Patients with Mild Cognitive DisordersCognitive FunctionDemonstrated beneficial effects on cognitive functions in patients with vascular and traumatic brain injuries.
Cerebrolysin Patients with DementiaCognition and Global FunctionShowed beneficial effects on global measures and cognition in patients with Alzheimer's disease and vascular dementia.[7]
Dihexa Not yet studied in human clinical trials--[6]

Mechanisms of Action and Signaling Pathways

The nootropic effects of these peptides are underpinned by distinct molecular mechanisms. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

This compound

The precise signaling pathway for the nootropic effects of this compound is not as extensively characterized as other peptides. However, it is believed to act on vasopressin receptors (V1a, V1b, and V2) in the brain. The cognitive effects are thought to be primarily mediated through the V1a receptor, which is coupled to the Gq/11 protein and activates the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). This cascade is implicated in modulating neuronal excitability and synaptic plasticity, which are fundamental for learning and memory.

Vasopressin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1a V1a Receptor Gq11 Gq/11 V1a->Gq11 Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Response Modulation of Neuronal Excitability & Synaptic Plasticity PKC->Response Leads to Lys8_Vaso [Lys8] Vasopressin Desglycinamide Lys8_Vaso->V1a Binds to

Vasopressin V1a Receptor Signaling Pathway
Semax and Selank

Semax and Selank are synthetic peptides that exert their nootropic effects through multiple pathways. A key mechanism for both is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that includes the activation of the MAPK/ERK and PI3K/Akt pathways. These pathways promote gene expression changes that support long-term potentiation (LTP), a cellular basis for learning and memory. Additionally, Semax modulates dopaminergic and serotonergic systems, while Selank influences the GABAergic system, contributing to their distinct cognitive and anxiolytic profiles.

Semax_Selank_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Semax Semax BDNF BDNF Semax->BDNF ↑ Expression Selank Selank Selank->BDNF ↑ Expression TrkB TrkB Receptor BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K Activates MAPK_ERK MAPK/ERK TrkB->MAPK_ERK Activates Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates MAPK_ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes LTP Long-Term Potentiation (LTP) Gene_Expression->LTP Supports

BDNF Signaling Pathway Activated by Semax and Selank
Noopept

Noopept is another synthetic peptide that has been shown to increase the expression of both BDNF and Nerve Growth Factor (NGF). Similar to Semax and Selank, this leads to the activation of Trk receptors (TrkA for NGF and TrkB for BDNF) and downstream signaling cascades that promote neuronal survival and synaptic plasticity.

Cerebrolysin

Cerebrolysin is a mixture of neuropeptides and amino acids derived from porcine brain. Its mechanism of action is multimodal, mimicking the effects of endogenous neurotrophic factors. It has been shown to reduce the phosphorylation of amyloid precursor protein and the production of amyloid-β peptides by modulating the activity of glycogen (B147801) synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (CDK5).[7] It also promotes neurogenesis and synaptic plasticity.

Dihexa

Dihexa is a potent synthetic peptide that acts as an agonist at the c-Met receptor, the receptor for Hepatocyte Growth Factor (HGF). Activation of the HGF/c-Met signaling pathway is known to promote synaptogenesis, the formation of new synapses, which is a critical process for learning and memory. Dihexa has been shown to be significantly more potent than BDNF in promoting the formation of new dendritic spines and synapses.[6]

Dihexa_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dihexa Dihexa cMet c-Met Receptor Dihexa->cMet Activates Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) cMet->Downstream Initiates Synaptogenesis Synaptogenesis Downstream->Synaptogenesis Promotes Neuroprotection Neuroprotection Downstream->Neuroprotection Promotes

Dihexa HGF/c-Met Signaling Pathway

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized descriptions of common methodologies used in the cited studies.

Passive Avoidance Task

The passive avoidance test is a fear-aggravated test used to evaluate learning and memory in small animal models.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

  • Acquisition Trial: The animal is placed in the light compartment. After a period of habituation, the door to the dark compartment is opened. When the animal enters the dark compartment, the door closes, and a mild footshock is delivered.

  • Retention Trial: After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is interpreted as better memory of the aversive stimulus.

Passive_Avoidance_Workflow cluster_acquisition Acquisition Phase cluster_retention Retention Phase (e.g., 24h later) Place_Animal Place Animal in Light Compartment Open_Door Open Door to Dark Compartment Place_Animal->Open_Door Enter_Dark Animal Enters Dark Compartment Open_Door->Enter_Dark Deliver_Shock Deliver Mild Footshock Enter_Dark->Deliver_Shock Place_Animal2 Place Animal in Light Compartment Deliver_Shock->Place_Animal2 Inter-trial Interval Measure_Latency Measure Latency to Enter Dark Compartment Place_Animal2->Measure_Latency

Passive Avoidance Task Experimental Workflow
Maze Learning Tasks (e.g., Morris Water Maze, Radial Arm Maze)

Maze learning tasks are used to assess spatial learning and memory.

  • Apparatus: A circular pool of water (Morris water maze) or a central platform with multiple arms radiating outwards (radial arm maze). In the Morris water maze, a hidden platform is submerged just below the surface of opaque water.

  • Acquisition Trials: The animal is placed in the maze and must learn the location of a hidden platform or a food reward. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After several acquisition trials, the platform is removed, and the time the animal spends in the quadrant where the platform was previously located is measured to assess memory retention.

Conclusion

The landscape of nootropic peptides is both vast and promising. While this compound shows potential for cognitive enhancement, particularly in the domain of memory consolidation, the body of research is less extensive and more dated compared to other peptides like Semax, Selank, Noopept, Cerebrolysin, and Dihexa. These latter peptides have more well-defined mechanisms of action, often converging on the upregulation of neurotrophic factors and the promotion of synaptic plasticity.

For researchers and drug development professionals, this comparison highlights the need for further investigation into the nootropic effects of vasopressin analogues, utilizing modern methodologies to elucidate their precise signaling pathways and to obtain robust quantitative data on their cognitive-enhancing properties. The detailed experimental protocols and visualized signaling pathways provided in this guide are intended to facilitate the design of future studies and to aid in the objective evaluation of these promising cognitive enhancers.

References

Unveiling the Neuro-Enhancing Potential: A Comparative Analysis of [Lys8] Vasopressin Desglycinamide and Other Nootropic Agents in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of [Lys8] Vasopressin Desglycinamide and alternative memory-enhancing compounds reveals distinct efficacy profiles and mechanisms of action. While research suggests the potential of vasopressin analogues in cognitive enhancement, robust quantitative data from standardized animal models remains less prevalent compared to agents such as Oxytocin, Noopept, and Piracetam. This guide provides a comparative analysis of their effects on memory in various animal models, supported by experimental data and detailed methodologies.

Comparative Efficacy in Preclinical Models

The memory-enhancing effects of nootropic agents are commonly evaluated using a battery of behavioral tests in animal models, primarily rodents. These tests are designed to assess different facets of memory, including spatial learning, recognition memory, and fear-associated memory.

Morris Water Maze

The Morris Water Maze (MWM) is a widely used test for spatial learning and memory. It assesses an animal's ability to learn and remember the location of a hidden platform in a pool of water, using distal visual cues. Key performance metrics include escape latency (the time taken to find the platform) and the time spent in the target quadrant during a probe trial (when the platform is removed).

CompoundAnimal ModelDosageAdministration RouteKey Findings
Piracetam Rat (Scopolamine-induced amnesia)Not specifiedNot specifiedSignificant increase in the number of entries and time spent in the target quadrant compared to the scopolamine-treated group[1].
Piracetam Mouse (Down's syndrome model)75 and 150 mg/kg/dayIntraperitoneal (i.p.)Improved performance in both visible and hidden platform tasks in control mice[2].
Oxytocin Rat2 or 10 nmolIntra-NBM injectionInduced a significant increase in the latency of spatial learning[3].
Noopept Mouse (Scopolamine-induced deficit)0.5 mg/kgNot specifiedPrevented the development of cognitive disorders induced by scopolamine[4].
Passive Avoidance Test

The passive avoidance test evaluates fear-motivated learning and memory. Animals learn to avoid an environment in which they have previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is used as a measure of memory retention.

CompoundAnimal ModelDosageAdministration RouteKey Findings
This compound (DGAVP) RatNot specifiedPeripheral injectionDid not significantly affect performance[5].
Lysine Vasopressin & Des-glycinamide derivative Rat0.3-3 µgSubcutaneous (s.c.)Failed to enhance avoidance latencies in some experiments[6].
Piracetam Mouse (Ethanol-treated)100 mg/kg (twice daily for 10 days)Not specifiedAntagonized the learning impairment caused by ethanol, reflected by longer latency to enter the dark compartment[7].
Noopept Rat (Amnesia via electric shock)10 mg/kgOral70% of animals showed cognitive enhancement with an acute dose, and 90% with nine days of dosing[8].
Noopept Rat (β-amyloid25-35 injection)0.5 mg/kg (preventive for 7 days)Intraperitoneal (i.p.)Completely prevented memory disorders[9].
Novel Object Recognition Test

The novel object recognition (NOR) test assesses an animal's ability to recognize a novel object in a familiar environment. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. The discrimination index, which represents the proportion of time spent exploring the novel object, is a key metric.

CompoundAnimal ModelDosageAdministration RouteKey Findings
Oxytocin Mouse (APPswePS1dE9)0.5µg/kg (for 42 days)IntranasalIncreased spatial memory performance in the object location task[10].
Y-Maze Test

The Y-maze test is used to assess spatial working memory. It is based on the natural tendency of rodents to alternate their choice of arms to explore. The percentage of spontaneous alternations is the primary measure of working memory performance.

CompoundAnimal ModelDosageAdministration RouteKey Findings
Oxytocin Mouse (APPswePS1dE9)0.5µg/kg (for 42 days)IntranasalImproved working memory, with the percentage of alternations significantly higher than 50%[10].

Experimental Protocols

Morris Water Maze Protocol
  • Apparatus: A circular pool (typically 1.2-1.8 m in diameter) is filled with opaque water. A small escape platform is hidden just below the water surface. Various visual cues are placed around the room.

  • Acquisition Phase: The animal is placed in the water at different starting locations and allowed to swim and find the hidden platform. This is typically repeated for several trials over a number of days. The time to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured to assess spatial memory retention.

Passive Avoidance Test Protocol
  • Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Training Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Retention Trial: After a specific interval (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive experience.

Novel Object Recognition Protocol
  • Habituation Phase: The animal is allowed to freely explore an empty arena for a set period.

  • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring each object is recorded. A preference for the novel object indicates recognition memory.

Signaling Pathways and Mechanisms of Action

The memory-enhancing effects of these compounds are mediated by their interaction with specific neural signaling pathways.

Vasopressin Signaling Pathway

Vasopressin, including its analogues, primarily acts on V1a and V1b receptors in the brain. The binding of vasopressin to these G-protein coupled receptors can lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can modulate synaptic plasticity and enhance memory consolidation.

Vasopressin_Signaling_Pathway cluster_membrane Cell Membrane V1_Receptor V1a/V1b Receptor G_Protein Gq/11 V1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Vasopressin [Lys8] Vasopressin Desglycinamide Vasopressin->V1_Receptor Binds to G_Protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Synaptic_Plasticity Synaptic Plasticity & Memory Consolidation PKC->Synaptic_Plasticity Modulates Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane OXTR Oxytocin Receptor (OXTR) G_Protein Gq/11 OXTR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Oxytocin Oxytocin Oxytocin->OXTR Binds to MAPK_ERK MAPK/ERK Pathway PLC->MAPK_ERK Leads to activation of Synaptic_Plasticity Synaptic Plasticity & Memory Formation MAPK_ERK->Synaptic_Plasticity Promotes Nootropic_Mechanisms cluster_noopept Noopept cluster_piracetam Piracetam Noopept Noopept BDNF_NGF ↑ BDNF & NGF Noopept->BDNF_NGF Cholinergic_Glutamatergic Modulates Cholinergic & Glutamatergic Systems Noopept->Cholinergic_Glutamatergic Memory_Enhancement Memory Enhancement BDNF_NGF->Memory_Enhancement Cholinergic_Glutamatergic->Memory_Enhancement Piracetam Piracetam AMPA_NMDA Enhances AMPA & NMDA Receptor Function Piracetam->AMPA_NMDA Membrane_Fluidity ↑ Neuronal Membrane Fluidity Piracetam->Membrane_Fluidity AMPA_NMDA->Memory_Enhancement Membrane_Fluidity->Memory_Enhancement MWM_Workflow cluster_acq Acquisition Phase (Days 1-5) cluster_probe Probe Trial (Day 6) start1 Place animal in water swim1 Swim to hidden platform start1->swim1 record1 Record escape latency swim1->record1 rest1 Rest on platform record1->rest1 repeat1 Repeat trials rest1->repeat1 remove_platform Remove platform repeat1->remove_platform start2 Place animal in water remove_platform->start2 swim2 Swim for 60s start2->swim2 record2 Record time in target quadrant swim2->record2 PA_Workflow cluster_train Training Trial (Day 1) cluster_retention Retention Trial (Day 2) place_light Place animal in light compartment enter_dark Animal enters dark compartment place_light->enter_dark shock Deliver mild foot shock enter_dark->shock place_light2 Place animal in light compartment shock->place_light2 24h Interval measure_latency Measure step-through latency place_light2->measure_latency

References

A Comparative Analysis of the Vasopressor Activity of Vasopressin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the vasopressor activity of key vasopressin analogs. The information presented is collated from preclinical and clinical studies to support research and development in cardiovascular and critical care medicine.

Introduction to Vasopressin and its Analogs

Arginine vasopressin (AVP), an endogenous nonapeptide hormone, plays a crucial role in regulating plasma osmolality and blood pressure.[1][2] Its vasoconstrictive effects are primarily mediated through the activation of V1a receptors on vascular smooth muscle cells.[3][4][5] Synthetic vasopressin analogs have been developed to overcome the limitations of native AVP, such as its short half-life and lack of receptor selectivity, offering more targeted therapeutic applications.[2][6] This guide focuses on a comparative analysis of the vasopressor activities of prominent vasopressin analogs, including vasopressin itself, terlipressin (B549273), and selepressin (B612310).

Comparative Vasopressor Activity

The vasopressor effect of vasopressin analogs is determined by their affinity and selectivity for the V1a receptor. Analogs with higher V1a receptor selectivity are expected to produce more potent vasoconstriction with fewer V2 receptor-mediated side effects, such as antidiuresis.[3][7]

AnalogV1a/V2 Receptor Selectivity RatioHalf-lifeKey Characteristics
Vasopressin (AVP) 1:1~6 minutesNon-selective agonist for V1a and V2 receptors.[7][8] Used in the treatment of septic shock.[1][9]
Terlipressin ~2.2:1~50 minutesA long-acting prodrug of lysine (B10760008) vasopressin with greater selectivity for V1 receptors.[8][10] Investigated for use in septic shock and approved for variceal bleeding and hepatorenal syndrome.[2][6][9]
Selepressin Selective V1a agonistNot specified in resultsA selective V1a receptor agonist designed to mitigate sepsis-induced vasodilation and vascular leakage with minimal V2-mediated effects.[6][11]

Signaling Pathway of Vasopressor Action

The vasoconstrictive effect of vasopressin analogs is initiated by the binding of the agonist to the V1a receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1][7]

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VP Vasopressin Analog V1aR V1a Receptor VP->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca Stimulates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Leads to

Caption: V1a Receptor Signaling Pathway for Vasoconstriction.

Experimental Protocols for Assessing Vasopressor Activity

The vasopressor activity of vasopressin analogs is typically evaluated in vivo using animal models, such as anesthetized rats. The following protocol outlines a standard procedure for measuring changes in mean arterial pressure (MAP) in response to the administration of a vasopressin analog.

1. Animal Preparation:

  • Adult Wistar or Sprague-Dawley rats are anesthetized.[12]

  • The femoral vein is cannulated for drug administration.[12]

  • The carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure.[12][13]

2. Baseline Measurement:

  • After a stabilization period, baseline hemodynamic parameters, including mean arterial pressure (MAP) and heart rate, are recorded.

3. Drug Administration:

  • A bolus injection or continuous infusion of the vasopressin analog is administered intravenously through the femoral vein cannula.

4. Data Acquisition and Analysis:

  • Changes in MAP are continuously recorded using a data acquisition system.[13]

  • The peak change in MAP from baseline is determined for each dose of the analog.

  • Dose-response curves are constructed to compare the potency and efficacy of different analogs.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Carotid Artery & Femoral Vein Anesthesia->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Baseline Record Baseline MAP Stabilization->Baseline Administration Administer Vasopressin Analog (IV) Baseline->Administration Record Continuously Record MAP Administration->Record Determine Determine Peak ΔMAP Record->Determine Plot Plot Dose-Response Curve Determine->Plot Compare Compare Potency & Efficacy Plot->Compare

Caption: Experimental Workflow for Vasopressor Activity Assessment.

Clinical Implications and Future Directions

Vasopressin and its analogs are valuable therapeutic options in the management of vasodilatory shock, particularly septic shock.[9][14][15] While vasopressin has been used as an adjunct to catecholamines, the development of more selective V1a receptor agonists like terlipressin and selepressin offers the potential for more targeted therapy with an improved side-effect profile.[3][4] However, clinical trials have yet to consistently demonstrate a mortality benefit of these analogs over standard vasopressor therapy.[15][16] Future research should continue to explore the optimal dosing and patient populations that would benefit most from these selective vasopressin analogs.[6]

References

A Comparative Analysis of Receptor Selectivity: [Lys8] Vasopressin Desglycinamide vs. Endogenous Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profile of the synthetic vasopressin analog, [Lys8] Vasopressin Desglycinamide (LVP-desGly), and endogenous arginine vasopressin (AVP). While quantitative binding and functional data for LVP-desGly are limited in publicly accessible literature, this guide synthesizes available information on its qualitative effects and the structure-activity relationships of related vasopressin analogs to infer its likely receptor interaction profile. This is contrasted with the well-documented selectivity of AVP and the closely related analog, [Lys8] Vasopressin (Lypressin).

Introduction to Vasopressin and its Receptors

Endogenous vasopressin, specifically Arginine Vasopressin (AVP) in most mammals, is a nonapeptide hormone that plays crucial roles in regulating water homeostasis, blood pressure, and social behaviors.[1] Its diverse physiological effects are mediated through three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2.[2][3][4] These receptors are coupled to different signaling pathways and exhibit distinct tissue distributions, leading to varied physiological responses upon activation.[3]

  • V1a Receptors: Primarily coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[2] They are predominantly found on vascular smooth muscle cells, platelets, hepatocytes, and in the brain, mediating vasoconstriction, platelet aggregation, glycogenolysis, and social behaviors.[3]

  • V1b Receptors: Also coupled to Gq/11 and subsequent calcium mobilization, these receptors are mainly expressed in the anterior pituitary, where they regulate the release of adrenocorticotropic hormone (ACTH).[2][4]

  • V2 Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[2] V2 receptors are primarily located in the principal cells of the kidney's collecting ducts, where they mediate the antidiuretic effects of vasopressin by promoting water reabsorption.[3]

This compound is a synthetic analog of vasopressin characterized by two key structural modifications: the substitution of arginine at position 8 with lysine (B10760008), and the removal of the C-terminal glycinamide (B1583983) residue. These alterations are known to significantly influence the peptide's interaction with vasopressin receptors.

Comparative Receptor Binding and Functional Activity

Due to the scarcity of comprehensive quantitative data for this compound, this section presents the available data for Arginine Vasopressin (AVP) and [Lys8] Vasopressin (Lypressin) for a direct comparison. The likely profile of LVP-desGly is then inferred based on structure-activity relationship studies.

Quantitative Data for Endogenous Vasopressin and Related Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of AVP and Lypressin at the human vasopressin receptor subtypes.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundV1a ReceptorV1b ReceptorV2 Receptor
Arginine Vasopressin (AVP)0.39 - 0.800.250.85 - 1.21
[Lys8] Vasopressin (Lypressin)1.8Not widely reported10.0

Data compiled from multiple sources.[5][6]

Table 2: Functional Potencies (EC50, nM)

CompoundV1a Receptor (Ca2+ mobilization)V1b Receptor (Ca2+ mobilization)V2 Receptor (cAMP accumulation)
Arginine Vasopressin (AVP)1.130.902.22
[Lys8] Vasopressin (Lypressin)Full agonist (potency less than AVP)Not widely reportedFull agonist (potency less than AVP)

Data compiled from multiple sources.[5][6]

Inferred Receptor Selectivity of this compound

Based on structure-activity relationship studies of vasopressin analogs, the modifications in LVP-desGly suggest a significantly altered receptor selectivity profile compared to AVP:

  • Substitution at Position 8 (Arg to Lys): The substitution of the basic arginine residue with lysine at position 8, as seen in Lypressin, generally leads to a decrease in affinity and potency at all vasopressin receptor subtypes, with a more pronounced effect on the V2 receptor.[5] This results in a compound that is more selective for the V1a receptor compared to the V2 receptor.[5]

  • Deletion of C-terminal Glycinamide (des-Gly): The removal of the C-terminal glycinamide residue is a critical modification. Studies on other vasopressin analogs have shown that this C-terminal deletion can dramatically reduce or abolish classical vasopressor (V1a) and antidiuretic (V2) activities.[7][8] However, some des-Gly analogs have been found to retain or even exhibit enhanced selectivity for certain receptor subtypes, particularly when other modifications are present.[7] For instance, some des-Gly analogs of V1 antagonists show enhanced anti-V1/V2 selectivity.[7] The primary role of LVP-desGly appears to be in central nervous system functions, such as facilitating memory consolidation, suggesting it may interact with central vasopressin receptors (V1a and V1b) while having minimal peripheral effects.[9][10]

Signaling Pathways

The activation of vasopressin receptors initiates distinct intracellular signaling cascades.

V1_Signaling_Pathway cluster_receptor V1a / V1b Receptor Activation cluster_downstream Downstream Signaling Ligand AVP or Analog V1_Receptor V1a / V1b Receptor Ligand->V1_Receptor Binds to Gq_11 Gq/11 V1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction, ACTH release) PKC->Cellular_Response_V1 Phosphorylates targets leading to

Caption: V1a/V1b receptor signaling pathway.

V2_Signaling_Pathway cluster_receptor V2 Receptor Activation cluster_downstream Downstream Signaling Ligand AVP or Analog V2_Receptor V2 Receptor Ligand->V2_Receptor Binds to Gs Gs V2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 Phosphorylates Membrane_Insertion Membrane Insertion of AQP2 AQP2->Membrane_Insertion Promotes Cellular_Response_V2 Increased Water Reabsorption Membrane_Insertion->Cellular_Response_V2

Caption: V2 receptor signaling pathway.

Experimental Protocols

The determination of receptor selectivity involves a combination of binding and functional assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and endogenous vasopressin for V1a, V1b, and V2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human V1a, V1b, or V2 receptor.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-AVP) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor ligand (AVP or LVP-desGly).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare membranes from cells expressing V1a, V1b, or V2 receptors Start->Membrane_Prep Incubation_Setup Incubate membranes with radioligand and varying concentrations of competitor Membrane_Prep->Incubation_Setup Equilibrium Allow binding to reach equilibrium Incubation_Setup->Equilibrium Filtration Separate bound and free radioligand via rapid filtration Equilibrium->Filtration Quantification Quantify radioactivity on filters Filtration->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis End End Analysis->End

Caption: Radioligand binding assay workflow.

Functional Assays

These assays measure the biological response following receptor activation.

1. Calcium Mobilization Assay (for V1a and V1b Receptors)

Objective: To determine the potency (EC50) of this compound and endogenous vasopressin in activating V1a and V1b receptors.

Methodology:

  • Cell Culture: Cells stably expressing the V1a or V1b receptor are plated in a microplate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test ligand are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate V1a or V1b expressing cells Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Plating->Dye_Loading Ligand_Addition Add varying concentrations of ligand Dye_Loading->Ligand_Addition Fluorescence_Reading Measure fluorescence to detect intracellular calcium changes Ligand_Addition->Fluorescence_Reading Analysis Calculate EC50 from dose-response curve Fluorescence_Reading->Analysis End End Analysis->End

Caption: Calcium mobilization assay workflow.

2. cAMP Accumulation Assay (for V2 Receptors)

Objective: To determine the potency (EC50) of this compound and endogenous vasopressin in activating V2 receptors.

Methodology:

  • Cell Culture: Cells stably expressing the V2 receptor are plated in a microplate.

  • Ligand Incubation: Cells are incubated with varying concentrations of the test ligand in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The amount of cAMP produced is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 value.

cAMP_Accumulation_Workflow Start Start Cell_Plating Plate V2 expressing cells Start->Cell_Plating Ligand_Incubation Incubate cells with ligand and a phosphodiesterase inhibitor Cell_Plating->Ligand_Incubation Cell_Lysis Lyse cells to release cAMP Ligand_Incubation->Cell_Lysis cAMP_Detection Quantify intracellular cAMP levels Cell_Lysis->cAMP_Detection Analysis Calculate EC50 from dose-response curve cAMP_Detection->Analysis End End Analysis->End

Caption: cAMP accumulation assay workflow.

Summary and Future Directions

To provide a definitive quantitative comparison, further experimental studies are essential. Researchers are encouraged to perform comprehensive radioligand binding and functional assays to determine the Ki and EC50 values of this compound at human V1a, V1b, and V2 receptors. Such data would be invaluable for understanding its precise mechanism of action and for the development of more selective vasopressin receptor ligands for therapeutic applications.

References

A Comparative Guide to Vasopressin's Role in Memory Function

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a meta-analytic style comparison of studies investigating the effects of vasopressin (AVP) on memory. It is intended for researchers, scientists, and professionals in drug development, offering an objective overview of experimental data, methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The effects of vasopressin on memory are multifaceted, with outcomes varying based on the model system, memory type, and experimental paradigm. The following tables summarize key findings from a range of studies.

Table 1: Summary of Vasopressin's Effects on Memory in Animal Studies

SpeciesVasopressin Analog/DoseAdministration RouteMemory TaskKey FindingsCitation
MiceArginine-Vasopressin (AVP) (0.025 ng/animal)Intracerebroventricular (i.c.v.) / Intra-hippocampalGo-No-Go Visual DiscriminationEnhanced long-term retrieval and relearning. Effect blocked by V1 receptor antagonist.[1][2]
RatsAVP, AVP-(4-8), AVP-(5-8)Post-trialPassive AvoidanceTime-dependent enhancement of memory consolidation.[3]
RatsAVP4-9 (metabolite)Subcutaneous (pre-test)Food PreferenceImproved recall when memory was poor, but impaired recall when memory was good.[4]
Prairie VolesAVP (chronic intranasal)IntranasalSpatial MemoryImproved spatial memory, suggesting organizational effects on spatial cognition.[5]
Rats (Vascular Dementia Model)AVP injection into PVNIntra-paraventricular nucleusCognitive PerformanceImproved cognitive performance and enhanced antioxidant capacity in the hippocampus.[6]

Table 2: Summary of Vasopressin's Effects on Memory in Human Studies

Study PopulationVasopressin Analog/DoseAdministration RouteMemory TaskKey FindingsCitation
Healthy Male Volunteers1-desamino-8-D-arginine vasopressin (DDAVP)Not specifiedShort-term recallSignificant improvement in short-term memory and reduction of alcohol-induced amnesia.[7]
Healthy HumansAVP (40 IU)Intranasal (post-learning)Declarative MemoriesNo effect on memory consolidation, but had an arousing influence.[8]
Individuals with Social AnxietyAVPIntranasalSocial Working MemoryNo significant effect on social working memory accuracy compared to placebo.[9]
Children with AutismAVPIntranasal (4 weeks)Social CognitionImproved ability to read facial emotions.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are descriptions of key experimental protocols cited in the literature.

1. Animal Model: Go-No-Go Visual Discrimination Task in Mice

  • Objective: To assess the effect of vasopressin on memory retrieval and relearning.

  • Subjects: Mice.

  • Procedure:

    • Apparatus: A T-maze with a starting box and two goal boxes, one of which is illuminated (the correct choice).

    • Learning Phase: Mice are trained to discriminate between the illuminated and non-illuminated arms of the maze to find a reward.

    • Retention Interval: A period during which the learned task is to be remembered.

    • Treatment: [Arg8]vasopressin (0.025 ng/animal) is administered bilaterally into the ventral hippocampus 10 minutes before the retention session.

    • Retention Test: Mice are placed back in the T-maze, and their ability to choose the correct arm is measured.

    • Relearning: The number of trials required to re-achieve the initial learning criterion is recorded.

  • Key Measures: Percentage of correct choices in the retention test, and the number of trials to relearn the task.[2]

2. Human Study: Intranasal Vasopressin Administration and Memory Consolidation

  • Objective: To examine the influence of post-learning administration of vasopressin on the consolidation of declarative memories.

  • Subjects: Healthy human volunteers.

  • Procedure:

    • Learning Phase: Subjects learn a set of declarative materials (e.g., word lists).

    • Treatment: Immediately after the learning phase, subjects receive either vasopressin (40 IU) or a placebo via an intranasal spray.

    • Consolidation Phase: Subjects are monitored during different intervals of sleep and wakefulness. Electroencephalography (EEG) is used to measure brain activity.

    • Memory Test: After the consolidation phase, subjects are tested on their recall of the learned material.

  • Key Measures: Recall accuracy, and EEG recordings to assess arousal levels.[8]

3. Clinical Trial: Vasopressin for Social Cognition in Autism

  • Objective: To assess the efficacy of intranasal vasopressin in improving social cognition in children with autism.

  • Subjects: Children diagnosed with autism spectrum disorder.

  • Procedure:

    • Design: Randomized, double-blind, placebo-controlled trial.

    • Treatment: Participants receive either intranasal vasopressin or a placebo daily for a period of four weeks.

    • Assessments: Social responsiveness and the ability to interpret emotions from facial expressions are measured at baseline and after the treatment period using standardized scales and tests (e.g., Reading the Mind in the Eyes Test).

  • Key Measures: Changes in scores on social cognition tests and parent-reported social behavior scales.[10]

Signaling Pathways and Experimental Workflows

Vasopressin Receptor Signaling

Vasopressin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the V1a, V1b (or V3), and V2 receptors. In the brain, the V1a receptor is predominantly involved in mediating the effects of vasopressin on memory and social behaviors.

Vasopressin_Signaling_Pathway AVP Vasopressin (AVP) V1aR V1a Receptor (GPCR) AVP->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitability Synaptic Plasticity Memory Modulation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Vasopressin V1a receptor signaling pathway in the central nervous system.

Generalized Experimental Workflow for Vasopressin and Memory Studies

The following diagram illustrates a typical workflow for investigating the effects of vasopressin on memory in a preclinical or clinical setting.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_intervention Phase 2: Intervention cluster_outcome Phase 3: Outcome Measurement cluster_analysis Phase 4: Analysis Subject_Selection Subject Selection (Animal Model or Human Cohort) Baseline Baseline Memory Assessment Subject_Selection->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Vasopressin Administration (Dose, Route, Timing) Randomization->Treatment_Group Control_Group Placebo/Vehicle Control Randomization->Control_Group Memory_Test Post-Intervention Memory Testing Treatment_Group->Memory_Test Control_Group->Memory_Test Data_Collection Data Collection (Behavioral, Physiological) Memory_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Memory Effects Statistical_Analysis->Conclusion

Caption: A generalized workflow for studies on vasopressin and memory.

References

A Head-to-Head Comparison of [Lys8] Vasopressin Desglycinamide and Other Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of cognitive enhancement, researchers are continually seeking novel compounds with the potential to ameliorate cognitive deficits and boost brain function. This guide provides a detailed, evidence-based comparison of [Lys8] Vasopressin Desglycinamide, a synthetic analogue of the neuropeptide vasopressin, with three other prominent cognitive enhancers: Piracetam (B1677957), Modafinil (B37608), and Methylphenidate. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a head-to-head comparison of their mechanisms of action, cognitive effects supported by experimental data, and the methodologies employed in key studies.

Section 1: Mechanisms of Action

The cognitive-enhancing effects of these compounds stem from their distinct interactions with various neurochemical systems.

This compound: This vasopressin analogue primarily exerts its effects through the vasopressin receptor system in the brain, particularly the V1a receptor. Unlike its parent hormone, vasopressin, the desglycinamide modification reduces its peripheral pressor (blood pressure raising) effects, making it a more targeted agent for central nervous system actions. Activation of the V1a receptor is coupled to the Gq/11 protein and initiates a signaling cascade involving phospholipase C (PLC), which ultimately leads to the mobilization of intracellular calcium and activation of protein kinase C (PKC)[1][2]. This pathway is thought to modulate synaptic plasticity and neuronal excitability in brain regions critical for memory and learning, such as the hippocampus[1].

Piracetam: A member of the racetam class of nootropics, Piracetam's mechanism is not fully elucidated but is believed to involve multiple pathways. It is known to be a positive allosteric modulator of AMPA receptors, which enhances the activity of the neurotransmitter glutamate, a key player in synaptic plasticity and learning[3][4][5][6]. Additionally, Piracetam has been shown to increase the fluidity of cell membranes and may modulate cholinergic neurotransmission, further contributing to its cognitive-enhancing properties[3][7].

Modafinil: This wakefulness-promoting agent has a complex mechanism of action. It is a weak dopamine (B1211576) reuptake inhibitor, leading to increased extracellular dopamine levels[8][9]. Its effects are also mediated through the modulation of other neurotransmitter systems, including norepinephrine (B1679862), serotonin, glutamate, and GABA[10][11]. The cognitive-enhancing effects of Modafinil are thought to be linked to its ability to increase neuronal activity in specific brain regions, such as the prefrontal cortex, which is crucial for executive functions and attention.

Methylphenidate: A well-known stimulant, Methylphenidate primarily acts as a dopamine and norepinephrine reuptake inhibitor by blocking their respective transporters (DAT and NET)[12][13][14][15][16]. This leads to an increase in the synaptic concentrations of these catecholamines, enhancing neurotransmission in brain circuits involved in attention, motivation, and executive control[13][14].

Section 2: Comparative Efficacy - Quantitative Data

The following tables summarize the quantitative data from various studies on the cognitive effects of each compound. It is important to note that direct comparative trials are scarce, and the data presented here are compiled from separate studies, which may have different methodologies and patient populations.

Table 1: Effects on Memory

CompoundStudy PopulationDosageCognitive TestKey Findings
This compound Patients with mild brain traumaNot specifiedWord list learningStatistically significant improvement in learning performance and memory retrieval[17].
Young healthy subjects2 mg intranasalDelayed recognition of abstract wordsImproved delayed recognition one week after treatment[18].
Patients with dementia92 µg intranasally TIDBuschke list learning of low imagery wordsStatistically significant improvement[19].
Piracetam Patients with cognitive impairment (meta-analysis)2.4-8.0 g/day Clinical Global Impression of Change (CGIC)Odds Ratio for improvement: 3.35 (95% CI: 2.70-4.17)[20][21].
Patients undergoing coronary bypass surgery (meta-analysis)Not specifiedSyndrom-Kurz test (SKT)Significant improvement in immediate and delayed recall[22].
Modafinil Healthy volunteers200 mgVisuo-spatial working memorySignificantly reduced error rates in the long delay condition[23].
Patients with remitted depressionNot specifiedComputerized memory tasksImprovements in episodic and working memory[24].
Methamphetamine-dependent individuals400 mg/dayWorking memory tasksSignificant improvement in individuals with baseline impairment[25].
Methylphenidate Healthy volunteers (review)Single dosesWorking memory tasks65% of included studies showed performance-enhancing effects[26].
Healthy adults10 mgNumeric working memorySignificantly enhanced accuracy and reduced errors[27].

Table 2: Effects on Attention and Executive Function

CompoundStudy PopulationDosageCognitive TestKey Findings
This compound Young healthy subjects2 mg intranasalMemory comparison task (Sternberg paradigm)Reduced the intercept, suggesting improved processing speed[18].
Piracetam Healthy volunteersNot specifiedNot specifiedEvidence for improvement in attention is mixed and often not statistically significant in healthy individuals.
Modafinil Healthy volunteers (systematic review)Not specifiedVarious tasks of decision-making and planningImproved performance on longer and more complex tasks[28].
Patients with chronic schizophreniaNot specifiedAttentional set-shifting tasksImproved performance.
Methylphenidate Children with ADHD10 mgTest of Everyday Attention for ChildrenSignificant improvements in cognitive attention, particularly sustained attention[29].
Youth with ADHDNot specifiedSustained attention to response, N-Back, StroopDecreased response time variability and commission errors[30].

Section 3: Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Study Protocol: this compound in Memory-Disturbed Patients
  • Objective: To assess the effect of DGAVP on cognitive and memory complaints.

  • Study Design: A series of five consecutive, carefully screened clinical trials with varying doses, routes of administration, treatment schedules, and patient populations (mild brain trauma, age-associated memory deficits).

  • Participants: Human subjects with cognitive and memory complaints.

  • Intervention: Administration of desglycinamide‐(Arg8)‐vasopressin (DGAVP).

  • Cognitive Assessments: A battery of neuropsychological tests, including word list learning tasks.

  • Key Outcome Measures: Statistically significant improvements in learning performance and memory retrieval[17].

Study Protocol: Piracetam in Cognitive Impairment (Meta-Analysis)
  • Objective: To evaluate the clinical efficacy of piracetam in patients with dementia or cognitive impairment.

  • Study Design: A meta-analysis of nineteen double-blind, placebo-controlled studies.

  • Participants: A diverse group of older subjects with cognitive impairment.

  • Intervention: Piracetam (2.4 to 8.0 g/day ) or placebo.

  • Cognitive Assessments: The primary outcome measure was the Clinical Global Impression of Change (CGIC).

  • Key Outcome Measures: Odds ratio for improvement in the piracetam group compared to placebo[20][21].

Study Protocol: Modafinil on Working Memory in Healthy Volunteers
  • Objective: To investigate the effects of modafinil on working memory processes.

  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Participants: Sixteen healthy volunteers (aged 20-29 years).

  • Intervention: A single 200 mg dose of modafinil or placebo.

  • Cognitive Assessments: Computerized working memory tasks, including a numeric manipulation task and a delayed matching to sample task for visuo-spatial information.

  • Key Outcome Measures: Error rates and reaction times in the working memory tasks[23].

Study Protocol: Methylphenidate on Cognitive Attention in Children with ADHD
  • Objective: To investigate the immediate effects of methylphenidate on cognitive attention processes in children with ADHD.

  • Study Design: A comparative study with a control group.

  • Participants: Fifteen children with ADHD and a matched control group of 16 children.

  • Intervention: A single 10 mg dose of methylphenidate for the ADHD group.

  • Cognitive Assessments: The Test of Everyday Attention for Children (TEA-Ch), a battery of tests assessing different aspects of cognitive attention.

  • Key Outcome Measures: Performance on various subtests of the TEA-Ch, particularly sustained attention[29].

Section 4: Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were created using the DOT language.

Signaling Pathways

G cluster_vasopressin This compound Signaling Pathway LVP-DG [Lys8] Vasopressin Desglycinamide V1aR V1a Receptor LVP-DG->V1aR Gq_11 Gq/11 Protein V1aR->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Synaptic_Plasticity Modulation of Synaptic Plasticity Ca2->Synaptic_Plasticity PKC->Synaptic_Plasticity

Caption: Signaling cascade of this compound via the V1a receptor.

G cluster_piracetam Piracetam Mechanism of Action Piracetam Piracetam AMPAR AMPA Receptor Piracetam->AMPAR Positive Allosteric Modulator Membrane_Fluidity Increased Membrane Fluidity Piracetam->Membrane_Fluidity Cholinergic_System Modulation of Cholinergic System Piracetam->Cholinergic_System Glutamate_Transmission Enhanced Glutamatergic Transmission AMPAR->Glutamate_Transmission Cognitive_Enhancement Cognitive Enhancement Glutamate_Transmission->Cognitive_Enhancement Membrane_Fluidity->Cognitive_Enhancement Cholinergic_System->Cognitive_Enhancement

Caption: Putative mechanisms of action for Piracetam.

G cluster_modafinil Modafinil's Multi-target Mechanism Modafinil Modafinil DAT Dopamine Transporter Modafinil->DAT Weak Inhibition Other_Systems Modulation of NE, 5-HT, Glu, GABA Systems Modafinil->Other_Systems Dopamine Increased Extracellular Dopamine DAT->Dopamine Cognitive_Enhancement Cognitive Enhancement Dopamine->Cognitive_Enhancement Other_Systems->Cognitive_Enhancement

Caption: Overview of Modafinil's neurochemical effects.

G cluster_methylphenidate Methylphenidate's Mechanism of Action Methylphenidate Methylphenidate DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Methylphenidate->DAT_NET Blockade DA_NE_Reuptake Inhibition of DA & NE Reuptake Methylphenidate->DA_NE_Reuptake DAT_NET->DA_NE_Reuptake Synaptic_DA_NE Increased Synaptic DA & NE Cognitive_Enhancement Enhanced Attention & Executive Function Synaptic_DA_NE->Cognitive_Enhancement

Caption: Methylphenidate's primary action on neurotransmitter transporters.

Experimental Workflow

G cluster_workflow Typical Double-Blind, Placebo-Controlled Crossover Study Workflow Recruitment Participant Recruitment & Screening Baseline Baseline Cognitive Assessment Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Treatment 1 (e.g., Active Drug) Randomization->Group_A Group_B Group B: Treatment 2 (e.g., Placebo) Randomization->Group_B Post_Treatment_1 Post-Treatment Cognitive Assessment Group_A->Post_Treatment_1 Group_B->Post_Treatment_1 Washout Washout Period Post_Treatment_1->Washout Crossover Treatment Crossover Washout->Crossover Group_A_2 Group A: Treatment 2 Crossover->Group_A_2 Group_B_2 Group B: Treatment 1 Crossover->Group_B_2 Post_Treatment_2 Post-Treatment Cognitive Assessment Group_A_2->Post_Treatment_2 Group_B_2->Post_Treatment_2 Analysis Data Analysis (Within-Subject Comparison) Post_Treatment_2->Analysis

Caption: A generalized workflow for a crossover clinical trial design.

Conclusion

This compound presents a distinct mechanistic profile compared to more traditional cognitive enhancers like Piracetam, Modafinil, and Methylphenidate. While the latter group primarily targets major neurotransmitter systems such as the glutamatergic, dopaminergic, and noradrenergic pathways, this compound acts on the vasopressin system, offering a potentially novel avenue for cognitive enhancement.

The available data, although not from direct comparative trials, suggest that each of these compounds can positively impact specific cognitive domains. This compound shows promise in memory consolidation and retrieval, particularly in populations with some level of cognitive impairment. Piracetam's effects appear more global but are often modest and require further robust investigation. Modafinil and Methylphenidate demonstrate clearer benefits in attention, executive function, and working memory, especially in contexts of fatigue or pre-existing deficits like ADHD.

For researchers and drug development professionals, the choice of a cognitive enhancer for further investigation will depend on the specific cognitive domain of interest and the target population. The unique mechanism of this compound warrants further exploration, particularly in head-to-head trials against other nootropics, to fully elucidate its therapeutic potential and position it within the armamentarium of cognitive-enhancing agents. The detailed experimental protocols and signaling pathways provided in this guide offer a foundational understanding for designing future studies in this critical area of neuroscience research.

References

Validating the safety and toxicity profile of [Lys8] Vasopressin Desglycinamide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of [Lys8] Vasopressin Desglycinamide against other well-established vasopressin analogs. Due to the limited direct toxicological data available for this compound, this guide leverages data from related compounds to provide a comprehensive overview for research and development purposes.

Introduction to this compound

This compound is an analog of the endogenous hormone vasopressin. Vasopressin and its analogs play crucial roles in regulating water reabsorption, blood pressure, and various neurological processes, including memory.[1][2] Alterations in the peptide sequence of vasopressin analogs can significantly modify their receptor selectivity, potency, and consequently, their safety and toxicity profiles. This compound is primarily recognized for its effects on memory consolidation.[3]

Comparative Safety and Toxicity Data

While a specific Safety Data Sheet for this compound indicates no available data for key toxicological endpoints such as acute toxicity and skin irritation[4], the safety profiles of other vasopressin analogs can offer valuable insights. The following table summarizes the known adverse effects of vasopressin, terlipressin, and desmopressin.

Adverse Effect CategoryVasopressinTerlipressinDesmopressin
Cardiovascular Chest pain, cardiac ischemia, hypertension, bradycardia, irregular heartbeat[5][6][7][8][9]Ischemic events (cardiac, cerebrovascular, peripheral, mesenteric)[1]Generally minimal cardiovascular effects at normal doses[1]
Respiratory -Serious or fatal respiratory failure, particularly in patients with volume overload or acute-on-chronic liver failure[1][10]-
Gastrointestinal Abdominal or stomach pain, nausea, vomiting, gas[5][8][9]Abdominal pain, nausea, diarrhea[10]Nausea, abdominal cramps[9]
Electrolyte Imbalance Hyponatremia (low sodium levels), water intoxication[9]-Hyponatremia, particularly with excessive fluid intake[11][12]
Other Allergic reactions (including anaphylaxis), reversible diabetes insipidus, headache, dizziness[5][6][7]Skin discoloration, cyanosis[1]Headache, dry mouth, allergic reactions[12]

Experimental Protocols

For researchers planning to validate the safety and toxicity of this compound, the following experimental protocols for key assays are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that is toxic to cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Treat the cells with serially diluted concentrations of the peptide (e.g., 20 to 640 mg/liter) and incubate for 24 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).[11]

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to assess the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals at one of the defined doses. The method is a stepwise procedure with the use of three animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, further steps at higher or lower doses may be necessary.[13][14]

Protocol:

  • Animal Selection and Housing: Use healthy young adult rats of a single sex (usually females), housed in suitable conditions.[13][15]

  • Fasting: Fast the animals prior to dosing (food, but not water, is withheld overnight).[15]

  • Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[14]

  • Observation: Observe the animals for mortality, clinical signs, and body weight changes for at least 14 days.[15]

  • Endpoint: The test allows for the determination of defined exposure ranges where lethality is expected and classification of the substance according to the Globally Harmonised System (GHS).[13]

Vasopressin Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to vasopressin receptors.

Principle: A competitive binding assay is performed using cell membranes expressing the vasopressin receptor of interest (e.g., V1a, V1b, or V2). The assay measures the ability of the test compound to displace a radiolabeled vasopressin analog from the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired vasopressin receptor.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled vasopressin analog, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Visualizations

Vasopressin Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by vasopressin and its analogs upon binding to their receptors.

Vasopressin_Signaling cluster_V1 V1 Receptor Signaling cluster_V2 V2 Receptor Signaling V1_Receptor V1 Receptor Gq_alpha Gq/11 V1_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction V2_Receptor V2 Receptor Gs_alpha Gs V2_Receptor->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_translocation Aquaporin-2 Translocation PKA->AQP2_translocation Promotes Vasopressin Vasopressin Analog Vasopressin->V1_Receptor Vasopressin->V2_Receptor

Caption: Vasopressin receptor signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Assay

The diagram below outlines the key steps in a typical in vitro cytotoxicity assay.

Cytotoxicity_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h_1 Incubate 24h cell_seeding->incubation_24h_1 peptide_treatment Treat cells with This compound incubation_24h_1->peptide_treatment incubation_24h_2 Incubate 24h peptide_treatment->incubation_24h_2 mtt_addition Add MTT reagent incubation_24h_2->mtt_addition incubation_4h Incubate 2-4h mtt_addition->incubation_4h solubilization Add solubilizing agent incubation_4h->solubilization read_plate Read absorbance at 450nm solubilization->read_plate data_analysis Analyze data and determine cell viability read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro cytotoxicity assay.

References

Safety Operating Guide

Navigating the Safe Disposal of [Lys8] Vasopressin Desglycinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the responsible management and disposal of synthetic peptides such as [Lys8] Vasopressin Desglycinamide are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific disposal protocols for every peptide may not be readily available, a systematic approach based on established guidelines for peptide waste ensures safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). Although the available SDS for this compound does not provide specific disposal instructions, it outlines essential safety measures for handling.[1] In the absence of explicit disposal directives, the compound should be treated as a potentially hazardous chemical.[2]

Personal Protective Equipment (PPE) is mandatory: [3][4]

  • Gloves: Wear chemical-resistant gloves, such as nitrile.[3][4]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[3][4]

  • Lab Coat: A buttoned lab coat is necessary to prevent skin contact.[3][4]

  • Respiratory Protection: When handling the lyophilized powder, which can become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[4]

Confine all handling of this compound to a designated, well-ventilated area to avoid cross-contamination.[2][4]

Waste Segregation: The First Step to Proper Disposal

Proper segregation of waste at the point of generation is a crucial first step.[2] All materials contaminated with this compound, including solids and liquids, must be collected in separate, clearly labeled, and leak-proof hazardous waste containers.[2][4] Never dispose of peptides in regular trash or down the drain.[4][5][6]

Disposal Procedures for Liquid Waste

Liquid waste containing this compound, such as unused solutions and contaminated buffers, requires careful handling.

Step-by-Step Liquid Waste Disposal:

  • Inactivation: For an added layer of safety, chemical inactivation is recommended. Prepare a suitable inactivation solution, such as a sodium hypochlorite (B82951) solution.[3]

  • Chemical Decontamination: Carefully add the liquid peptide waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.[3]

  • Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[3]

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3]

  • Collection: Transfer the treated liquid waste to a designated hazardous waste container.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.[3]

Disposal Procedures for Solid Waste

Solid waste contaminated with this compound includes items like pipette tips, gloves, vials, and absorbent paper.

Step-by-Step Solid Waste Disposal:

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container, such as one made of high-density polyethylene (B3416737) (HDPE).[2][3]

  • Labeling: Clearly label the container with its contents.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general laboratory traffic.[2][3]

  • Disposal: Coordinate with your institution's environmental health and safety (EH&S) department for regular pickup and compliant disposal.[4]

Quantitative Data for Chemical Decontamination

The following table summarizes key parameters for common chemical decontamination methods that can be applied to peptide waste.

Decontamination MethodConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite0.5-1.0% final concentration for solutions20-60 minutesEffective for many peptides; may be corrosive to some surfaces.[3]
Enzymatic DetergentTypically a 1% (m/v) solution, follow manufacturer's instructionsVaries by productGood for cleaning labware; may require subsequent disinfection.[3]
Experimental Protocols: Inactivation of Peptide Waste

While a specific protocol for the inactivation of this compound is not available, a general procedure for peptide inactivation using sodium hypochlorite can be followed:

  • Prepare a fresh solution of sodium hypochlorite at the desired final concentration (e.g., 1%).

  • Carefully add the liquid peptide waste to the sodium hypochlorite solution in a suitable container, ensuring a 1:10 ratio of waste to decontamination solution.[3]

  • Gently mix the solution and allow it to stand for at least 60 minutes to ensure complete inactivation.[3]

  • If necessary, neutralize the solution's pH.

  • Dispose of the treated solution as hazardous chemical waste.

Disposal Workflow for this compound

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_final Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in Fume Hood (for powders) ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste (solutions, buffers) waste_type->liquid_waste Liquid solid_waste Solid Waste (gloves, vials, tips) waste_type->solid_waste Solid inactivate Inactivate with Sodium Hypochlorite (10:1) liquid_waste->inactivate collect_solid Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize pH (if necessary) inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid storage Store in Designated Hazardous Waste Area collect_liquid->storage collect_solid->storage disposal Arrange for Pickup by Certified Waste Management storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.